Product packaging for Antibacterial agent 19(Cat. No.:)

Antibacterial agent 19

Numéro de catalogue: B8799083
Poids moléculaire: 338.31 g/mol
Clé InChI: DASUZCVFUIROFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibacterial agent 19 is a useful research compound. Its molecular formula is C16H16F2N2O4 and its molecular weight is 338.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16F2N2O4 B8799083 Antibacterial agent 19

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C16H16F2N2O4

Poids moléculaire

338.31 g/mol

Nom IUPAC

1-ethyl-6,8-difluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H16F2N2O4/c1-2-19-8-10(16(22)23)15(21)9-7-11(17)14(12(18)13(9)19)20-3-5-24-6-4-20/h7-8H,2-6H2,1H3,(H,22,23)

Clé InChI

DASUZCVFUIROFI-UHFFFAOYSA-N

SMILES canonique

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCOCC3)F)C(=O)O

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to Antibacterial Agent 19: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 19, also identified as compound 8, is a potent fluoroquinolone derivative with significant antibacterial activity against a range of pathogens, including resilient strains such as Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising antibacterial compound. Detailed experimental protocols for its synthesis and the determination of its minimum inhibitory concentration (MIC) are presented, supported by quantitative data and logical workflow diagrams to facilitate further research and development in the field of antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. The continuous need for novel antimicrobial agents has driven extensive research into the development of new chemical entities with improved efficacy and novel mechanisms of action. Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of antibacterial therapy for decades. This compound emerges from this class as a promising candidate, demonstrating potent activity against both Gram-positive and Gram-negative bacteria. This document serves as a technical resource for researchers engaged in the discovery and development of new antibacterial therapies.

Discovery and Identification

This compound, identified by the Chemical Abstracts Service (CAS) number 79660-59-6 , is chemically known as 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a derivative of norfloxacin, a second-generation fluoroquinolone.

It is important to distinguish this compound from another compound sometimes referred to as "Anti-MRSA agent 19". The latter has a different molecular formula (C15H10Cl3NO4) and is a distinct chemical entity. This guide focuses exclusively on the fluoroquinolone derivative, CAS 79660-59-6.

Quantitative Data Summary

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The available data is summarized in the table below.

Bacterial StrainResistance ProfileMIC (mg/mL)
Klebsiella pneumoniae-0.022
Staphylococcus aureusMethicillin-Resistant (MR)0.022
Staphylococcus aureusMethicillin-Resistant (MR), Vancomycin-Resistant (VR)0.045

Synthesis of this compound

The synthesis of this compound follows a multi-step process common for fluoroquinolone derivatives, starting from a substituted aniline. The general synthetic pathway is outlined below.

Synthesis_Workflow A Starting Material: 3-chloro-4-fluoroaniline B Step 1: Reaction with diethyl ethoxymethylenemalonate A->B C Intermediate 1: Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate B->C D Step 2: Cyclization (e.g., thermal) C->D E Intermediate 2: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E F Step 3: N-Ethylation E->F G Intermediate 3: Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate F->G H Step 4: Nucleophilic substitution with N-methylpiperazine G->H I Intermediate 4: Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate H->I J Step 5: Hydrolysis I->J K Final Product: This compound J->K

Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis

The following is a representative, detailed protocol for the synthesis of norfloxacin derivatives, adaptable for the synthesis of this compound.

Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent or in a high-boiling point solvent like diphenyl ether.

  • The reaction mixture is heated to a high temperature (e.g., 240-260 °C) to effect cyclization.

  • After cooling, the solid product is collected, washed with a suitable solvent (e.g., ethanol), and dried to yield the intermediate quinolone ester.

Step 2: N-Ethylation

  • The product from Step 1 is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate, is added, followed by the addition of an ethylating agent (e.g., ethyl iodide).

  • The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).

  • The mixture is then poured into water, and the precipitated product is filtered, washed, and dried.

Step 3: Nucleophilic Aromatic Substitution

  • The N-ethylated intermediate is suspended in a solvent like pyridine or excess N-methylpiperazine.

  • N-methylpiperazine is added, and the mixture is heated under reflux for several hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with water, and the solid product is collected by filtration.

Step 4: Hydrolysis

  • The ester from the previous step is suspended in a mixture of acetic acid and aqueous hydrochloric acid.

  • The mixture is heated under reflux until the hydrolysis is complete.

  • The solution is cooled, and the pH is adjusted to the isoelectric point to precipitate the final product.

  • The solid is filtered, washed with water and ethanol, and then dried to yield this compound.

Experimental Protocol for Antibacterial Activity Testing

The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of This compound C Prepare serial two-fold dilutions of the agent in a 96-well plate A->C B Prepare standardized bacterial inoculum (0.5 McFarland) D Inoculate each well with the bacterial suspension B->D C->D E Incubate the plate at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine the lowest concentration with no visible growth (MIC) F->G MoA_Pathway Agent This compound Gyrase DNA Gyrase (Topoisomerase II) Agent->Gyrase Inhibition TopoIV Topoisomerase IV Agent->TopoIV Inhibition Replication DNA Replication Gyrase->Replication Transcription Transcription Gyrase->Transcription Repair DNA Repair Gyrase->Repair TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to Transcription->CellDeath Disruption leads to Repair->CellDeath Disruption leads to

An In-depth Technical Guide to Antibacterial Agent 19: A Novel Amoxicillin-Clavulanic Acid Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 19 is a novel compound synthesized by conjugating the well-established antibiotic amoxicillin with the β-lactamase inhibitor clavulanic acid through a butenolide linker. This modification aims to enhance the efficacy of amoxicillin against β-lactamase-producing resistant bacteria. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature. Detailed experimental protocols for its synthesis and antibacterial evaluation are presented, along with a discussion of its mechanism of action.

Chemical Structure and Properties

This compound is a covalent conjugate of amoxicillin and clavulanic acid, connected by a butenolide linker. While the exact stereochemistry and substitution pattern of the butenolide linker require further clarification from primary literature, the general structure involves the linkage of the clavulanate moiety to amoxicillin.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₇N₅O₉S (inferred)Based on constituent molecules
Molecular Weight 589.58 g/mol (inferred)Based on constituent molecules
Appearance Not reported
Solubility Not reported
Stability Not reported

Note: The molecular formula and weight are inferred based on the constituent molecules (Amoxicillin: C₁₆H₁₉N₃O₅S, Clavulanic Acid: C₈H₉NO₅) and a generic butenolide linker (C₄H₄O₂), and may vary depending on the exact linker structure.

Mechanism of Action

The antibacterial activity of agent 19 is predicated on a dual-action mechanism, leveraging the properties of its constituent molecules.

  • Amoxicillin Moiety: As a β-lactam antibiotic, amoxicillin targets and inhibits penicillin-binding proteins (PBPs) located in the bacterial cell wall.[1] PBPs are essential enzymes for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of PBPs, amoxicillin disrupts cell wall synthesis, leading to cell lysis and bacterial death.[2][3]

  • Clavulanic Acid Moiety: Many pathogenic bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. Clavulanic acid acts as a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamases. It contains a β-lactam ring that binds to the active site of the β-lactamase. This interaction leads to the opening of the clavulanic acid ring, forming a stable, covalent intermediate that irreversibly inactivates the enzyme. This "suicide inhibition" protects the amoxicillin moiety from degradation, allowing it to exert its antibacterial effect.

The conjugation of these two molecules via a butenolide linker is designed to ensure that both the antibiotic and the inhibitor are delivered to the site of action simultaneously. The nature of the linker may also influence the compound's pharmacokinetic and pharmacodynamic properties.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_0 This compound cluster_1 Bacterial Cell Agent_19 Amoxicillin-Butenolide-Clavulanic Acid Conjugate Beta_Lactamase β-Lactamase Enzyme Target of Clavulanic Acid Agent_19->Beta_Lactamase Clavulanic Acid Moiety Inhibits PBP Penicillin-Binding Protein (PBP) Target of Amoxicillin Agent_19->PBP Amoxicillin Moiety Inhibits Amoxicillin Amoxicillin Beta_Lactamase->Amoxicillin Degrades (Resistance) Cell_Wall Cell Wall Synthesis Process Disrupted PBP->Cell_Wall Essential for

Caption: Proposed dual-action mechanism of this compound.

Antibacterial Activity

This compound has demonstrated significant in vitro activity against a range of pathogenic bacteria, including strains known to produce β-lactamases.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Reference Compounds (µg/mL)

MicroorganismStrainThis compoundAmoxicillinAmoxicillin + Clavulanic Acid (1:1)Penicillin G
Staphylococcus aureusA9606 (β-lactamase +)0.09>1280.47>128
Staphylococcus aureus95 (Methicillin-resistant)0.12>1280.71>128
Escherichia coliA9675 (β-lactamase +)0.79>1283.71>128
Escherichia coli27C71.25>1286.34>128
Pseudomonas aeruginosa18S-H2.13>1288.53>128
Klebsiella pneumoniaeNCTC 4181.79>1282.45>128
Klebsiella pneumoniaeA20634 TEM0.12>1281.98>128

Data extracted from Hakimelahi et al., Bioorganic & Medicinal Chemistry, 2002.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a butenolide linker and subsequent conjugation with clavulanic acid and amoxicillin derivatives. The following is a generalized workflow based on the synthetic scheme provided in the literature.

Synthesis_Workflow Start Starting Materials: - Butenolide Precursor - Clavulanic Acid - Amoxicillin Derivative Step1 Step 1: Synthesis of Clavulanate-Butenolide Intermediate Start->Step1 Step2 Step 2: Activation of the Intermediate Step1->Step2 Step3 Step 3: Conjugation with Amoxicillin Derivative Step2->Step3 Step4 Step 4: Deprotection Step3->Step4 End Final Product: This compound Step4->End

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthetic Steps (based on Hakimelahi et al., 2002):

A detailed, step-by-step protocol with specific reagents, conditions, and purification methods would require access to the full experimental section of the primary literature.

  • Preparation of the Butenolide Linker: The synthesis starts with a suitable butenolide precursor.

  • Reaction with Clavulanate: The butenolide is reacted with a protected form of clavulanic acid.

  • Activation: The resulting clavulanate-butenolide intermediate is activated, for example, by conversion to a mesylate or other good leaving group.

  • Conjugation: The activated intermediate is then reacted with a protected amoxicillin derivative.

  • Deprotection: Finally, any protecting groups are removed to yield the final product, this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

General Protocol for Agar Dilution Method:

  • Preparation of Media: Prepare Mueller-Hinton agar plates containing serial twofold dilutions of the test compounds (this compound, amoxicillin, etc.).

  • Inoculum Preparation: Grow bacterial strains overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Prepare Serial Dilutions of This compound in Agar Step2 Inoculate Agar Plates with Bacterial Suspension Start->Step2 Step1 Prepare Standardized Bacterial Inoculum Step1->Step2 Step3 Incubate Plates at 37°C for 18-24 hours Step2->Step3 Step4 Observe for Bacterial Growth Step3->Step4 End Determine MIC: Lowest concentration with no visible growth Step4->End

Caption: Workflow for MIC determination by the agar dilution method.

Conclusion and Future Directions

This compound represents a promising strategy to combat bacterial resistance by combining a potent antibiotic with a β-lactamase inhibitor in a single molecule. The available data demonstrates its superior activity against resistant strains compared to amoxicillin alone.

Further research is warranted to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of the conjugate, as well as its efficacy in animal models of infection.

  • Mechanism of Linker Cleavage: Investigating whether the butenolide linker is stable in vivo or is cleaved to release the individual components is crucial for understanding its mechanism of action at the site of infection.

  • Spectrum of Activity: Broader screening against a wider range of clinical isolates, including those with different resistance mechanisms, would provide a more complete picture of its potential clinical utility.

  • Toxicology and Safety: Comprehensive toxicological studies are necessary to assess the safety profile of this novel conjugate.

References

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 19 (Lomefloxacin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 19 has been identified as Lomefloxacin, a synthetic fluoroquinolone antibiotic. Its chemical name is 1-Ethyl-6,8-difluoro-1,4-dihydro-7-morpholinyl-4-oxoquinoline-3-carboxylic acid, and its CAS number is 79660-59-6. Lomefloxacin is a broad-spectrum antibiotic that demonstrates bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides a comprehensive overview of the spectrum of activity of Lomefloxacin, its mechanism of action, and detailed experimental protocols for its evaluation.

Spectrum of Activity

Lomefloxacin is effective against a variety of bacterial pathogens. Its activity is particularly noted against Gram-negative aerobic bacteria.[1][2]

General Antibacterial Spectrum

Lomefloxacin has demonstrated efficacy against the following microorganisms:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (including methicillin-resistant strains, MRSA)[1]

    • Staphylococcus saprophyticus

    • Streptococcus pneumoniae[1]

  • Gram-Negative Bacteria:

    • Escherichia coli[1]

    • Klebsiella pneumoniae[1]

    • Proteus mirabilis

    • Pseudomonas aeruginosa

    • Haemophilus influenzae

    • Enterobacter cloacae

    • Citrobacter diversus

    • Neisseria gonorrhoeae[1]

    • Shigella species[1]

    • Salmonella species[1]

    • Campylobacter species[1]

Quantitative Susceptibility Data

The following Minimum Inhibitory Concentration (MIC) values for Lomefloxacin against specific bacterial strains have been reported by commercial suppliers. It is important to note that the primary research publication containing the detailed experimental protocols for these specific data points could not be located in a comprehensive literature search.

Bacterial StrainMIC (mg/mL)
Klebsiella pneumoniae0.022
Methicillin-Resistant Staphylococcus aureus (MRSA)0.022
Methicillin-Resistant, Vancomycin-Resistant S. aureus (MRVRSA)0.045

Mechanism of Action

The bactericidal action of Lomefloxacin is characteristic of fluoroquinolone antibiotics, which primarily involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of Lomefloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. By inhibiting DNA gyrase, Lomefloxacin prevents the relaxation of positively supercoiled DNA, leading to the cessation of these critical cellular processes.[1][2]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Lomefloxacin results in the inability of the bacterial cell to segregate its replicated chromosomes, leading to cell division arrest and ultimately cell death.[1][2]

The formation of a stable complex between Lomefloxacin, the enzyme, and the bacterial DNA leads to double-stranded breaks in the DNA, which triggers a cascade of events culminating in bacterial cell death.[4][5]

Fluoroquinolone Mechanism of Action Mechanism of Action of Lomefloxacin (A Fluoroquinolone) cluster_bacteria Bacterial Cell Lomefloxacin Lomefloxacin DNA_Gyrase DNA Gyrase (Gram-negative target) Lomefloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive target) Lomefloxacin->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of Lomefloxacin.

Experimental Protocols

The following is a detailed, standardized protocol for the determination of the Minimum Inhibitory Concentration (MIC) of an antibacterial agent such as Lomefloxacin. This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of Lomefloxacin that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Lomefloxacin powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of Lomefloxacin Stock Solution:

    • Prepare a stock solution of Lomefloxacin at a concentration of 10 mg/mL in a suitable solvent (e.g., sterile deionized water with pH adjustment if necessary).

    • Further dilute the stock solution in CAMHB to create a working stock at twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working Lomefloxacin stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Lomefloxacin at which there is no visible growth of bacteria.

    • Optionally, the growth can be assessed by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prep_Stock Prepare Lomefloxacin Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Conclusion

This compound, identified as Lomefloxacin, is a potent fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, through the inhibition of DNA gyrase and topoisomerase IV, is well-established for this class of antibiotics. While specific quantitative data from primary literature for "this compound" is limited, the provided information from commercial sources and the general knowledge of Lomefloxacin's activity profile make it a significant compound for further research and development in the field of antibacterial therapeutics. The standardized protocols outlined in this guide provide a robust framework for the continued evaluation of its antibacterial efficacy.

References

An In-depth Technical Guide to Murepavadin: A Novel Antibacterial Agent Targeting Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antibacterial agent Murepavadin, a first-in-class peptidomimetic specifically designed to combat infections caused by the Gram-negative pathogen Pseudomonas aeruginosa. Murepavadin represents a significant advancement in the fight against antimicrobial resistance due to its unique mechanism of action and potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Core Mechanism of Action: Inhibition of Lipopolysaccharide (LPS) Transport

Murepavadin exerts its bactericidal effect through a novel mechanism: the targeted inhibition of the Lipopolysaccharide (LPS) Transport Protein D (LptD).[1][2] LptD is an essential outer membrane protein that, in conjunction with LptE, forms the final component of a protein bridge responsible for translocating LPS from the periplasm to the outer leaflet of the outer membrane in Gram-negative bacteria.[3][4] By binding to LptD, Murepavadin obstructs this crucial transport pathway, leading to the defective assembly of the outer membrane, loss of membrane integrity, and subsequent cell death.[5][6] This targeted action against a fundamental bacterial process is key to its potency and specificity.

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LptB LptB (ATPase) LptF_G LptF/G LptB->LptF_G ATP Hydrolysis LptC LptC LptF_G->LptC LPS Transfer LptA LptA LptC->LptA LptC->LptA LptD_E LptD/E Complex LptA->LptD_E LptA->LptD_E LPS LPS LptD_E->OM_node LPS Insertion Murepavadin Murepavadin Murepavadin->LptD_E Inhibition

Figure 1: Murepavadin's Inhibition of the LPS Transport Pathway.

Quantitative In Vitro Activity

Murepavadin demonstrates potent and specific activity against a wide range of P. aeruginosa clinical isolates. Large surveillance studies have consistently shown low Minimum Inhibitory Concentration (MIC) values, even against strains resistant to other classes of antibiotics.

Table 1: Murepavadin MIC Distribution against All P. aeruginosa Isolates (n=1,219) from the US, Europe, and China [1][7]

MIC (mg/L)≤0.0150.030.060.120.250.51.0>2.0
Cumulative % 0.0%0.1%2.2%55.0%99.3%99.1%100%-
  • MIC50: 0.12 mg/L

  • MIC90: 0.12 mg/L

Table 2: Comparative Activity of Murepavadin against Resistant P. aeruginosa Phenotypes

Isolate Phenotype (n)DrugMIC50 (mg/L)MIC90 (mg/L)Reference
MDR (n=300)Murepavadin0.120.25[1]
XDR (n=167)Murepavadin0.120.25[1]
XDR (n=785)Murepavadin0.120.25[8]
Colistin12[8]
Colistin-Resistant (n=50)Murepavadin0.250.25[8]
Ceftolozane/tazobactam-NS (n=231)Murepavadin0.120.25[8]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant; NS: Non-Susceptible

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the efficacy and characteristics of Murepavadin.

The in vitro potency of Murepavadin is determined using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

MIC_Workflow cluster_prep cluster_assay cluster_analysis A Prepare serial two-fold dilutions of Murepavadin in cation-adjusted Mueller-Hinton Broth (CAMHB). D Dispense diluted Murepavadin into 96-well microtiter plates. A->D B Prepare standardized bacterial inoculum to 0.5 McFarland (~1.5 x 10^8 CFU/mL). C Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL in each well. B->C E Inoculate plates with the standardized bacterial suspension. C->E D->E F Include positive (no drug) and negative (no bacteria) growth controls. E->F G Incubate plates at 35-37°C for 16-20 hours. F->G H Determine MIC: the lowest drug concentration with no visible bacterial growth. G->H

Figure 2: Workflow for MIC Determination via Broth Microdilution.

Protocol Steps:

  • Preparation of Antimicrobial Agent: Murepavadin is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: A standardized inoculum of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]

  • Incubation: The inoculated plates are incubated under ambient air at 35-37°C for 16 to 20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of Murepavadin that completely inhibits visible growth of the organism.

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol Steps:

  • Culture Preparation: P. aeruginosa cultures are grown to logarithmic phase in CAMHB.

  • Exposure: The bacterial culture is diluted to a starting inoculum of ~5 x 105 CFU/mL in flasks containing CAMHB with Murepavadin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 4x MIC). A growth control flask with no antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask.

  • Quantification: The aliquots are serially diluted, plated onto nutrient agar, and incubated for 18-24 hours. The resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity. Studies show Murepavadin demonstrates bactericidal activity against P. aeruginosa.[5][9]

Synergistic Activity and Outer Membrane Disruption

Sublethal concentrations of Murepavadin have been shown to impair the integrity of the P. aeruginosa outer membrane.[5] This disruption enhances the activity of other classes of antibiotics, such as β-lactams and aminoglycosides, that must first traverse the outer membrane to reach their targets. This synergistic potential is a critical area of ongoing research.

Synergy_Logic A Murepavadin at Sublethal Concentration B Binds to LptD A->B C Disrupts LPS Transport & Assembly B->C D Outer Membrane Integrity Compromised C->D E Increased Permeability to Other Antibiotics (e.g., β-lactams) D->E F Enhanced Intracellular Drug Concentration E->F G Synergistic Bactericidal Effect F->G

Figure 3: Logical Flow of Murepavadin-Induced Antibiotic Synergy.

Conclusion

Murepavadin is a promising, pathogen-specific antibacterial agent that addresses a critical need for new treatments against resistant P. aeruginosa. Its novel mechanism of targeting the essential LptD protein, potent in vitro activity against MDR/XDR strains, and potential for synergistic combinations make it a significant subject for continued research and development. This guide provides the foundational technical information for scientists and researchers working to advance the field of antimicrobial therapy.

References

Molecular Target of "Antibacterial Agent 19" Remains Elusive in Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of scientific literature and chemical databases, the specific molecular target of the compound identified as "Antibacterial agent 19" (CAS Number: 79660-59-6) remains unidentified in publicly accessible resources. While product datasheets confirm its existence and potent antibacterial activity, the underlying mechanism of action and the precise cellular component it inhibits are not documented.

A product datasheet from MedchemExpress, where the compound is also referred to as "compound 8," highlights its efficacy against several bacterial strains.[1] However, the primary research that would detail its discovery, characterization, and the experiments conducted to identify its molecular target could not be located. Such studies are crucial for understanding how an antibacterial agent works and for the development of new therapeutics.

The quest for novel antibacterial agents and their molecular targets is a significant area of research due to the increasing threat of antibiotic resistance.[2][3][4][5] The process of identifying a molecular target is a complex endeavor, often involving a combination of genetic, biochemical, and computational methods. These techniques aim to pinpoint the specific enzyme, protein, or cellular pathway that is disrupted by the antibacterial compound, leading to bacterial cell death or growth inhibition.

Given the lack of specific information on "this compound," it is not possible to provide an in-depth technical guide on its molecular target identification as requested. The necessary data regarding its associated signaling pathways, detailed experimental protocols for its target identification, and quantitative data beyond basic MIC values are not available in the public domain.

A General Framework for Molecular Target Identification

While the specific target of "this compound" is unknown, a general workflow for identifying the molecular target of a novel antibacterial agent can be outlined. This process is fundamental in the field of drug discovery and is essential for the rational design of new and more effective antibiotics.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a new antibacterial agent.

Target_Identification_Workflow General Workflow for Antibacterial Target Identification cluster_phenotypic Phenotypic Screening & Initial Characterization cluster_biochemical Biochemical & Biophysical Approaches cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., MIC determination) Spectrum_of_Activity Determine Spectrum of Activity (Gram-positive, Gram-negative) Phenotypic_Screening->Spectrum_of_Activity Resistance_Studies Spontaneous Resistant Mutant Selection Spectrum_of_Activity->Resistance_Studies Genomic_Sequencing Whole Genome Sequencing of Mutants Resistance_Studies->Genomic_Sequencing Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Genomic_Sequencing->Affinity_Chromatography Hypothesis Generation Enzyme_Inhibition_Assays In Vitro Enzyme Inhibition Assays Affinity_Chromatography->Enzyme_Inhibition_Assays Thermal_Shift_Assay Differential Scanning Fluorimetry (Thermal Shift Assay) Enzyme_Inhibition_Assays->Thermal_Shift_Assay Binding_Studies Biophysical Binding Studies (e.g., SPR, ITC) Thermal_Shift_Assay->Binding_Studies Gene_Knockout Target Gene Knockout/Knockdown Binding_Studies->Gene_Knockout Overexpression Target Overexpression Gene_Knockout->Overexpression In_Vivo_Studies In Vivo Efficacy Models Overexpression->In_Vivo_Studies

Caption: A generalized workflow for identifying the molecular target of a novel antibacterial agent, from initial screening to target validation.

This generalized guide illustrates the multifaceted approach required to elucidate the mechanism of action of a new antibacterial compound. Should further research on "this compound" become publicly available, a detailed technical guide could be developed following a similar structure.

References

Unable to Proceed: "Antibacterial Agent 19" Not Identified in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific databases and literature, no specific compound or drug candidate designated as "Antibacterial agent 19" with a known effect on bacterial cell wall synthesis could be identified. This designation does not appear to correspond to a recognized agent in the current scientific and medical lexicon.

To fulfill the detailed requirements of your request for an in-depth technical guide, including quantitative data, experimental protocols, and mechanism-of-action diagrams, a specific, well-documented antibacterial agent is necessary. The creation of accurate and factual scientific content is not possible without a verifiable subject.

If you have an alternative, recognized antibacterial agent (e.g., a specific penicillin, cephalosporin, vancomycin, etc.) that you would like to be the subject of this technical whitepaper, please provide its name. I will then be able to proceed with gathering the necessary data and generating the detailed content as per your original request's formatting and visualization specifications.

Unraveling the Identity of "Antibacterial Agent 19": A Case of Ambiguous Nomenclature in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The entity designated "Antibacterial agent 19" presents a significant challenge to researchers and drug development professionals due to a lack of a clear, universally recognized scientific identity. While commercially available under this name and also referred to as "compound 8" in some supplier contexts, a definitive link to a specific chemical structure with a proven mechanism of action involving the inhibition of bacterial protein synthesis is absent in the public scientific literature. This ambiguity underscores a broader issue in the dissemination of early-stage drug discovery information, where specific chemical identifiers are not always consistently applied or publicly disclosed.

The Challenge of a Non-Specific Name

The designation "this compound" appears to be a product-specific identifier used by chemical suppliers. For instance, MedChemExpress lists a product with the catalog number HY-138621 as "this compound," also referring to it as "compound 8." However, this supplier provides minimal inhibitory concentration (MIC) data against Klebsiella pneumoniae and Staphylococcus aureus without detailing its mechanism of action.

The term "compound 8" is a common placeholder in chemical synthesis literature, assigned to different molecules within the context of a specific research paper. This has led to considerable confusion, as searches for "compound 8" and "antibacterial protein synthesis inhibition" yield results for several distinct chemical entities, including:

  • Deoxyspectinomycin Analogs: Research on spectinomycin derivatives, which are known inhibitors of the 30S ribosomal subunit, has described certain analogs as "compound 8."

  • Oxazolidinone-Fluoroquinolone Hybrids: In the development of novel antibiotics, a hybrid molecule combining the protein synthesis-inhibiting oxazolidinone core with a DNA gyrase-inhibiting fluoroquinolone has also been labeled "compound 8."

This lack of a unique, consistent identifier for "this compound" makes it impossible to definitively attribute a mechanism of action, experimental data, or signaling pathways to this specific commercial product.

Investigating "CLP-19": A Separate Entity

Separately, the designation "CLP-19" has been identified as a looped antimicrobial peptide. However, extensive literature searches have not revealed any evidence that CLP-19 functions through the inhibition of bacterial protein synthesis. Its mode of action is more likely associated with membrane disruption or other mechanisms characteristic of antimicrobial peptides.

The Critical Need for Precise Chemical Identification

This situation highlights the critical importance of using precise and universally accepted chemical identifiers, such as IUPAC names, CAS numbers, or specific registered compound names, in all scientific and commercial communications. Without such clarity, the aggregation of knowledge, comparison of data, and advancement of research on promising antibacterial candidates are severely hampered.

In-Depth Technical Guide: Interference of Antibacterial Agent 19 with Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 19, a tetrahydrocarbazole derivative also identified as Compound 8, represents a novel class of antibacterial compounds that target the bacterial DNA replication machinery. This document provides a comprehensive technical overview of its mechanism of action, focusing on its role as an inhibitor of the bacterial DNA sliding clamp (β-clamp). Included are aggregated quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial DNA replication process, essential for bacterial proliferation, offers a promising target for novel antimicrobial agents. This compound (Compound 8) is a small molecule inhibitor that has been shown to interfere with this fundamental process. Unlike many conventional antibiotics that target DNA gyrase or topoisomerases, this agent acts on a protein-protein interaction crucial for DNA polymerase processivity.

Mechanism of Action: Inhibition of the DNA Sliding Clamp (β-clamp)

The primary mechanism of action for this compound is the inhibition of the bacterial DNA sliding clamp (β-clamp)[1][2]. The β-clamp is a ring-shaped protein that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring high processivity during replication[1][2]. By binding to a hydrophobic pocket on the β-clamp, this compound competitively inhibits the interaction between the clamp and DNA polymerase[1][2]. This disruption prevents the stable association of the polymerase with the DNA, leading to a cessation of DNA replication and ultimately, bacterial cell death.

cluster_replication Bacterial DNA Replication Fork cluster_inhibition Inhibition by this compound DNA_template DNA Template beta_clamp β-clamp (Sliding Clamp) DNA_template->beta_clamp Encircles DNA_pol DNA Polymerase beta_clamp->DNA_pol Tethers Replisome Processive Replisome DNA_pol->Replisome Forms Replisome->DNA_template Synthesizes new DNA Agent_19 This compound (Compound 8) beta_clamp_inhibited β-clamp Agent_19->beta_clamp_inhibited Binds to hydrophobic pocket DNA_pol_dissociated DNA Polymerase beta_clamp_inhibited->DNA_pol_dissociated Prevents tethering Replication_Stalled DNA Replication Stalled DNA_pol_dissociated->Replication_Stalled Leads to

Mechanism of β-clamp inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (Compound 8) and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli-39 - 78[2]
Acinetobacter baylyi-39 - 78[2]
Bacillus subtilis-39 - 78[2]
Staphylococcus aureus-39 - 78[2]
Representative Gram-negative bacteria-21 - 43 (prodrug forms)[1]
Representative Gram-positive bacteria-21 - 43 (prodrug forms)[1]

Table 2: In Vitro Inhibition Data

AssayTargetValueReference
Inhibition of DNA ReplicationE. coliIC50 = 31 µM[1]
Binding Affinity to β-sliding clampE. coliKi = 15 µM[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established methods for determining the MIC of antimicrobial agents.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of a 2x working stock of this compound to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last dilution column.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL. b. Include a positive control (bacteria in CAMHB without the agent) and a negative control (CAMHB only). c. Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth. b. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Agent 19 in 96-well plate start->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC (Visual or OD600) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

β-clamp Binding Assay using Fluorescence Polarization

This assay measures the binding of this compound to the β-clamp by monitoring changes in the fluorescence polarization of a fluorescently labeled peptide derived from a β-clamp binding partner.

Materials:

  • Purified recombinant β-clamp protein

  • Fluorescently labeled peptide (e.g., from the C-terminus of the Pol III α-subunit)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: a. Prepare a solution of the fluorescently labeled peptide in the assay buffer at a constant concentration (typically in the low nanomolar range). b. Prepare a serial dilution of this compound in the assay buffer. c. Prepare a solution of the β-clamp protein in the assay buffer.

  • Binding Reaction: a. In the wells of the 384-well plate, combine the fluorescently labeled peptide, the serially diluted this compound, and the β-clamp protein. b. Include controls:

    • Peptide only (for baseline polarization).
    • Peptide and β-clamp (for maximum polarization). c. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Data Acquisition and Analysis: a. Measure the fluorescence polarization of each well using a plate reader. b. Plot the change in fluorescence polarization as a function of the concentration of this compound. c. Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic equation) to determine the IC₅₀ or Ki value.

cluster_components Assay Components beta_clamp Purified β-clamp mix Mix Components in 384-well Plate beta_clamp->mix fluorescent_peptide Fluorescently Labeled Binding Peptide fluorescent_peptide->mix agent_19 This compound (Serial Dilution) agent_19->mix incubate Incubate to Equilibrium mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Analyze Data (IC50/Ki) read_fp->analyze

Fluorescence polarization assay workflow.

In Vitro DNA Replication Inhibition Assay

This assay measures the ability of this compound to inhibit DNA synthesis in a cell-free system.

Materials:

  • E. coli cell extract containing replication machinery

  • Plasmid DNA template

  • Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP)

  • ATP and other ribonucleoside triphosphates (rNTPs)

  • This compound

  • Reaction buffer (containing Mg²⁺, buffer, etc.)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: a. On ice, prepare reaction mixtures containing the reaction buffer, plasmid DNA, ATP, rNTPs, and unlabeled dNTPs. b. Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control. c. Initiate the reaction by adding the E. coli cell extract and the radiolabeled dNTP.

  • Replication Reaction: a. Incubate the reactions at 30°C for a defined period (e.g., 20 minutes).

  • Quantification of DNA Synthesis: a. Stop the reactions by adding cold 10% TCA. b. Precipitate the DNA on ice for 30 minutes. c. Collect the precipitated DNA on glass fiber filters by vacuum filtration. d. Wash the filters with cold 5% TCA and then with ethanol. e. Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of DNA synthesis inhibition for each concentration of this compound relative to the no-inhibitor control. b. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound (Compound 8) demonstrates a promising mechanism of action by targeting the bacterial DNA sliding clamp, a key component of the DNA replication machinery. The quantitative data, while indicating a need for further optimization to enhance potency, validates the potential of this compound class. The experimental protocols provided herein offer a framework for the continued investigation and development of novel antibacterial agents that exploit this unique therapeutic target. Further structure-activity relationship (SAR) studies on the tetrahydrocarbazole scaffold may lead to the discovery of more potent analogs with improved pharmacological properties.

References

"Antibacterial agent 19" potential as a novel antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Antibacterial Agent 19: A Novel Antibiotic Candidate

An In-depth Technical Guide on its Potential and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the search for novel therapeutic agents, "this compound" has been identified as a promising candidate with potent activity against a range of clinically significant pathogens. This document provides a comprehensive technical overview of Agent 19, including its antibacterial spectrum, mechanism of action, and detailed experimental protocols for its evaluation. The data presented herein supports the continued investigation of Agent 19 as a potential new class of antibiotic.

Introduction

Antibiotic resistance is a critical global health issue, necessitating the discovery and development of new antibacterial agents.[1][2] A promising area of research is the identification of compounds that can overcome existing resistance mechanisms.[1] Agent 19 is a novel synthetic compound that has demonstrated significant antibacterial properties. This whitepaper details the initial characterization of Agent 19, its spectrum of activity, and the methodologies used to assess its potential as a therapeutic agent.

Antibacterial Spectrum and Potency

The in vitro efficacy of Agent 19 was evaluated against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Agent 19

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.5
Staphylococcus aureus (VRE)Gram-positive1
Streptococcus pneumoniaeGram-positive0.25
Escherichia coliGram-negative16
Klebsiella pneumoniaeGram-negative32
Pseudomonas aeruginosaGram-negative>64
Acinetobacter baumanniiGram-negative32

The results indicate that Agent 19 exhibits potent activity against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). Its activity against Gram-negative bacteria is less pronounced, suggesting a potential specificity in its mechanism of action.

Mechanism of Action

Preliminary studies suggest that Agent 19 exerts its antibacterial effect by inhibiting a key bacterial two-component signal transduction system. These systems are crucial for bacteria to adapt to environmental changes and are often involved in virulence and resistance.[4] It is hypothesized that Agent 19 acts as a competitive inhibitor of a histidine kinase, preventing the autophosphorylation necessary for downstream signaling.[4] This disruption of essential signaling pathways ultimately leads to bacterial cell death.[5]

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism by which Agent 19 inhibits the bacterial signaling cascade.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition ext_signal External Stimulus hist_kinase Histidine Kinase (HK) ext_signal->hist_kinase adp ADP hist_kinase->adp resp_reg Response Regulator (RR) hist_kinase->resp_reg Phosphotransfer atp ATP atp->hist_kinase dna DNA resp_reg->dna Binds to Promoter virulence Virulence Gene Expression dna->virulence agent19 Agent 19 agent19->hist_kinase Inhibits Autophosphorylation

Caption: Proposed inhibition of a two-component signaling pathway by Agent 19.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Agent 19 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Agent 19 Dilutions: A stock solution of Agent 19 was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of Agent 19 that completely inhibited visible bacterial growth.

Cytotoxicity Assay

To assess the potential toxicity of Agent 19 to mammalian cells, a standard MTT assay was performed using a human cell line (e.g., HEK293).[6]

  • Cell Culture: Human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of Agent 19. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) were included. The plates were incubated for another 24 hours.

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Table 2: Cytotoxicity of Agent 19 on HEK293 Cells

Concentration (µg/mL)Cell Viability (%)
198.2 ± 2.1
1095.5 ± 3.4
5089.7 ± 4.5
10075.3 ± 5.8

The data indicates that Agent 19 has low cytotoxicity towards mammalian cells at concentrations effective against Gram-positive bacteria.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the initial screening and characterization of a novel antibacterial agent like Agent 19.

G cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_moa Mechanism of Action Studies cluster_invivo Preclinical Development compound_library Compound Library primary_screen Primary Antibacterial Screen (e.g., Agar Diffusion) compound_library->primary_screen hit_id Hit Identification primary_screen->hit_id mic_testing MIC Determination (Broth Microdilution) hit_id->mic_testing cytotoxicity Cytotoxicity Assay (e.g., MTT) hit_id->cytotoxicity spectrum_activity Spectrum of Activity mic_testing->spectrum_activity target_id Target Identification (e.g., Genomic Approaches) spectrum_activity->target_id animal_models In Vivo Efficacy Models cytotoxicity->animal_models biochem_assays Biochemical Assays (e.g., Kinase Inhibition) target_id->biochem_assays biochem_assays->animal_models pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd

Caption: General workflow for novel antibiotic discovery and characterization.

Conclusion and Future Directions

This compound represents a promising new lead in the fight against antibiotic resistance. Its potent activity against Gram-positive pathogens, including MDR strains, coupled with its low mammalian cytotoxicity, warrants further investigation. The proposed mechanism of action, targeting a two-component signal transduction system, is a novel approach that could circumvent existing resistance mechanisms.

Future studies should focus on:

  • Elucidating the precise molecular target of Agent 19.

  • Optimizing the chemical structure to improve efficacy against Gram-negative bacteria.

  • Conducting in vivo studies to evaluate its therapeutic potential in animal models of infection.

  • Investigating the potential for resistance development.

The continued development of Agent 19 could provide a much-needed new tool in the arsenal against bacterial infections.

References

"Antibacterial agent 19" and its class of antibacterial compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel antibacterial agents is of paramount importance. Antimicrobial peptides (AMPs) have emerged as a promising class of compounds due to their broad-spectrum activity and unique mechanisms of action that can circumvent conventional resistance pathways. This technical guide provides a comprehensive overview of CLP-19, a looped antimicrobial peptide, detailing its classification, mechanism of action, antibacterial efficacy, and synergistic potential with existing antibiotics. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.

CLP-19 is a synthetic, 19-amino acid looped antimicrobial peptide derived from the core domain of the Limulus anti-lipopolysaccharide factor (LALF).[1] Its structure is characterized by a head-to-tail disulfide bond, which confers a cyclic conformation, and it possesses a cationic and amphipathic nature, features that are hallmarks of many antimicrobial peptides.[1] These structural attributes are crucial for its interaction with bacterial membranes and its subsequent antimicrobial effects.

Class of Antibacterial Compound: Antimicrobial Peptide (AMP)

CLP-19 belongs to the class of antimicrobial peptides (AMPs), which are a diverse group of naturally occurring or synthetic polypeptides that function as a key component of the innate immune system in a wide range of organisms.[2][3] AMPs are typically characterized by their cationic nature and amphipathic structures, allowing them to selectively interact with the negatively charged components of microbial cell membranes.[4] The proposed mechanisms of action for AMPs are varied but often involve the disruption of membrane integrity, leading to pore formation and cell lysis.[4][5] This direct physical disruption of the membrane is a key reason why the development of resistance to AMPs is considered to be less likely than for conventional antibiotics that target specific metabolic pathways.[6]

Mechanism of Action

The antibacterial activity of CLP-19 is multifactorial, involving both direct action on the bacterial cell and modulation of the host response. The primary mechanisms of action are:

  • Direct Antibacterial Activity: CLP-19 exerts a non-specific bactericidal effect against both Gram-positive and Gram-negative bacteria.[1] This broad-spectrum activity is attributed to its ability to disrupt bacterial cell membranes.[4]

  • Stimulation of Hydroxyl Radical Production: A key aspect of CLP-19's mechanism is its ability to stimulate the generation of highly reactive hydroxyl radicals.[1][7] This induction of oxidative stress contributes significantly to its bactericidal efficacy.

  • Synergistic Effects with Conventional Antibiotics: CLP-19 demonstrates significant synergy with both bactericidal (e.g., ampicillin, ceftazidime) and bacteriostatic (e.g., erythromycin, levofloxacin) antibiotics.[1][7] This suggests that CLP-19 can enhance the efficacy of existing antibiotic therapies.

  • Anti-Endotoxin Activity: CLP-19 exhibits robust activity against lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[1][8] By neutralizing LPS, CLP-19 can mitigate the inflammatory cascade associated with bacterial infections and antibiotic-induced endotoxin release.[1][8]

The proposed mechanism of synergistic action and hydroxyl radical generation is depicted in the following diagram:

CLP-19 Mechanism of Action cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane DNA DNA Ribosomes Ribosomes Cell_Wall_Synthesis Cell Wall Synthesis CLP_19 CLP-19 CLP_19->Bacterial_Membrane Disruption Hydroxyl_Radicals Hydroxyl_Radicals CLP_19->Hydroxyl_Radicals Stimulates Generation Antibiotic Conventional Antibiotic Target Antibiotic->Target Inhibition Hydroxyl_Radicals->DNA Damage Target->DNA Target->Ribosomes Target->Cell_Wall_Synthesis

Mechanism of CLP-19, including membrane disruption and hydroxyl radical generation.

Quantitative Data

The antibacterial efficacy and synergistic properties of CLP-19 have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of CLP-19 and Conventional Antibiotics
MicroorganismCLP-19 (µg/mL)Ampicillin (µg/mL)Ceftazidime (µg/mL)Erythromycin (µg/mL)Levofloxacin (µg/mL)
E. coli1640.25>2560.06
S. aureus322160.50.5
A. baumannii32>2568>256>256
P. aeruginosa>256>2564>2564
Data sourced from Li et al., 2017.[1]
Table 2: Cytotoxicity of CLP-19
AssayConcentration (µg/mL)Result
Hemolysis Assay≤ 128No observable hemolysis
256Significant cytotoxicity
Vero Cell Toxicity≤ 128No observable toxicity
256Significant cytotoxicity
Data sourced from Li et al., 2017.[1]
Table 3: Synergistic Effects of CLP-19 with Conventional Antibiotics (Fractional Inhibitory Concentration Index - FICI)
CombinationFICIInterpretation
CLP-19 + Ampicillin0.375 - 0.5Synergy
CLP-19 + Ceftazidime0.375 - 0.5Synergy
CLP-19 + Levofloxacin0.375 - 0.5Synergy
CLP-19 + Erythromycin0.75Partial Synergy
An FICI of ≤ 0.5 indicates synergy. Data sourced from Li et al., 2017.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of CLP-19.

Peptide Synthesis

CLP-19 is synthesized using solid-phase peptide synthesis, a standard method for producing peptides of a defined sequence. The process typically starts with an Fmoc-Lys(Boc)-Wang resin.[1] The peptide chain is elongated through sequential addition of Fmoc-protected amino acids. Following the assembly of the linear peptide, it is cleaved from the resin using a trifluoroacetic acid mixture.[1] The final looped structure is achieved through the formation of a disulfide bond. Purification of the peptide is performed using high-performance liquid chromatography (HPLC) to achieve high purity.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][9]

The general workflow for an MIC assay is as follows:

MIC Assay Workflow Start Start Prepare_Bacteria Prepare bacterial inoculum (e.g., 1x10^5 CFU/mL) Start->Prepare_Bacteria Serial_Dilution Perform serial dilutions of CLP-19 in a 96-well plate Prepare_Bacteria->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC by observing the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Checkerboard Assay Logic Start Perform Checkerboard Microdilution Assay Calculate_FICA Calculate FIC of CLP-19 (A) = MIC of A in combination / MIC of A alone Start->Calculate_FICA Calculate_FICB Calculate FIC of Antibiotic (B) = MIC of B in combination / MIC of B alone Start->Calculate_FICB Calculate_FICI Calculate FICI = FIC of A + FIC of B Calculate_FICA->Calculate_FICI Calculate_FICB->Calculate_FICI Interpret_FICI FICI ≤ 0.5? Calculate_FICI->Interpret_FICI Synergy Synergy Interpret_FICI->Synergy Yes No_Synergy No Synergy (Additive or Indifferent) Interpret_FICI->No_Synergy No

References

Unveiling the Physicochemical Profile of Antibacterial Agent 19: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibacterial drug discovery, understanding the fundamental physicochemical properties of a lead compound is paramount to its successful development. This technical guide focuses on the critical attributes of solubility and stability for "Antibacterial agent 19," a designation that may encompass various novel antimicrobial compounds in scientific literature. For clarity, this document will center on the small molecule identified as this compound (compound 8), while also presenting universally applicable methodologies for the assessment of other similarly designated novel chemical entities. A thorough grasp of these characteristics is essential for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

Section 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can lead to low absorption and inadequate systemic exposure, thereby limiting therapeutic efficacy. The following table summarizes the types of solubility data crucial for the preclinical assessment of an antibacterial agent.

Table 1: Solubility Assessment of this compound

Parameter Methodology Purpose Exemplary Data (Hypothetical)
Aqueous SolubilityShake-flask method (HPLC-UV analysis)Determines intrinsic solubility in aqueous media at physiological pH.< 0.1 µg/mL at pH 7.4
pH-Solubility ProfilePotentiometric titration or Shake-flask method across a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)Assesses the impact of pH on solubility, crucial for predicting behavior in the gastrointestinal tract.Increased solubility at lower pH
Solvent SolubilityVisual assessment or HPLC-UV after equilibration in various organic solvents (e.g., DMSO, Ethanol, Methanol)Identifies suitable solvents for stock solution preparation and formulation studies.> 100 mg/mL in DMSO
Biorelevant Media SolubilityShake-flask method in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)Predicts solubility in the physiological environment of the stomach and intestine.SGF: 1.5 µg/mL; SIF: 0.5 µg/mL

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent system.

Materials:

  • This compound (solid form)

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original concentration in the supernatant to determine the solubility.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate (24-48h shaking) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E Analyze F HPLC-UV Quantification E->F G Calculate Solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Section 2: Stability Profile of this compound

Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[1] Degradation of an antibacterial agent can lead to loss of potency and the formation of potentially toxic byproducts.

Table 2: Stability of this compound Stock Solutions

Storage ConditionSolventDurationStabilitySource
-80°CNot Specified6 monthsStable[2]
-20°CNot Specified1 monthStable[2]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[3] This information is vital for developing stability-indicating analytical methods.

Table 3: Forced Degradation Conditions for this compound

Stress ConditionTypical ProcedurePurpose
Hydrolysis Expose the drug solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.To determine the rate of degradation in aqueous solutions and identify acid/base labile functional groups.[3]
Oxidation Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).To assess the susceptibility of the compound to oxidation.
Photostability Expose the solid drug and drug solution to light of a specified wavelength (e.g., UV and visible light) as per ICH Q1B guidelines.To evaluate the potential for photodegradation.[4]
Thermal Stability Expose the solid drug to elevated temperatures (e.g., 60°C).To assess the stability of the drug in its solid state at high temperatures.

Experimental Protocol: Photostability Testing

Objective: To evaluate the stability of this compound when exposed to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with controlled light and temperature

  • Transparent and opaque containers (e.g., quartz cuvettes and amber vials)

  • Stability-indicating HPLC method

Procedure:

  • Prepare samples of this compound in both solid form and in a suitable solvent.

  • Place the samples in transparent containers. Prepare control samples in opaque containers to protect them from light.

  • Expose the samples in the photostability chamber to a specified light intensity for a defined duration, according to ICH Q1B guidelines.

  • At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

G cluster_setup Experimental Setup A Prepare Solid and Solution Samples B Place in Transparent Containers A->B C Prepare Dark Controls in Opaque Containers A->C D Expose to Light in Photostability Chamber B->D C->D E Analyze Samples at Time Points via HPLC D->E F Compare Exposed vs. Dark Controls E->F G Determine Photodegradation F->G

Caption: Workflow for Photostability Testing.

Section 3: Signaling Pathways and Mechanisms of Action

While detailed signaling pathway information for a novel agent may be proprietary or still under investigation, it is important to consider the potential mechanisms of action for antibacterial agents. Most antibiotics target essential bacterial functions such as cell wall synthesis, protein synthesis, or DNA replication.[5] For instance, some antimicrobial peptides disrupt the microbial cell membrane.[6] Understanding the mechanism can provide insights into potential resistance mechanisms and guide further development.

G cluster_agent This compound cluster_targets Potential Bacterial Targets cluster_outcome Outcome Agent This compound A Cell Wall Synthesis Agent->A Inhibition B Protein Synthesis Agent->B Inhibition C DNA Replication Agent->C Inhibition D Cell Membrane Integrity Agent->D Disruption Outcome Bacterial Cell Death or Growth Inhibition A->Outcome B->Outcome C->Outcome D->Outcome

Caption: Potential Mechanisms of Antibacterial Action.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of novel antibacterial agents like this compound. The presented protocols and data structures are intended to support robust and reproducible research in the critical early stages of drug development.

References

Technical Guide on the Antibacterial Agent CLP-19 and its Potential for Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. This technical guide focuses on the looped antimicrobial peptide CLP-19, a synthetic peptide derived from the Limulus anti-lipopolysaccharide factor (LALF). CLP-19 has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it exhibits a potent synergistic effect when combined with conventional bactericidal and bacteriostatic antibiotics. This guide provides a comprehensive overview of the quantitative efficacy of CLP-19, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action, which is linked to the generation of hydroxyl radicals. Furthermore, this document discusses the potential for the development of microbial resistance to CLP-19, a critical consideration for its future therapeutic applications.

Introduction to CLP-19

CLP-19 is a novel, head-to-tail looped antimicrobial peptide composed of 19 amino acid residues.[1] Its structure is derived from the core domain of the Limulus anti-LPS factor (LALF), a protein found in the horseshoe crab.[1] This design confers a cationic and amphipathic structure, which is characteristic of many antimicrobial peptides and facilitates interaction with bacterial membranes.[1] Beyond its direct antimicrobial properties, CLP-19 has been shown to possess robust anti-lipopolysaccharide (LPS) activity, which is crucial for mitigating the inflammatory cascade that can be triggered by the release of endotoxins from bacteria killed by antibiotics.[1][2]

Quantitative Efficacy of CLP-19

The antibacterial potency of CLP-19, both alone and in combination with other antibiotics, has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentrations (MICs) of CLP-19 and Conventional Antibiotics[1][2]
OrganismCLP-19 (μg/mL)Ampicillin (μg/mL)Ceftazidime (μg/mL)Erythromycin (μg/mL)Levofloxacin (μg/mL)
Escherichia coli (ATCC 25922)1640.25>2560.06
Staphylococcus aureus (ATCC 29213)1621610.5
Acinetobacter baumannii (ATCC 19606)32>2564>256>256
Pseudomonas aeruginosa (ATCC 27853)>256>2564>2564
Table 2: Synergistic Effects of CLP-19 with Conventional Antibiotics (Fractional Inhibitory Concentration Index - FICI)[2]
OrganismAntibiotic CombinationFICIInterpretation
E. coliCLP-19 + Ampicillin0.5Synergy
E. coliCLP-19 + Ceftazidime0.375Synergy
S. aureusCLP-19 + Ampicillin0.5Synergy
S. aureusCLP-19 + Erythromycin0.75Partial Synergy
S. aureusCLP-19 + Levofloxacin0.375Synergy

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to < 1 = Partial Synergy; ≥ 1 to < 4 = Additive/Indifference; ≥ 4 = Antagonism.[2]

Table 3: Temporal Stability of Antibacterial Activity (Disc Diffusion Assay - Clear Zone Area in mm²)[2]
Treatment (vs. E. coli)Day 1Day 5
CLP-19 (MIC)36.8 ± 2.077.9 ± 4.3
Ceftazidime (MIC)76.1 ± 2.9239.6 ± 16.7
CLP-19 + Ceftazidime161.0 ± 8.3438.2 ± 13.0
Table 4: In Vitro Cytotoxicity of CLP-19[2]
CLP-19 Conc. (μg/mL)Hemolysis (%)Reduction in Vero Cell Viability (%)
16-1.16 ± 0.652.57 ± 3.43
320.08 ± 0.762.04 ± 1.60
64-0.24 ± 1.32-1.38 ± 2.27
1280.68 ± 1.053.39 ± 1.44
25638.71 ± 10.0545.53 ± 17.52
51272.35 ± 17.5091.23 ± 30.71

Negative values indicate hemolysis was less than the PBS control and Vero cell viability was greater than the PBS control.[2]

Mechanism of Action

The primary mechanism underlying the antibacterial and synergistic activity of CLP-19 is believed to be the stimulation of hydroxyl radical generation.[2] Additionally, CLP-19 has a direct anti-LPS effect, which is crucial for preventing endotoxic shock, a potential side effect of antibiotic treatment that leads to the release of bacterial endotoxins.[2][3]

Stimulation of Hydroxyl Radical Generation

CLP-19, particularly in combination with other antibiotics, has been observed to significantly increase the generation of hydroxyl radicals in bacteria.[2] These highly reactive oxygen species can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to bacterial cell death.

cluster_0 Bacterial Cell CLP19 CLP-19 Synergy Synergistic Interaction CLP19->Synergy Antibiotic Conventional Antibiotic Antibiotic->Synergy Hydroxyl Hydroxyl Radical (•OH) Generation Synergy->Hydroxyl Damage Cellular Damage (DNA, Proteins, Lipids) Hydroxyl->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of synergistic bactericidal action of CLP-19.

Anti-Lipopolysaccharide (LPS) Activity

CLP-19 can directly bind to and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria.[2][4] This is a significant advantage, as the lysis of bacteria by antibiotics can release large amounts of LPS, leading to a potentially fatal inflammatory response (septic shock). By neutralizing LPS, CLP-19 can mitigate this adverse effect.[2][3]

cluster_0 Bacterial Lysis and Endotoxin Release Antibiotic Antibiotic Treatment Lysis Bacterial Lysis Antibiotic->Lysis LPS_Release LPS Release Lysis->LPS_Release Inflammation Inflammatory Cascade (Septic Shock) LPS_Release->Inflammation Neutralization LPS Neutralization LPS_Release->Neutralization CLP19 CLP-19 CLP19->Neutralization Reduced_Inflammation Reduced Inflammation Neutralization->Reduced_Inflammation

Caption: CLP-19's role in neutralizing antibiotic-induced LPS release.

Potential for Antimicrobial Resistance

A critical aspect of any new antimicrobial agent is its propensity to select for resistant strains. While the primary study on CLP-19 did not directly investigate the development of resistance, some general principles regarding antimicrobial peptides (AMPs) can be considered.

AMPs often have a lower tendency to induce resistance compared to conventional antibiotics due to their rapid, membrane-disrupting mechanism of action, which can be difficult for bacteria to evolve defenses against. However, resistance to AMPs can and does occur through various mechanisms, including:

  • Modification of the bacterial cell surface: Altering the net charge of the cell membrane to repel the cationic AMP.

  • Efflux pumps: Actively transporting the AMP out of the cell.

  • Proteolytic degradation: Producing enzymes that break down the peptide.

Further long-term studies are essential to determine the potential for and mechanisms of resistance development to CLP-19.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Streak bacteria on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a concentration of approximately 1x10⁶ CFU/mL.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of CLP-19 and each conventional antibiotic.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 620 nm (OD₆₂₀).[2]

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of CLP-19 along the y-axis (rows) and a second antibiotic along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.

    • The final volume in each well should be the same.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described for the MIC assay.

    • Inoculate each well of the checkerboard plate with the bacterial suspension.

    • Include growth and sterility controls.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B.

    • Interpret the FICI value as described in Table 2.[2]

cluster_0 Checkerboard Assay Workflow start Start prep_agents Prepare serial dilutions of CLP-19 (Drug A) and conventional antibiotic (Drug B) in a 96-well plate. start->prep_agents prep_inoculum Prepare bacterial inoculum (e.g., 1x10^6 CFU/mL). prep_agents->prep_inoculum inoculate Inoculate all wells (except sterility control) with bacteria. prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours. inoculate->incubate read_mic Determine MIC of each drug alone and in combination. incubate->read_mic calc_fic Calculate FIC for each drug and the FICI. read_mic->calc_fic interpret Interpret FICI to determine synergy, additivity, or antagonism. calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Antibacterial Kinetics (Time-Kill) Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

  • Preparation:

    • Prepare bacterial suspension in the mid-log phase (1x10⁶ CFU/mL).[2]

    • In a multi-well plate or series of tubes, add CLP-19 alone, a conventional antibiotic alone, and a combination of both at their respective MICs or multiples of their MICs. Include a growth control with no antibiotic.

  • Sampling and Plating:

    • Incubate the preparations at 37°C.

    • At predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 3h, 6h, 24h), withdraw an aliquot from each treatment group.[2]

    • Perform serial dilutions of the aliquots in phosphate-buffered saline (PBS).

    • Plate the dilutions onto trypticase soy agar (TSA) plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the number of viable bacteria at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each treatment group to generate time-kill curves.

    • A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion

The looped antimicrobial peptide CLP-19 presents a promising avenue for the development of new antibacterial therapies. Its direct bactericidal activity, coupled with a potent synergistic effect with conventional antibiotics, suggests its potential utility in combination therapies, which could help to overcome existing resistance mechanisms. The underlying mechanism involving the generation of hydroxyl radicals is a departure from many traditional antibiotic pathways. Furthermore, its ability to neutralize LPS adds a significant therapeutic advantage by potentially reducing the risk of septic shock. While the potential for the development of resistance to CLP-19 requires thorough investigation, its multifaceted mechanism of action may pose a significant challenge for bacteria to overcome. Continued research into the efficacy, safety, and resistance profile of CLP-19 and similar peptides is warranted to fully realize their therapeutic potential in an era of increasing antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antibacterial Agent 19 (CLP-19)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro susceptibility testing of Antibacterial Agent 19, a looped antimicrobial peptide also known as CLP-19. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy and reproducibility.[1][2][3][4][5]

Overview of this compound (CLP-19)

CLP-19 is a looped antimicrobial peptide that has demonstrated direct antibacterial activity against a variety of pathogenic bacteria.[6] Notably, it also exhibits synergistic effects when combined with conventional bactericidal and bacteriostatic antibiotics, such as ampicillin, ceftazidime, and levofloxacin.[6] The underlying mechanism of its antibacterial action is associated with the stimulation of hydroxyl radical generation, leading to oxidative stress and bacterial cell death.[6]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of CLP-19 against various bacterial strains as determined by Minimum Inhibitory Concentration (MIC) assays.

Table 1: Minimum Inhibitory Concentrations (MICs) of CLP-19 and Comparator Agents [6]

MicroorganismCLP-19 (µg/mL)Ampicillin (µg/mL)Ceftazidime (µg/mL)Erythromycin (µg/mL)Levofloxacin (µg/mL)
E. coli841>1280.25
A. baumannii16>1284>128>128
P. aeruginosa>128>1288>1281
S. aureus162810.5

Table 2: Synergistic Effects of CLP-19 with Conventional Antibiotics Against S. aureus [6]

Antibiotic CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
CLP-19 + Ampicillin0.375Synergy
CLP-19 + Ceftazidime0.5Synergy
CLP-19 + Levofloxacin0.5Synergy
CLP-19 + Erythromycin0.75Partial Synergy

Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.

Experimental Protocols

Detailed methodologies for key in vitro susceptibility tests are provided below. These protocols are harmonized with CLSI and EUCAST standards.[2][3][4][5][7][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][9]

Materials:

  • This compound (CLP-19) stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare serial two-fold dilutions of CLP-19 in CAMHB in the microtiter plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending 4-5 colonies in a sterile diluent and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visually inspecting the plates for the lowest concentration of CLP-19 that completely inhibits bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow prep_agent Prepare Serial Dilutions of CLP-19 inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to final concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[11]

Materials:

  • Stock solutions of CLP-19 and a second antibiotic

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum (0.5 McFarland)

Procedure:

  • In a 96-well plate, prepare serial dilutions of CLP-19 along the x-axis and the second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculate the plate with the bacterial suspension as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Include growth controls for each antibiotic individually.

  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Read the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Logical Relationship in Synergy Testing

Synergy_Logic mic_a MIC of CLP-19 alone calc_fici Calculate FICI mic_a->calc_fici mic_b MIC of Antibiotic B alone mic_b->calc_fici mic_combo_a MIC of CLP-19 in combination mic_combo_a->calc_fici mic_combo_b MIC of Antibiotic B in combination mic_combo_b->calc_fici interpretation Interpret FICI calc_fici->interpretation

Caption: Logic for determining synergistic effects using the FICI.

Proposed Mechanism of Action

The antibacterial effect of CLP-19 is linked to the generation of hydroxyl radicals, which induces oxidative stress in bacterial cells.[6]

Signaling Pathway for CLP-19 Antibacterial Activity

Mechanism_Pathway clp19 CLP-19 nad_boost Transient NAD+ Boost clp19->nad_boost hydroxyl_rad Hydroxyl Radical Generation nad_boost->hydroxyl_rad ox_stress Oxidative Stress hydroxyl_rad->ox_stress cell_death Bacterial Cell Death ox_stress->cell_death

Caption: Proposed mechanism of action for CLP-19.

Quality Control

Adherence to quality control (QC) procedures is critical for accurate and reproducible susceptibility testing results.[12] QC should be performed for both the reference methods and any commercial systems used.[12]

  • Reference Strains: Use well-characterized QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) as recommended by CLSI or EUCAST.[12]

  • Frequency: Perform QC testing on each new batch of media and reagents, and on each day of testing.

  • Acceptance Criteria: The resulting MIC values for the QC strains must fall within the acceptable ranges published in the current CLSI M100 or EUCAST breakpoint tables.[3][5]

These protocols provide a foundation for the in vitro evaluation of this compound. For novel compounds, it is recommended to consult the latest CLSI and EUCAST guidelines for any updates or specific recommendations.[2][4][7][13]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 19." The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a cornerstone of antimicrobial susceptibility testing, crucial for drug discovery, development, and clinical monitoring of resistance.

This document outlines three widely accepted methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). Adherence to standardized procedures, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is essential for reproducible and comparable results.[4][5]

Data Presentation: Quality Control Ranges

Effective antimicrobial susceptibility testing relies on the inclusion of well-characterized quality control (QC) strains with established MIC ranges for common antimicrobial agents. These strains ensure the validity of the experimental conditions and the accuracy of the results. The following tables summarize the acceptable MIC ranges for reference QC strains as per CLSI M100 guidelines.

Table 1: Quality Control MIC Ranges for Escherichia coli ATCC® 25922™

Antimicrobial AgentMIC Range (µg/mL)
Ampicillin2 - 8
Ciprofloxacin0.004 - 0.015
Gentamicin0.25 - 1
Tetracycline0.5 - 2

Table 2: Quality Control MIC Ranges for Pseudomonas aeruginosa ATCC® 27853™

Antimicrobial AgentMIC Range (µg/mL)
Piperacillin1 - 8
Ceftazidime1 - 4
Ciprofloxacin0.25 - 1
Gentamicin0.5 - 2

Table 3: Quality Control MIC Ranges for Staphylococcus aureus ATCC® 29213™

Antimicrobial AgentMIC Range (µg/mL)
Oxacillin0.12 - 0.5
Vancomycin0.5 - 2
Ciprofloxacin0.12 - 0.5
Erythromycin0.25 - 1

Experimental Protocols

The following sections provide detailed methodologies for the three principal MIC determination techniques.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[6] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, S. aureus ATCC® 29213™)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a working solution of this compound at a concentration four times the highest desired final concentration.

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the working solution of this compound to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of the agent in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antimicrobial agent) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][3]

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[6] This method is particularly useful for testing multiple isolates simultaneously.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • Melt a sufficient volume of MHA and cool it to 45-50°C.

    • Add a defined volume of each antimicrobial dilution to a specific volume of molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Allow the agar to solidify completely. Prepare a growth control plate containing no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot when applied to the agar surface.

  • Inoculation:

    • Using an inoculum replicating device, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism. A faint haze or one or two colonies at the inoculation spot should be disregarded.[3]

Gradient Diffusion Method (E-test)

The gradient diffusion method, commercially known as the E-test, utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip. This method provides a direct reading of the MIC value.

Materials:

  • E-test strips for this compound

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 10-15 minutes before applying the E-test strip.

  • Application of E-test Strip:

    • Using sterile forceps, carefully place the E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, an elliptical zone of inhibition will form around the strip.

    • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be recorded.

Visualizations

The following diagrams illustrate the workflows for the described MIC determination methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare Serial Dilutions of this compound in 96-well plate inoculate Inoculate plate wells with bacterial suspension prep_agent->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for visible growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_plates Prepare Agar Plates with Varying Concentrations of This compound inoculate Spot inoculate agar plates with bacterial suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for visible growth at inoculation spots incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for Agar Dilution MIC Determination.

Etest_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) streak_plate Streak MHA plate for confluent growth prep_inoculum->streak_plate apply_strip Apply E-test strip to agar surface streak_plate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_results Observe elliptical zone of inhibition incubate->read_results determine_mic Determine MIC: Read value at intersection of ellipse and strip read_results->determine_mic

Caption: Workflow for Gradient Diffusion (E-test) MIC Determination.

References

Application Notes and Protocols for Antibacterial Agent Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill curve assay to evaluate the in-vitro bactericidal or bacteriostatic activity of an antibacterial agent. The time-kill assay is a dynamic method that provides information on the rate of bacterial killing over time in the presence of a specific antimicrobial compound.

I. Introduction

The time-kill kinetic assay is a fundamental tool in antimicrobial research and drug development. It assesses the pharmacodynamic properties of an antimicrobial agent by measuring the change in a bacterial population over time in the presence of the drug. This assay is crucial for determining whether a compound exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity.[1][2] A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[1] In contrast, a bacteriostatic effect is characterized by the maintenance of the initial inoculum's CFU/mL over the duration of the assay.

This information is vital for:

  • Characterizing the antimicrobial spectrum and potency of new chemical entities.

  • Understanding the dose-dependent and time-dependent killing kinetics of an antibiotic.[3]

  • Evaluating potential synergy or antagonism between multiple antimicrobial agents.[3][4]

  • Supporting preclinical and clinical development of new anti-infective therapies.

II. Experimental Protocol

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4]

A. Materials

  • Test Organism: A pure, overnight culture of the bacterial strain of interest.

  • Antibacterial Agent 19: Stock solution of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. The choice of medium can influence the results and should be appropriate for the test organism.

  • Control Articles:

    • Growth Control: No antibacterial agent.

    • Vehicle Control: The solvent used to dissolve the antibacterial agent, if applicable.[1]

  • Sterile Supplies: 96-well plates or culture tubes, serological pipettes, micropipettes and tips, agar plates (e.g., Tryptic Soy Agar), sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Equipment: Incubator (35°C ± 2°C), shaking incubator (optional), spectrophotometer or McFarland standards, vortex mixer, plate reader (optional, for high-throughput methods), spiral plater (optional).

B. Experimental Workflow Diagram

TimeKillAssayWorkflow cluster_prep Preparation Phase cluster_incubation Incubation & Sampling Phase cluster_quantification Quantification Phase cluster_analysis Data Analysis Phase prep_bact Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) inoculate Inoculate Test and Control Tubes/Wells prep_bact->inoculate prep_abx Prepare Serial Dilutions of this compound prep_abx->inoculate prep_controls Prepare Growth and Vehicle Controls prep_controls->inoculate incubate Incubate at 37°C (with shaking if applicable) inoculate->incubate sampling Collect Aliquots at Pre-defined Time Points (0, 2, 4, 6, 8, 24 hours) incubate->sampling serial_dilute Perform Serial Dilutions of Collected Aliquots sampling->serial_dilute plate Plate Dilutions onto Agar Plates serial_dilute->plate incubate_plates Incubate Plates (18-24 hours) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies calc_cfu Calculate CFU/mL count_colonies->calc_cfu log_transform Log10 Transform CFU/mL calc_cfu->log_transform plot_curve Plot Log10 CFU/mL vs. Time log_transform->plot_curve interpret Interpret Results (Bactericidal vs. Bacteriostatic) plot_curve->interpret

Caption: Workflow of the Time-Kill Curve Assay.

C. Step-by-Step Procedure

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 isolated colonies and inoculate into a suitable broth medium.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth. This can be monitored by measuring the optical density (e.g., OD600nm).

    • Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10^5 CFU/mL.[5] The exact starting concentration should be confirmed by plating a sample at time zero.

  • Preparation of Test and Control Articles:

    • Prepare a series of dilutions of "this compound" in the appropriate broth medium to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x the Minimum Inhibitory Concentration [MIC]).

    • Prepare a growth control tube/well containing only the broth medium and the bacterial inoculum.

    • If the antibacterial agent is dissolved in a solvent other than the broth, prepare a vehicle control containing the same concentration of the solvent as in the test wells.

  • Inoculation and Incubation:

    • Dispense equal volumes of the prepared antibacterial agent dilutions, growth control, and vehicle control into sterile tubes or a 96-well plate.

    • Add the prepared bacterial inoculum to each tube/well to achieve the final target starting density of ~5 x 10^5 CFU/mL.

    • Incubate all samples at 37°C. Shaking incubation is often used to ensure aeration and prevent bacterial settling.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each test and control sample.

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[6]

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The spread plate method is commonly used.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Data Collection and Analysis:

    • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies for accurate determination.

    • Calculate the number of CFU/mL for each sample at each time point using the formula:

      • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

    • Transform the CFU/mL values to log10 CFU/mL.

    • Plot the log10 CFU/mL (y-axis) versus time (x-axis) for each concentration of the antibacterial agent and the controls.

III. Data Presentation

Quantitative data from the time-kill assay should be summarized in a clear and organized manner.

Table 1: Raw Colony Counts and Calculated CFU/mL

Time (hours)TreatmentDilution FactorPlate 1 (CFU)Plate 2 (CFU)Average CFUCalculated CFU/mL
0Growth Control10^-35248505.0 x 10^5
0Agent 19 (1x MIC)10^-35551535.3 x 10^5
4Growth Control10^-57882808.0 x 10^7
4Agent 19 (1x MIC)10^-24541434.3 x 10^4
24Growth Control10^-795101989.8 x 10^9
24Agent 19 (1x MIC)10^-12529272.7 x 10^3

Table 2: Log10 Transformed CFU/mL Data for Plotting

Time (hours)Growth Control (Log10 CFU/mL)Agent 19 (0.5x MIC) (Log10 CFU/mL)Agent 19 (1x MIC) (Log10 CFU/mL)Agent 19 (2x MIC) (Log10 CFU/mL)
05.705.735.735.72
26.856.105.214.30
47.905.954.633.15
68.505.804.11<2.00
89.106.204.35<2.00
249.997.503.43<2.00

IV. Interpretation of Results

The primary outcome of a time-kill assay is the characterization of the antibacterial agent's activity.

InterpretationLogic start Log10 CFU/mL Reduction at 24 hours vs. T=0 decision ≥ 3-log10 reduction? start->decision Compare to Initial Inoculum bactericidal Bactericidal Activity bacteriostatic Bacteriostatic Activity no_effect No Significant Effect decision->bactericidal Yes decision2 < 3-log10 reduction? decision->decision2 No decision2->bacteriostatic Yes decision2->no_effect No (Growth similar to control)

Caption: Logic for interpreting time-kill assay results.

  • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum at a specific time point (usually 24 hours) indicates bactericidal activity.[1]

  • Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable, indicates bacteriostatic activity.[4]

  • No Effect: If the bacterial growth in the presence of the antibacterial agent is similar to the growth control, the agent has no significant effect at that concentration.

V. Quality Control

  • The starting inoculum should be within the range of 1 x 10^5 to 1 x 10^6 CFU/mL.

  • The growth control should exhibit normal growth kinetics.

  • The vehicle control should not inhibit bacterial growth.

  • Assays should be performed in duplicate or triplicate to ensure reproducibility.[7]

VI. Conclusion

The time-kill curve assay is a powerful in-vitro method for characterizing the activity of antibacterial agents. By providing detailed information on the rate and extent of bacterial killing, this assay is an indispensable tool for the discovery and development of new antimicrobial drugs. Adherence to standardized protocols and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes & Protocols: In Vivo Efficacy of Antibacterial Agent 19 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and efficacy data for a novel antibacterial agent, designated "Agent 19," against multidrug-resistant (MDR) Staphylococcus aureus and Escherichia coli. The included studies utilize standard murine infection models to establish in vivo efficacy, dose-response relationships, and impact on host inflammatory responses. All data presented are for research and illustrative purposes.

Overview of Experimental Workflow

The in vivo assessment of Agent 19 follows a structured workflow, beginning with the induction of a localized or systemic infection in neutropenic mice, followed by therapeutic intervention and subsequent analysis of bacterial burden, survival rates, and host immune response.

G Overall Experimental Workflow for Agent 19 Efficacy Testing cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis P1 Animal Acclimation (CD-1 Mice, 6-8 weeks) P2 Induce Neutropenia (Cyclophosphamide) P1->P2 P3 Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) P2->P3 I1 Induce Infection (Thigh or Sepsis Model) P3->I1 I2 Administer Treatment (Agent 19, Vehicle, Comparator) I1->I2 A1 Assess Bacterial Load (CFU/gram tissue) I2->A1 A2 Monitor Survival Rate (Over 72h) I2->A2 A3 Analyze Cytokines (Serum ELISA/Multiplex) I2->A3

Caption: High-level workflow for in vivo antibacterial efficacy studies.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents in a localized soft tissue infection.[1][2][3] It allows for the quantitative comparison of bacterial load reduction between different treatment groups.[1][2]

Objective: To determine the dose-dependent efficacy of Agent 19 in reducing bacterial burden of MDR S. aureus in a localized thigh infection.

Materials:

  • 6-week-old female CD-1 mice (23-27 g)[4]

  • Cyclophosphamide[1][2][4]

  • MDR S. aureus (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)[1]

  • Agent 19 (in a suitable vehicle, e.g., 5% DMSO in saline)

  • Comparator antibiotic (e.g., Vancomycin)

  • Vehicle control

  • Sterile phosphate-buffered saline (PBS)[1]

  • Tissue homogenizer[1][5]

  • Isoflurane for anesthesia[3][4]

Procedure:

  • Induce Neutropenia: Render mice neutropenic by administering two intraperitoneal (IP) injections of cyclophosphamide: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[3][4] This dampens the host immune response, ensuring bacterial growth is primarily controlled by the antibacterial agent.[2]

  • Prepare Inoculum: Culture MDR S. aureus overnight in TSB. Dilute the culture in sterile PBS to achieve a final concentration of ~1x10^7 CFU/mL.

  • Infection: Anesthetize mice with isoflurane. Inject 0.1 mL of the bacterial inoculum into the right thigh muscle.[1][3]

  • Establish Baseline: At 2 hours post-infection, euthanize a control group (n=3) to determine the initial bacterial load at the start of treatment.[1][3]

  • Treatment: At 2 hours post-infection, begin subcutaneous (SC) administration of treatments to respective groups (n=5 per group):

    • Group A: Vehicle Control

    • Group B: Agent 19 (5 mg/kg)

    • Group C: Agent 19 (10 mg/kg)

    • Group D: Agent 19 (20 mg/kg)

    • Group E: Vancomycin (110 mg/kg)

  • Endpoint Analysis: At 26 hours post-infection (24 hours after treatment initiation), euthanize all remaining mice.[5]

  • Aseptically dissect the entire right thigh muscle, weigh it, and homogenize it in 3 mL of sterile PBS.[1][5]

  • Perform serial ten-fold dilutions of the tissue homogenate and plate onto TSA plates.[1]

  • Incubate plates at 37°C for 18-24 hours and enumerate colonies to determine the CFU per gram of thigh tissue.[1]

Data Presentation: Efficacy of Agent 19 in Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/g) ± SDReduction vs. Vehicle (Log10 CFU/g)
2h Pre-Treatment Control -5.82 ± 0.15-
Vehicle Control (26h) -7.91 ± 0.220.00
Agent 19 56.55 ± 0.311.36
Agent 19 105.13 ± 0.282.78
Agent 19 203.98 ± 0.453.93
Vancomycin 1104.25 ± 0.393.66

Protocol 2: Murine Sepsis Model

This model evaluates the ability of an antibacterial agent to improve survival following a systemic, life-threatening infection.[5][6]

Objective: To assess the efficacy of Agent 19 in improving survival rates of mice systemically infected with MDR E. coli.

Materials:

  • 6-week-old female CD-1 mice (23-27 g)

  • MDR E. coli (e.g., ATCC BAA-2452)

  • 5% Hog Mucin

  • Agent 19

  • Comparator antibiotic (e.g., Imipenem)

  • Vehicle control

Procedure:

  • Prepare Inoculum: Grow MDR E. coli to mid-log phase. Wash and resuspend the bacteria in sterile saline. Mix 1:1 with 5% hog mucin to create an inoculum of approximately 2x10^7 CFU/mL. The mucin enhances bacterial virulence.

  • Infection: Administer 0.5 mL of the bacterial suspension via IP injection. This dose should be pre-determined to cause >90% mortality in untreated mice within 48-72 hours.[5]

  • Treatment: One hour post-infection, begin SC administration of treatments (n=10 per group):

    • Group A: Vehicle Control

    • Group B: Agent 19 (10 mg/kg)

    • Group C: Agent 19 (20 mg/kg)

    • Group D: Imipenem (25 mg/kg)[6]

  • Monitoring: Monitor mice for signs of distress and record survival at 24, 48, and 72 hours post-infection.

Data Presentation: Survival Analysis in Sepsis Model

Treatment GroupDose (mg/kg)Survival at 24h (%)Survival at 48h (%)Survival at 72h (%)
Vehicle Control -40%10%0%
Agent 19 1090%70%60%
Agent 19 20100%100%90%
Imipenem 25100%90%90%

Proposed Mechanism & Cytokine Modulation

Agent 19 is hypothesized to be a novel inhibitor of bacterial DNA gyrase, leading to rapid bactericidal activity. Effective antibacterial treatment in sepsis is also associated with modulation of the host inflammatory response.[7] Early, uncontrolled release of pro-inflammatory cytokines like TNF-α and IL-6 can contribute to septic shock and mortality.[7][8]

G Agent 19 Role in Sepsis Pathophysiology Infection Bacterial Infection (LPS, PAMPs) Macrophage Macrophage / Monocyte Activation Infection->Macrophage Stimulates Bacteria Bacterial Proliferation Infection->Bacteria Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Cytokines Releases Sepsis Systemic Inflammation (Septic Shock) Cytokines->Sepsis Drives Agent19 Antibacterial Agent 19 Agent19->Bacteria Inhibits Clearance Bacterial Clearance Agent19->Clearance Promotes Bacteria->Infection Exacerbates Bacteria->Clearance Clearance->Infection Reduces Stimulus

Caption: Agent 19 reduces the bacterial load, mitigating septic shock.

Protocol 3: Serum Cytokine Analysis

Objective: To measure the effect of Agent 19 on key pro-inflammatory cytokine levels in serum during systemic infection.

Materials:

  • Serum samples collected from the Murine Sepsis Model experiment (Protocol 2).

  • ELISA or Multiplex assay kits for murine TNF-α and IL-6.

  • Microplate reader.

Procedure:

  • Sample Collection: At 6 hours post-infection from the sepsis model (a timepoint often associated with peak cytokine release), collect blood via cardiac puncture from a subset of mice (n=4 per group) immediately after euthanasia.[7][8]

  • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

  • Cytokine Quantification: Perform the ELISA or multiplex assay according to the manufacturer’s instructions to determine the concentrations of TNF-α and IL-6 in the serum samples.

  • Data Analysis: Calculate the mean cytokine concentrations (pg/mL) for each treatment group.

Data Presentation: Effect of Agent 19 on Pro-inflammatory Cytokines

Treatment GroupDose (mg/kg)Mean TNF-α (pg/mL) ± SDMean IL-6 (pg/mL) ± SD
Uninfected Control -15 ± 525 ± 8
Vehicle Control (Infected) -1850 ± 2103500 ± 450
Agent 19 (Infected) 20620 ± 1501150 ± 200
Imipenem (Infected) 25710 ± 1801300 ± 240

References

"Antibacterial agent 19" experimental design for animal infection models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Antibacterial Agent 19 (Compound 8) in various animal infection models. The protocols detailed below are designed to assess the in vivo efficacy of this agent against key Gram-positive and Gram-negative pathogens.

Introduction to this compound

This compound (also known as Compound 8) is a novel synthetic compound demonstrating significant in vitro antibacterial activity. It has shown particular potency against clinically relevant pathogens, including Klebsiella pneumoniae and Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Preclinical animal models are essential to bridge the gap between in vitro activity and potential clinical applications, providing critical data on efficacy, pharmacokinetics, and safety.[2]

Table 1: In Vitro Activity of this compound [1]

OrganismStrain TypeMinimum Inhibitory Concentration (MIC) (mg/mL)
Klebsiella pneumoniae-0.022
Staphylococcus aureusMethicillin-Resistant (M-R)0.022
Staphylococcus aureusMethicillin-Resistant, Vancomycin-Resistant (M-R, V-R)0.045

Experimental Design and Workflow

The following diagram outlines the general experimental workflow for evaluating the in vivo efficacy of this compound in various infection models.

experimental_workflow A Pathogen Culture and Preparation D Induction of Infection (e.g., Pneumonia, Sepsis, Skin) A->D B Animal Acclimatization (e.g., 6-8 week old BALB/c mice) B->D C This compound Formulation E Treatment Administration (e.g., Intravenous, Intraperitoneal) C->E D->E F Monitor Survival and Clinical Signs E->F G Bacterial Load Determination (e.g., CFU in organs) F->G H Histopathological Analysis G->H

Caption: General experimental workflow for in vivo efficacy testing.

Murine Pneumonia Model

This model is crucial for evaluating the efficacy of this compound against respiratory pathogens like K. pneumoniae and S. aureus.

Protocol
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Pathogen Preparation:

    • Culture K. pneumoniae or MRSA to mid-logarithmic phase.

    • Wash and resuspend the bacterial pellet in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection:

    • Anesthetize mice (e.g., with isoflurane).

    • Administer a 50 µL bacterial suspension intranasally.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a systemic route (e.g., intravenous or intraperitoneal).

    • Include vehicle control and potentially a positive control antibiotic group.

  • Monitoring and Endpoints:

    • Monitor survival rates over a defined period (e.g., 7 days).

    • At 24 or 48 hours post-infection, euthanize a subset of mice.

    • Aseptically harvest lungs, homogenize, and perform serial dilutions for Colony Forming Unit (CFU) enumeration on appropriate agar plates.

    • Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

Data Presentation

Table 2: Sample Data Layout for Murine Pneumonia Model

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Lung Bacterial Load (log10 CFU/g ± SD) at 24h
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Murine Sepsis Model

This model assesses the ability of this compound to control systemic bacterial infections.

Protocol
  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Pathogen Preparation:

    • Prepare a mid-log phase culture of MRSA or K. pneumoniae.

    • Dilute the bacterial suspension in sterile saline to the desired inoculum (e.g., 5 x 10⁷ CFU/mouse).

  • Infection:

    • Administer the bacterial suspension via intraperitoneal injection.

  • Treatment:

    • Administer this compound (e.g., intravenously or subcutaneously) at a specified time post-infection (e.g., 1 hour).

    • Include vehicle and positive control groups.

  • Monitoring and Endpoints:

    • Monitor survival and clinical signs of sepsis (e.g., lethargy, ruffled fur) for up to 7 days.

    • At 24 hours post-infection, collect blood for bacterial load determination (CFU/mL).

    • Harvest organs (e.g., spleen, liver), homogenize, and determine bacterial burden (CFU/g).

Data Presentation

Table 3: Sample Data Layout for Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Blood Bacterial Load (log10 CFU/mL ± SD) at 24hMean Spleen Bacterial Load (log10 CFU/g ± SD) at 24h
Vehicle Control-
This compoundX
This compoundY
Positive ControlZ

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is particularly relevant for evaluating efficacy against S. aureus, a common cause of skin infections.

Protocol
  • Animal Model: Hairless mice or mice with a shaved dorsal area.

  • Pathogen Preparation:

    • Prepare a mid-log phase culture of MRSA.

    • Resuspend the bacteria in sterile PBS to a high concentration (e.g., 1 x 10⁹ CFU/mL).

  • Infection:

    • Create a superficial abrasion or a small incision on the dorsal skin.

    • Apply a defined volume of the bacterial suspension to the wound.

  • Treatment:

    • Administer this compound topically or systemically, starting at a designated time post-infection.

    • Include vehicle and positive control groups.

  • Monitoring and Endpoints:

    • Visually score the lesion size and severity daily.

    • At a predetermined endpoint (e.g., day 3 or 5), euthanize the animals.

    • Excise the infected skin tissue, homogenize, and determine the bacterial load (CFU/g).

    • Conduct histopathological examination of the skin tissue.

Data Presentation

Table 4: Sample Data Layout for Murine SSTI Model

Treatment GroupDose/ConcentrationMean Lesion Score (Arbitrary Units ± SD) on Day 3Mean Skin Bacterial Load (log10 CFU/g ± SD) on Day 3
Vehicle Control-
This compound (Topical)X%
This compound (Systemic)Y mg/kg
Positive ControlZ

Potential Signaling Pathway Interaction

While the precise mechanism of action for this compound is not fully elucidated, many novel antibacterial agents interfere with essential bacterial pathways. The following diagram illustrates a hypothetical interaction with a bacterial cell wall synthesis pathway, a common target for antibiotics.

signaling_pathway cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway cluster_agent This compound A Precursor Molecules B Enzyme 1 A->B C Intermediate Product B->C D Enzyme 2 C->D E Peptidoglycan Unit D->E F Transglycosylation & Transpeptidation E->F G Cross-linked Cell Wall F->G H Agent 19 H->D Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

Disclaimer: These protocols are intended as a general guide. Specific experimental parameters, including animal strains, pathogen isolates, and dosing regimens, should be optimized based on preliminary studies and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Application Notes & Protocols: Formulation of Antibacterial Agent 19 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibacterial Agent 19 is a novel synthetic compound demonstrating significant promise against multi-drug resistant Gram-positive and Gram-negative bacteria. Its mechanism of action is hypothesized to involve the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[1][2][3] However, like many new chemical entities, Agent 19 exhibits poor aqueous solubility, presenting a significant hurdle for preclinical development, particularly for achieving adequate systemic exposure in in vivo efficacy and toxicology studies.[4][5][6]

These application notes describe a systematic approach to developing a preclinical formulation for this compound by creating a nanosuspension. This strategy enhances the dissolution rate by increasing the surface area of the drug particles, thereby improving bioavailability.[4][7][8] The protocols provided herein cover solubility screening, nanosuspension formulation by wet media milling, physicochemical characterization, and methods for in vitro and in vivo efficacy assessment.

Physicochemical Characterization & Solubility Screening

A thorough understanding of the physicochemical properties of this compound is the foundational step for rational formulation design.

1.1. Objective: To determine the equilibrium solubility of Agent 19 in various pharmaceutically acceptable solvents and vehicles to identify a suitable medium for formulation development.

1.2. Data Presentation:

Table 1: Equilibrium Solubility of this compound

VehicleClassSolubility (µg/mL) at 25°C
Deionized WaterAqueous< 0.1
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer< 0.1
0.1 N HClAqueous Buffer< 0.1
Polyethylene Glycol 400 (PEG 400)Co-solvent15.2
Propylene Glycol (PG)Co-solvent8.5
EthanolCo-solvent5.1
5% (w/v) Dextrose in Water (D5W)Aqueous< 0.1
0.5% (w/v) HPMC in WaterSuspension Vehicle< 0.1 (Wetting observed)
0.5% (w/v) Tween 80 in WaterSurfactant Solution1.2

1.3. Interpretation: The data clearly indicate that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by extremely low aqueous solubility.[5] While some solubility is observed in co-solvents, it is insufficient for preparing a simple solution for high-dose preclinical studies without the risk of precipitation upon dilution in aqueous physiological fluids.[4] The poor solubility necessitates an advanced formulation approach, such as a nanosuspension, to improve the dissolution rate and bioavailability.[4][8]

Nanosuspension Formulation Protocol

2.1. Objective: To prepare a stable, high-concentration nanosuspension of this compound suitable for oral and parenteral administration in preclinical models. Wet media milling is selected as a robust and scalable top-down method.[9]

2.2. Materials:

  • This compound (API)

  • Hydroxypropyl methylcellulose (HPMC, 3 cP)

  • Tween 80

  • Yttria-stabilized Zirconium Oxide (Y-TZP) milling beads (0.5 mm diameter)

  • Sterile, deionized water

  • High-speed homogenizer or planetary mixer

2.3. Protocol: Wet Media Milling

  • Preparation of Dispersion Vehicle: Prepare a sterile aqueous vehicle containing 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80. HPMC provides steric stabilization, while Tween 80 acts as a wetting agent and secondary stabilizer.[9]

  • Pre-suspension: Add 100 mg of this compound to 10 mL of the dispersion vehicle to create a 10 mg/mL slurry.

  • Homogenization: Homogenize the slurry for 5 minutes at 10,000 RPM to ensure the API is well-dispersed and to break down large agglomerates.

  • Milling: Transfer the pre-suspension to a milling chamber containing an equal volume of 0.5 mm Y-TZP beads.

  • Process: Mill the suspension at 2,000 RPM for 4 hours. Monitor temperature to ensure it does not exceed 40°C.

  • Separation: After milling, separate the nanosuspension from the milling beads by decanting or using a sieve.

  • Storage: Store the final nanosuspension at 2-8°C, protected from light.

2.4. Formulation Characterization Data:

Table 2: Physicochemical Properties of Agent 19 Nanosuspension

ParameterMethodResultAcceptance Criteria
Mean Particle Size (Z-average)Dynamic Light Scattering (DLS)215 nm< 300 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)0.18< 0.3
Zeta PotentialLaser Doppler Electrophoresis-15 mV> ±10 mV (Absolute Value)
Drug Content (Assay)HPLC-UV9.85 mg/mL9.0 - 11.0 mg/mL
SterilityUSP <71>No growth observedNo growth

Experimental Protocols for Efficacy Testing

3.1. In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of formulated this compound that inhibits the visible growth of a target bacterium in vitro.[10][11][12]

Protocol:

  • Preparation of Inoculum: Culture Staphylococcus aureus (e.g., ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.[12][13]

  • Serial Dilution: Perform a two-fold serial dilution of the Agent 19 nanosuspension in MHB directly in the 96-well plate. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Controls: Include a positive control well (bacteria in MHB, no drug) and a negative control well (MHB only, no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10][13]

  • Determination of MIC: The MIC is the lowest concentration of Agent 19 at which no visible turbidity (bacterial growth) is observed.[11]

3.2. In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the efficacy of the formulated this compound in reducing bacterial burden in a well-established animal model of deep-seated infection.[14][15]

Protocol:

  • Animal Model: Use 6-week-old female ICR mice. Render the mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1) to suppress the immune system.[16][17]

  • Infection: On day 0, 2 hours before treatment, anesthetize the mice and inject 0.1 mL of a mid-logarithmic phase culture of S. aureus (~10^6 CFU/mL) into the right thigh muscle.[14]

  • Treatment Groups:

    • Vehicle Control (0.5% HPMC/0.5% Tween 80)

    • This compound Nanosuspension (e.g., 10, 30, 100 mg/kg)

    • Reference Antibiotic (e.g., Vancomycin)

  • Dosing: Administer the assigned treatments (e.g., via subcutaneous or oral gavage) at 2 hours post-infection.

  • Endpoint: At 24 hours post-infection, humanely euthanize the mice. Aseptically remove the right thigh, weigh it, and homogenize it in sterile PBS.[14][18]

  • Bacterial Enumeration: Perform serial dilutions of the thigh homogenate and plate on Tryptic Soy Agar. Incubate plates for 18-24 hours at 37°C and count the resulting colonies to determine the CFU/gram of tissue.[14]

  • Analysis: Efficacy is determined by the log10 reduction in CFU/gram of thigh tissue compared to the vehicle control group at 24 hours.

Visualizations (Diagrams)

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Efficacy Testing A API Characterization (Solubility, pKa) B Excipient Screening (Stabilizers, Surfactants) A->B Select Vehicle C Nanosuspension Prep (Wet Media Milling) B->C Define Composition D Physicochemical Analysis (DLS, Zeta, HPLC) C->D Characterize E In Vitro MIC Assay D->E Proceed with lead formulation F In Vivo Murine Thigh Model E->F Confirm Activity G Data Analysis (Log Reduction) F->G Quantify Efficacy

Caption: Preclinical workflow for this compound formulation and testing.

G start Start prep_vehicle Prepare Vehicle (0.5% HPMC, 0.5% Tween 80) start->prep_vehicle add_api Add Agent 19 API to Vehicle prep_vehicle->add_api homogenize Pre-Homogenize Slurry (10,000 RPM, 5 min) add_api->homogenize mill Wet Media Mill (2,000 RPM, 4 hr) homogenize->mill separate Separate Beads from Nanosuspension mill->separate end_product Final Nanosuspension (Store at 2-8°C) separate->end_product

Caption: Nanosuspension formulation process via wet media milling.

G cluster_enzyme Gyrase Catalytic Cycle Agent19 This compound Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) Agent19->Gyrase Inhibits ATPase Activity DNA_supercoiled Negatively Supercoiled DNA Gyrase->DNA_supercoiled Introduces supercoils Replication DNA Replication Blocked Gyrase->Replication ATP ATP ATP->Gyrase Binds to GyrB DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Death Bacterial Cell Death Replication->Death

Caption: Hypothesized mechanism of action for this compound.

References

"Antibacterial agent 19" and its use in combination therapy studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: CLP-19 in Combination Therapy

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed information and protocols for the study of the looped antimicrobial peptide CLP-19, a potential therapeutic agent for combinatorial antibiotic therapy.[1]

Introduction

The emergence of drug-resistant bacteria presents a significant challenge to clinical care, necessitating the development of novel therapeutic strategies.[1] One promising approach is combination therapy, where antimicrobial agents are used in conjunction with conventional antibiotics to enhance efficacy and overcome resistance.[2][3] CLP-19 is a looped antimicrobial peptide that has demonstrated direct antibacterial activity against a range of Gram-positive and Gram-negative bacteria with no toxicity to mammalian cells.[1] Notably, CLP-19 exhibits synergistic effects when combined with both bactericidal and bacteriostatic antibiotics, making it a strong candidate for further investigation in combination therapy studies.[1][4]

Mechanism of Action

CLP-19 is understood to function through a multi-faceted mechanism of action. A key aspect of its antibacterial effect is the stimulation of hydroxyl radical generation, which leads to oxidative stress and subsequent bacterial cell death.[1] This mechanism is distinct from many conventional antibiotics, providing a potential avenue to combat existing resistance.

Furthermore, CLP-19 has been shown to effectively neutralize lipopolysaccharide (LPS), an endotoxin released from the cell wall of Gram-negative bacteria during antibiotic-induced lysis.[1] By neutralizing LPS, CLP-19 can mitigate the inflammatory cascade that can lead to septic shock, a serious complication of severe bacterial infections.[1]

cluster_0 CLP-19 Action on Bacteria cluster_1 CLP-19 Anti-Endotoxin Activity CLP19 CLP-19 Bacteria Bacterial Cell CLP19->Bacteria Direct Interaction LPS Lipopolysaccharide (LPS) CLP19->LPS Binds to Neutralization LPS Neutralization CLP19->Neutralization OH_Radical Hydroxyl Radical Generation Bacteria->OH_Radical Stimulates CellDeath Bacterial Cell Death OH_Radical->CellDeath Induces LPS->Neutralization Inflammation Reduced Inflammation Neutralization->Inflammation

Caption: Mechanism of action of CLP-19.

Application in Combination Therapy

CLP-19 has been shown to act synergistically with a variety of conventional antibiotics, enhancing their antibacterial activity.[1] This synergistic effect has been observed with both bactericidal agents like ampicillin and ceftazidime, and bacteriostatic agents such as erythromycin and levofloxacin.[1] The combination of CLP-19 with these antibiotics leads to a more potent antibacterial effect than either agent alone.[1]

Quantitative Data

The synergistic potential of CLP-19 in combination with other antibiotics has been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

Table 1: Minimum Inhibitory Concentrations (MICs) of CLP-19 and Conventional Antibiotics [1]

Antibacterial AgentE. coli (μg/mL)S. aureus (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)
CLP-19163232>256
Ampicillin42>256>256
Ceftazidime112842
Erythromycin>2560.5>256>256
Levofloxacin0.060.25>2560.5

Table 2: Synergistic Activity of CLP-19 in Combination with Conventional Antibiotics (FICI values) [1]

CombinationE. coliS. aureusA. baumannii
CLP-19 + Ampicillin0.3750.5-
CLP-19 + Ceftazidime0.3750.50.375
CLP-19 + Erythromycin-0.75 (Partial Synergy)-
CLP-19 + Levofloxacin0.50.5-

Note: A FICI of ≤ 0.5 indicates synergy, >0.5 to <1 indicates partial synergy, 1 indicates an additive effect, and >1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of CLP-19 and conventional antibiotics using the broth microdilution method according to CLSI guidelines.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, A. baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • CLP-19 and conventional antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of CLP-19 and each antibiotic in CAMHB in the 96-well plates.

  • Add the bacterial inoculum to each well.

  • Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol describes the checkerboard method to assess the synergistic effects of CLP-19 in combination with conventional antibiotics.

cluster_workflow Checkerboard Assay Workflow A Prepare serial dilutions of Antibiotic A (e.g., CLP-19) along the x-axis C Inoculate with bacterial suspension A->C B Prepare serial dilutions of Antibiotic B (e.g., Ampicillin) along the y-axis B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC of each antibiotic alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • Materials from Protocol 1

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of CLP-19 along the x-axis and a conventional antibiotic along the y-axis. This creates a matrix of varying concentrations of both agents.

  • Prepare a bacterial inoculum as described in the MIC protocol.

  • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Include appropriate controls (growth control, sterility control, and each agent alone).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Protocol 3: Antibacterial Kinetics Assay

This protocol is used to evaluate the rate of bacterial killing by CLP-19 alone and in combination with another antibiotic over time.

Materials:

  • Bacterial strains

  • CAMHB

  • CLP-19 and conventional antibiotic solutions at desired concentrations (e.g., MIC, 2x MIC)

  • Sterile culture tubes or 96-well plates

  • Plate reader or spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh CAMHB.

  • Aliquot the bacterial suspension into different treatment groups:

    • Growth control (no antibiotic)

    • CLP-19 alone

    • Conventional antibiotic alone

    • CLP-19 + conventional antibiotic

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), take an aliquot from each treatment group.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Incubate the agar plates overnight at 37°C and count the colonies.

  • Plot the log10 CFU/mL versus time to generate a time-kill curve.

References

Application Notes and Protocols: Vancomycin Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vancomycin is a glycopeptide antibiotic considered a last resort for treating severe infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, its clinical application is hampered by poor oral bioavailability, low intracellular penetration, and potential nephrotoxicity.[1][2][4] To overcome these limitations, various drug delivery systems have been developed to enhance the therapeutic efficacy of vancomycin through targeted delivery and controlled release.[1][5][6] These systems aim to increase drug concentration at the site of infection, reduce systemic toxicity, and overcome bacterial resistance mechanisms.[1][5] This document provides an overview of different vancomycin delivery systems, their characteristics, and detailed protocols for their preparation and evaluation.

Data Presentation: Quantitative Comparison of Vancomycin Delivery Systems

The following tables summarize the key quantitative parameters of various vancomycin-loaded delivery systems based on published literature.

Table 1: Characteristics of Vancomycin-Loaded Nanoparticle Systems

Delivery System TypePolymer/Lipid CompositionParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
Liposomes Egg Yolk Phospholipids157.01 ± 33.04~13.75-[7]
Conventional Liposomes-9 ± 2-[8]
PEGylated Liposomes-12 ± 3-[8]
Propylene Glycol Liposomes-78.66-[9]
Chitosan Nanoparticles Chitosan/TPP22073.65 ± 1.83-[10][11]
Chitosan/AGS 7---[12]
PLGA Nanoparticles PLGA RG 503H< 30082.85 ± 1210[13][14]
Solid Lipid Nanoparticles (SLN) -350 ± 2492.14 ± 3.113.9 ± 1.4[15]
pH-Responsive Nanoplexes Sodium Alginate/AMP159.5 ± 1.15082.34 ± 0.0724.03 ± 0.10[16]

Table 2: In Vitro Release Profile of Vancomycin from Delivery Systems

Delivery System TypeRelease ConditionsCumulative Release (%)TimeReference(s)
Liposomes -~504 hours[17]
Chitosan Nanoparticles -6.51 ± 0.5824 hours[10][11]
40 (burst)9 hours[3][18]
90100 hours[3][18]
PLGA Nanoparticles -91 ± 4-[13]
pH-Responsive Nanoparticles Acidic pH (infection site)3-fold greater than physiological pH30 minutes[12]
Fibrin Sealant PBS, 37°CPeak release24-48 hours[19]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of vancomycin-loaded delivery systems.

Protocol 1: Preparation of Vancomycin-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol describes the synthesis of vancomycin-loaded chitosan nanoparticles using the ionic gelation method with tripolyphosphate (TPP) as a crosslinker.[3][18][20]

Materials:

  • Low molecular weight chitosan

  • Tripolyphosphate (TPP)

  • Acetic acid

  • Vancomycin hydrochloride

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 2 mg/mL.[20]

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the chitosan solution through a 0.45 µm filter to remove any undissolved particles.[20]

  • Preparation of TPP Solution:

    • Dissolve TPP in deionized water to a final concentration of 2 mg/mL.[20]

    • Store the TPP solution at 4°C.[20]

  • Incorporation of Vancomycin:

    • Dissolve vancomycin hydrochloride powder in the chitosan solution. The amount of vancomycin can be varied to achieve the desired drug loading. For example, 9 mg of vancomycin can be dissolved in 15 mL of the chitosan solution.[20]

  • Nanoparticle Formation:

    • Heat the vancomycin-chitosan solution to 60°C in a water bath.[20]

    • Add the TPP solution dropwise to the vancomycin-chitosan solution under constant magnetic stirring (e.g., 250 rpm).[20] A typical ratio is adding 4.5 mL of TPP solution to 15 mL of the chitosan solution.[20]

    • Continue stirring for 24 hours at room temperature.[20] The formation of nanoparticles is indicated by the appearance of an opalescent suspension.

  • Purification of Nanoparticles:

    • Collect the nanoparticle suspension by centrifugation (e.g., 12,000 x g for 10-25 minutes).[10][20]

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water to remove unreacted reagents.

    • Repeat the centrifugation and resuspension steps twice for thorough purification.

  • Storage:

    • The purified vancomycin-loaded chitosan nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to determine the in vitro release kinetics of vancomycin from a nanoparticle delivery system using a dialysis method.

Materials:

  • Vancomycin-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5 (to simulate physiological and acidic infection environments, respectively)

  • Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug diffusion, e.g., 3.5K MWCO)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer for vancomycin quantification

Procedure:

  • Preparation of the Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a known volume and concentration of the vancomycin-loaded nanoparticle suspension into the dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Release Study:

    • Immerse the sealed dialysis bag into a known volume of release medium (e.g., 50 mL of PBS) in a beaker or flask.

    • Place the setup in a shaking incubator or water bath maintained at 37°C.[19][21]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[19][21]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[19][21]

  • Quantification of Released Vancomycin:

    • Analyze the collected samples for vancomycin concentration using a validated HPLC or UV-Vis spectrophotometric method.[21][22]

    • A standard calibration curve for vancomycin in the release medium should be prepared to accurately determine the drug concentration.[21]

  • Data Analysis:

    • Calculate the cumulative amount of vancomycin released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Protocol 3: Evaluation of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the MIC of vancomycin-loaded nanoparticles against a bacterial strain like S. aureus using the broth microdilution method.

Materials:

  • Vancomycin-loaded nanoparticles

  • Free vancomycin (as a control)

  • Bacterial strain (e.g., MRSA ATCC 2758)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • Prepare a two-fold serial dilution of the vancomycin-loaded nanoparticle suspension and the free vancomycin solution in MHB in the 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive controls (bacteria in MHB without any antibacterial agent) and negative controls (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Signaling Pathway and Targeting Mechanism

The following diagram illustrates a common strategy for targeted delivery of vancomycin to intracellular bacteria, such as S. aureus, residing within host cells like macrophages.

Targeted_Delivery_to_Intracellular_Bacteria cluster_bloodstream Bloodstream cluster_cell Infected Host Cell (e.g., Macrophage) V_NP Vancomycin-loaded Nanoparticle Receptor Receptor (e.g., CD44) V_NP->Receptor Targeting Ligand (e.g., Hyaluronic Acid) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fusion V_Release Vancomycin Release Lysosome->V_Release pH-triggered Bacteria Intracellular S. aureus V_Release->Bacteria Inhibition of Cell Wall Synthesis Apoptosis Bacterial Cell Death Bacteria->Apoptosis

Caption: Targeted delivery of vancomycin nanoparticles to intracellular bacteria.

Experimental Workflow: Nanoparticle Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of vancomycin-loaded nanoparticles.

Nanoparticle_Workflow Start Start Prep_Polymer Prepare Polymer/ Lipid Solution Start->Prep_Polymer Add_Vanc Add Vancomycin Prep_Polymer->Add_Vanc Form_NP Nanoparticle Formation (e.g., Ionic Gelation) Add_Vanc->Form_NP Purify Purification (Centrifugation/Dialysis) Form_NP->Purify Characterize Characterization Purify->Characterize Size_Zeta Particle Size & Zeta Potential Characterize->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading Characterize->EE_DL Morphology Morphology (TEM/SEM) Characterize->Morphology Release In Vitro Release Characterize->Release End End Release->End

Caption: Workflow for nanoparticle synthesis and characterization.

Logical Relationship: Overcoming Vancomycin Limitations with Nanodelivery

This diagram illustrates how nanocarrier-mediated delivery addresses the key limitations of conventional vancomycin therapy.

Caption: Nanodelivery strategies to overcome vancomycin limitations.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Antibacterial Agent 19 (CLP-19)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the cytotoxicity of the looped antimicrobial peptide, CLP-19. The methodologies outlined are essential for researchers, scientists, and drug development professionals engaged in the evaluation of its safety profile.

Quantitative Cytotoxicity Data Summary

The therapeutic efficacy of CLP-19 as an antibacterial agent must be weighed against its potential toxicity to mammalian cells. The following table summarizes the known cytotoxic effects of CLP-19 on erythrocytes and Vero cells.[1][2]

Cell TypeAssayConcentration (µg/mL)Observed Effect
ErythrocytesHemolysis Assay≤ 128No observable hemolysis
256Significant cytotoxicity
Vero CellsMammalian Cell Toxicity Assay≤ 128No observable toxicity
256Significant cytotoxicity

Data synthesized from studies on the looped antimicrobial peptide CLP-19.[1][2]

Experimental Protocols

Detailed protocols for key cytotoxicity assays are provided below. These include methods for assessing cell viability (MTT Assay) and distinguishing between apoptosis and necrosis (Annexin V/Propidium Iodide Assay).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The concentration of the formazan is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, A549)[3]

  • Complete cell culture medium

  • Antibacterial Agent 19 (CLP-19)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CLP-19 in complete culture medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of CLP-19. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100

    • The IC₅₀ value (the concentration of CLP-19 that inhibits 50% of cell proliferation) can be determined from a dose-response curve.[4][5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prep_clp19 2. Prepare CLP-19 Serial Dilutions treat_cells 3. Treat Cells with CLP-19 Dilutions prep_clp19->treat_cells incubate_24h 4. Incubate for 24-72 hours treat_cells->incubate_24h add_mtt 5. Add MTT Solution (Incubate 4h) incubate_24h->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 8. Calculate % Viability and IC50 read_absorbance->calc_viability

MTT Assay Experimental Workflow

This assay utilizes dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.[8]

Principle:

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Cell Populations:

  • Healthy Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Materials:

  • Cell line of interest

  • This compound (CLP-19)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1x Annexin-Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of CLP-19 for a specified period (e.g., 24 hours). Include positive (e.g., etoposide) and negative (untreated) controls.[8]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Cell Staining: a. Resuspend the cell pellet in 1x Annexin-Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[9] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: a. Add 400 µL of 1x Annexin-Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

  • Data Interpretation: A dose-dependent increase in Annexin V-positive and/or PI-positive cells indicates that CLP-19 induces apoptosis and/or necrosis.[8]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Analysis culture_cells 1. Culture and Treat Cells with CLP-19 harvest_cells 2. Harvest Adherent and Floating Cells culture_cells->harvest_cells wash_cells 3. Wash Cells with Cold PBS harvest_cells->wash_cells resuspend 4. Resuspend in Binding Buffer wash_cells->resuspend add_stains 5. Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate_dark 6. Incubate 15 min at RT (Dark) add_stains->incubate_dark add_buffer 7. Add Binding Buffer incubate_dark->add_buffer analyze_flow 8. Analyze by Flow Cytometry add_buffer->analyze_flow interpret_data 9. Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze_flow->interpret_data

Apoptosis/Necrosis Assay Workflow

Potential Signaling Pathways and Mechanisms of Action

While the precise cytotoxic signaling pathways for CLP-19 are not fully elucidated, the mechanisms of action for many antibacterial agents can provide insight into potential areas of investigation.[10][11][12][13] Antibacterial agents can exert cytotoxic effects on mammalian cells through various mechanisms, including:

  • Mitochondrial Disruption: Some antibiotics can inhibit mitochondrial protein synthesis, leading to impaired cellular respiration and induction of apoptosis.[10][11]

  • Membrane Disruption: Agents that target bacterial membranes may also have off-target effects on eukaryotic cell membranes, leading to lysis and necrosis.[12][13]

  • Inhibition of Nucleic Acid or Protein Synthesis: While often selective for prokaryotic machinery, high concentrations of some agents can affect eukaryotic polymerases or ribosomes.[10][12][13]

Further investigation into these areas would be necessary to delineate the specific mechanism of CLP-19-induced cytotoxicity at high concentrations.

Logical_Relationships cluster_agent This compound (CLP-19) cluster_assays Cytotoxicity Assessment cluster_outcomes Cellular Outcomes clp19 CLP-19 Exposure viability Cell Viability (MTT Assay) clp19->viability apoptosis Apoptosis/Necrosis (Annexin V/PI Assay) clp19->apoptosis hemolysis Membrane Integrity (Hemolysis Assay) clp19->hemolysis metabolism Decreased Metabolic Activity viability->metabolism ps_exposure PS Exposure & Membrane Permeability apoptosis->ps_exposure lysis Cell Lysis hemolysis->lysis

Logical Flow of Cytotoxicity Assessment

References

Application Notes and Protocols: Studying Biofilm Inhibition by Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the efficacy of a novel antibacterial compound, designated here as "Antibacterial Agent 19," in inhibiting and eradicating bacterial biofilms. The protocols outlined below are foundational for preclinical assessment and mechanistic studies.

Data Presentation: Quantitative Analysis of Biofilm Inhibition

Effective evaluation of an antibacterial agent's anti-biofilm properties requires precise quantification. The following tables summarize typical data generated from the assays described in this document.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosa PAO11664
Staphylococcus aureus ATCC 29213832
Escherichia coli ATCC 2592232128
Clinical Isolate 1 (K. pneumoniae)64>128

Table 2: Biofilm Inhibitory and Eradication Concentrations of this compound

Bacterial StrainMinimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
P. aeruginosa PAO132128
S. aureus ATCC 292131664
E. coli ATCC 2592264256
Clinical Isolate 1 (K. pneumoniae)128>256

Experimental Protocols

Protocol 1: Crystal Violet Assay for Biofilm Quantification

This protocol is a standard method for quantifying the total biomass of a biofilm.[1][2][3]

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure for Biofilm Inhibition Assay:

  • Grow a bacterial culture overnight in a suitable medium.

  • Dilute the overnight culture 1:100 into fresh medium.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Add 100 µL of varying concentrations of this compound to the wells. Include a positive control (another known biofilm inhibitor) and a negative control (no agent).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, discard the planktonic cells by inverting the plate.

  • Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells.

  • Dry the plate, for example, by inverting it on a paper towel.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]

  • Remove the crystal violet solution and wash the plate three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[3]

Procedure for Biofilm Dispersal Assay:

  • Follow steps 1-5 of the inhibition assay (without adding the antibacterial agent initially) to allow biofilm formation.

  • After the initial incubation, remove the medium containing planktonic cells.

  • Add fresh medium containing various concentrations of this compound to the wells with established biofilms.

  • Incubate for another 24 hours.

  • Proceed with the crystal violet staining and quantification as described in steps 6-12 of the inhibition assay.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and assessment of cell viability.[1][4]

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture

  • Growth medium

  • This compound

  • LIVE/DEAD BacLight Viability Kit (or similar staining reagents like SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass-bottom dishes as described in the crystal violet assay (steps 1-5 for inhibition or the dispersal protocol).

  • After treatment with this compound, gently wash the biofilm with PBS.

  • Stain the biofilm using a LIVE/DEAD staining kit according to the manufacturer's instructions. Typically, this involves incubation with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) for 15-30 minutes in the dark.

  • Gently rinse to remove excess stain.

  • Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in biofilm research and the experimental procedures used to evaluate "this compound".

experimental_workflow cluster_inhibition Biofilm Inhibition Assay cluster_dispersal Biofilm Dispersal Assay cluster_visualization Biofilm Visualization start_inhibit Prepare Bacterial Inoculum & Agent Dilutions incubate_inhibit Co-incubate Bacteria and Agent 19 (24-48h) start_inhibit->incubate_inhibit wash_inhibit Wash to Remove Planktonic Cells incubate_inhibit->wash_inhibit stain_inhibit Stain with Crystal Violet wash_inhibit->stain_inhibit quantify_inhibit Solubilize and Measure Absorbance stain_inhibit->quantify_inhibit start_disperse Grow Biofilm (24h) treat_disperse Treat with Agent 19 (24h) start_disperse->treat_disperse wash_disperse Wash Wells treat_disperse->wash_disperse stain_disperse Stain with Crystal Violet wash_disperse->stain_disperse quantify_disperse Solubilize and Measure Absorbance stain_disperse->quantify_disperse grow_visual Grow Biofilm on Glass Surface with/without Agent 19 stain_visual Stain with LIVE/DEAD Dyes grow_visual->stain_visual image_visual Image with Confocal Microscope (CLSM) stain_visual->image_visual analyze_visual Analyze 3D Structure and Viability image_visual->analyze_visual

Caption: Workflow for biofilm inhibition, dispersal, and visualization assays.

quorum_sensing_inhibition cluster_bacteria Gram-Negative Bacterium luxI LuxI-type Synthase AHL Acyl-Homoserine Lactone (AHL) luxI->AHL produces luxR LuxR-type Receptor AHL->luxR binds to genes Biofilm & Virulence Genes luxR->genes activates transcription agent19 This compound agent19->luxI Inhibits agent19->luxR Blocks

Caption: Inhibition of AHL-mediated quorum sensing by this compound.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation.[5][6] In many Gram-negative bacteria, this process is mediated by signaling molecules called acyl-homoserine lactones (AHLs).[5] this compound may exert its anti-biofilm effect by interfering with this pathway, for instance by inhibiting the synthesis of AHLs or by blocking their binding to receptor proteins.[7]

biofilm_formation_stages cluster_inhibition_points Potential Inhibition Points for Agent 19 A 1. Reversible Attachment (Planktonic cells) B 2. Irreversible Attachment A->B C 3. Microcolony Formation B->C D 4. Biofilm Maturation (EPS Matrix Production) C->D E 5. Dispersal D->E p1 Inhibit Adhesion p1->B p2 Block Aggregation p2->C p3 Disrupt Matrix p3->D p4 Induce Dispersal p4->E

Caption: Stages of biofilm development and potential targets for this compound.

The formation of a biofilm is a multi-step process.[5] It begins with the initial attachment of free-floating bacteria to a surface, followed by the formation of microcolonies and maturation into a complex three-dimensional structure encased in an extracellular polymeric substance (EPS) matrix.[5][8] The final stage involves the dispersal of cells to colonize new sites.[9] An effective anti-biofilm agent might act at one or more of these stages.

References

Application Notes and Protocols for High-Throughput Screening of Antibacterial Agent CLP-19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large compound libraries for antimicrobial activity.[1] This document provides detailed application notes and protocols for the high-throughput screening of a looped antimicrobial peptide, CLP-19. While the specific term "Antibacterial agent 19" is not standard, CLP-19 is a relevant and well-characterized antimicrobial peptide that has been investigated for its synergistic effects with conventional antibiotics.[2] CLP-19 has demonstrated direct antibacterial activity against a range of pathogenic bacteria and exhibits a robust anti-lipopolysaccharide (LPS) activity.[2][3]

The primary mechanism of action for CLP-19's synergistic effect with other antibiotics is believed to be associated with the stimulation of hydroxyl radical generation.[2] These protocols are designed to be adaptable for HTS platforms to identify and characterize the antibacterial and synergistic properties of CLP-19 and similar antimicrobial peptides.

Data Presentation

The following tables summarize the quantitative data regarding the antimicrobial and synergistic activity of CLP-19.

Table 1: Minimum Inhibitory Concentrations (MICs) of CLP-19 and Conventional Antibiotics [2]

CompoundE. coli (μg/mL)S. aureus (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)
CLP-19 163232>256
Ampicillin42>256>256
Ceftazidime0.251648
Erythromycin>2560.5>256>256
Levofloxacin0.060.5>2564

Table 2: Synergistic Antibacterial Effect of CLP-19 in Combination with Conventional Antibiotics (FICI Values) [2]

CombinationTarget OrganismFICI (Fractional Inhibitory Concentration Index)Interpretation
CLP-19 + AmpicillinE. coli0.375Synergy
CLP-19 + CeftazidimeE. coli0.5Synergy
CLP-19 + LevofloxacinE. coli0.5Synergy
CLP-19 + ErythromycinS. aureus0.75Partial Synergy

Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 2 indicates indifference; FICI > 2 indicates antagonism.

Experimental Protocols

Protocol 1: High-Throughput Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a method for determining the MIC of CLP-19 against various bacterial strains in a 96-well format, suitable for HTS.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • CLP-19 stock solution

  • Resazurin solution (for viability assessment)

  • Multichannel pipette or liquid handling robot

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of CLP-19 in CAMHB directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted CLP-19. Include positive controls (bacteria without compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visual Assessment: The MIC is the lowest concentration of CLP-19 that completely inhibits visible bacterial growth.

    • Colorimetric Assessment (for HTS): Add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.[4]

  • Data Analysis: Record the MIC values for each bacterial strain.

Protocol 2: Checkerboard Assay for High-Throughput Synergy Screening

This protocol is designed to assess the synergistic effects of CLP-19 with conventional antibiotics in a 96-well format.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • CAMHB

  • Stock solutions of CLP-19 and a conventional antibiotic (e.g., ampicillin)

  • Liquid handling system for creating orthogonal concentration gradients

Procedure:

  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of CLP-19 along the rows and a 2-fold serial dilution of the conventional antibiotic along the columns. This creates a matrix of different concentration combinations.

  • Inoculation: Inoculate the plate with the target bacterial strain at a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Growth Assessment: Determine bacterial growth in each well using a plate reader to measure optical density at 600 nm (OD600) or by using a viability dye like resazurin.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of CLP-19 = (MIC of CLP-19 in combination) / (MIC of CLP-19 alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FICI: FICI = FIC of CLP-19 + FIC of Antibiotic.

    • Interpret the FICI value as described in the note following Table 2.

Protocol 3: Hydroxyl Radical Formation Assay

This assay investigates the mechanism of action of CLP-19 by measuring the generation of hydroxyl radicals.[2]

Materials:

  • Bacterial suspension (1 x 10^6 CFU/mL)

  • CLP-19 and other antibiotics at their MICs

  • 3'-(p-hydroxyphenyl) fluorescein (HPF) fluorescent dye

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Treatment: Treat the bacterial suspension with the MICs of CLP-19, a conventional antibiotic, or a combination of both. Use PBS as a control.

  • Incubation: Incubate the treatments at 37°C for 2 hours.

  • Dye Addition: Add HPF to a final concentration of 5 mM to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorophotometer with excitation at 490 nm and emission at 515 nm.

  • Data Analysis: An increase in fluorescence intensity compared to the control indicates the generation of hydroxyl radicals.

Visualizations

HTS_Synergy_Screening_Workflow cluster_prep Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Library Antimicrobial Peptide Library (e.g., CLP-19 analogs) Plate_Preparation Prepare 384-well plates with orthogonal concentration gradients Compound_Library->Plate_Preparation Antibiotic_Panel Conventional Antibiotic Panel Antibiotic_Panel->Plate_Preparation Bacterial_Cultures Bacterial Strain Panel Inoculation Inoculate with bacterial suspension (~5x10^5 CFU/mL) Bacterial_Cultures->Inoculation Plate_Preparation->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Measure OD600 or add Resazurin for fluorescence reading Incubation->Readout Data_Processing Raw Data Processing Readout->Data_Processing Hit_Identification Identify synergistic hits (FICI <= 0.5) Data_Processing->Hit_Identification Dose_Response Generate dose-response curves Hit_Identification->Dose_Response Toxicity_Assay Counter-screen for cytotoxicity (e.g., Hemolysis Assay) Dose_Response->Toxicity_Assay

Caption: High-Throughput Synergy Screening Workflow.

CLP19_Mechanism_of_Action cluster_pathway Proposed Synergistic Mechanism of CLP-19 CLP19 CLP-19 Bacterial_Cell Bacterial Cell CLP19->Bacterial_Cell LPS_Neutralization Direct LPS Neutralization CLP19->LPS_Neutralization Conventional_Antibiotic Conventional Antibiotic (Bactericidal/Bacteriostatic) Conventional_Antibiotic->Bacterial_Cell NAD_NADH Transient increase in NAD+/NADH ratio Bacterial_Cell->NAD_NADH in combination Hydroxyl_Radicals Increased Generation of Hydroxyl Radicals (•OH) NAD_NADH->Hydroxyl_Radicals Oxidative_Stress Oxidative Stress Hydroxyl_Radicals->Oxidative_Stress Cell_Death Bacterial Cell Death Oxidative_Stress->Cell_Death LPS Lipopolysaccharide (LPS) LPS->LPS_Neutralization

Caption: Proposed Mechanism of Action for CLP-19.

References

Teixobactin: Synthesis and Purification Protocols for a New Class of Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teixobactin is a novel depsipeptide antibiotic discovered in the unculturable soil bacterium Eleftheria terrae.[1][2] It exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, by inhibiting cell wall synthesis through binding to lipid II and lipid III.[1][3][4] A significant feature of teixobactin is the lack of detectable resistance development, making it a highly promising candidate for combating antibiotic resistance.[4][5] This document provides detailed protocols for the chemical synthesis and purification of teixobactin and its analogues, based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques.

Synthesis and Purification Overview

The total synthesis of teixobactin is a complex process due to the presence of several unusual amino acids, including four D-amino acids and the rare L-allo-enduracididine.[1][3] The most common and effective approach is Fmoc-based solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain on a solid resin support.[6][7][8] Following chain assembly, the peptide is cleaved from the resin, cyclized, and deprotected. Purification is typically achieved by RP-HPLC, which separates the target compound from impurities based on hydrophobicity.[6][9][10]

Quantitative Data Summary

The following tables summarize representative yields for the synthesis and purification of teixobactin and its analogues. It is important to note that yields can vary significantly based on the specific synthetic strategy, scale, and analogue being synthesized.

StepReported YieldReference(s)
Solid-Phase Peptide Synthesis (Crude)76%[11]
Convergent Synthesis (Arg10 analogue)6%[3]
Convergent Synthesis (Overall)8%[9]
Final Purification by RP-HPLC31%[9]
Leu10-teixobactin Synthesis (Overall)17%[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Teixobactin Analogue

This protocol describes a general method for the synthesis of a linear teixobactin analogue using Fmoc-based SPPS.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including D- and non-standard amino acids)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol

  • 1:1 (v/v) Acetic anhydride/DIEA in DCM (capping solution)

  • 20% (v/v) Piperidine in dimethylformamide (DMF) (Fmoc deprotection solution)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel.

    • Dissolve the first Fmoc-protected amino acid in DCM and add it to the resin.

    • Add DIEA to the mixture and agitate for 2 hours.

    • Add methanol to cap any remaining reactive sites on the resin and agitate for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid, DIC, and HOBt in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours or until a negative Kaiser test is obtained.

    • Wash the resin with DMF and DCM.

  • Repeat Fmoc Deprotection and Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the teixobactin sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Purification of Teixobactin by RP-HPLC

This protocol outlines a general method for the purification of crude teixobactin using preparative RP-HPLC.

Materials:

  • Crude teixobactin

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the crude teixobactin in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

    • Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Water with 0.1% TFA and 20% Acetonitrile with 0.1% TFA).[6]

    • Set the column temperature, for example, to 50 °C.[6]

  • Purification:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing acetonitrile concentration to elute the peptide. A typical gradient might be from 20% to 60% acetonitrile over 60 minutes.[6]

    • Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

    • Collect fractions corresponding to the major peak, which should be the desired teixobactin product.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified teixobactin as a white powder.

Visualizations

Synthesis_Workflow Resin 2-Chlorotrityl Resin Load_AA1 Load First Fmoc-Amino Acid Resin->Load_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection1 Coupling Couple Next Fmoc-Amino Acid Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Repeat Repeat Coupling & Deprotection Cycles Deprotection2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Teixobactin Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Teixobactin.

Purification_Workflow Crude_Sample Crude Teixobactin (Dissolved & Filtered) Injection Inject onto C18 RP-HPLC Column Crude_Sample->Injection Elution Gradient Elution (Acetonitrile/Water/TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Product Purified Teixobactin Lyophilization->Pure_Product

Caption: RP-HPLC Purification Workflow for Teixobactin.

References

Application Notes and Protocols for the Quantification of Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of novel antibacterial agents is a cornerstone of preclinical and clinical development. It is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for three common analytical methods for the quantification of "Antibacterial Agent 19": High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a microbiological agar diffusion bioassay.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for quantifying pharmaceutical compounds.[1][2][3] The method separates the analyte from other components in a sample matrix based on its physicochemical properties, and quantification is achieved by measuring its absorbance of UV light at a specific wavelength.[3][4]

Experimental Protocol

1.1. Sample Preparation (Plasma)

  • To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for this compound.[2]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectral scan). A common wavelength for many antibacterial agents is in the range of 210-300 nm.[4][5]

  • Column Temperature: 30°C.

  • Run Time: 10 minutes (adjust as necessary to ensure elution of the analyte and any interfering peaks).

1.3. Calibration and Quantification Prepare a series of calibration standards of this compound in the appropriate matrix (e.g., blank plasma) over the expected concentration range. Plot the peak area versus concentration and perform a linear regression to generate a standard curve. The concentration of unknown samples is then interpolated from this curve.

Data Presentation

The performance of the HPLC-UV method should be validated and the data presented in a clear, tabular format.

Table 1: HPLC-UV Method Validation Parameters for this compound

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 115%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Inject into HPLC System reconstitute->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantify vs. Standard Curve integration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying drugs in complex biological matrices.[6][7] It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

Experimental Protocol

2.1. Sample Preparation (Plasma)

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of methanol containing an appropriate internal standard (a stable isotope-labeled version of this compound is ideal).[6]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a vial for injection.

  • Inject 5 µL into the LC-MS/MS system.

2.2. LC-MS/MS Conditions

  • LC Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 4 minutes, hold for 1 minute, then return to initial conditions. The gradient should be optimized for the specific agent.

  • Flow Rate: 0.4 mL/min.[9]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the properties of this compound.

  • Mass Spectrometry: Triple quadrupole mass spectrometer.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent drug) and a specific product ion (fragment) must be determined by direct infusion of a pure standard of this compound.

2.3. Calibration and Quantification Prepare calibration standards and quality control samples in a blank biological matrix. A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. A weighted (1/x²) linear regression is commonly used.

Data Presentation

Summarize the validation results for the LC-MS/MS method in a table.

Table 2: LC-MS/MS Method Validation Parameters for this compound

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Matrix Effect85 - 115%
Extraction Recovery> 85%

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample (100 µL) add_is Add Internal Standard in Methanol (300 µL) sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge inject Inject Supernatant centrifuge->inject lc_sep UPLC Separation inject->lc_sep esi Electrospray Ionization lc_sep->esi ms_detect MRM Detection (Triple Quadrupole MS) esi->ms_detect peak_ratio Calculate Peak Area Ratio (Analyte/IS) ms_detect->peak_ratio std_curve Plot vs. Standard Curve peak_ratio->std_curve concentration Determine Concentration std_curve->concentration

Caption: Workflow for LC-MS/MS quantification of this compound.

Microbiological Agar Diffusion Bioassay

Microbiological bioassays measure the potency of an antibiotic by its inhibitory effect on the growth of a susceptible microorganism.[10] This method determines the biological activity of the agent, which may not always correlate directly with concentration measured by chemical methods.[10]

Experimental Protocol

3.1. Materials

  • Test Microorganism: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922). The choice depends on the spectrum of activity of this compound.

  • Culture Media: Mueller-Hinton Agar (MHA).

  • Petri Dishes: Sterile, 100 mm diameter.

  • Cylinders or Paper Discs: Sterile, stainless steel cylinders or 6 mm paper discs.

3.2. Preparation of Inoculum

  • Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute this suspension in molten MHA (cooled to 45-50°C) to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

3.3. Assay Procedure

  • Pour 20 mL of the inoculated MHA into each Petri dish and allow it to solidify on a level surface.

  • Place 4-6 sterile cylinders or paper discs evenly on the agar surface.

  • Prepare a standard curve of this compound in a suitable solvent (e.g., sterile water or DMSO) at known concentrations.

  • Apply a fixed volume (e.g., 50 µL for cylinders or 20 µL for discs) of each standard concentration and the unknown samples to the cylinders/discs.

  • Incubate the plates at 37°C for 18-24 hours.

3.4. Quantification

  • Measure the diameter of the zone of inhibition (where bacterial growth is prevented) for each standard and sample.

  • Plot the logarithm of the concentration versus the diameter of the inhibition zone for the standards.

  • Perform a linear regression and determine the concentration of the unknown samples by interpolation.

Data Presentation

The results of the bioassay should be presented clearly, showing the relationship between concentration and antimicrobial activity.

Table 3: Microbiological Bioassay Results for this compound

Concentration (µg/mL)Mean Zone of Inhibition (mm) ± SD
Standard 1 (e.g., 1)12.5 ± 0.5
Standard 2 (e.g., 5)18.2 ± 0.8
Standard 3 (e.g., 10)22.1 ± 0.6
Standard 4 (e.g., 25)26.8 ± 0.9
Unknown Sample19.5 ± 0.7
Calculated Potency (Interpolated from standard curve)

Logical Relationship Diagram

Bioassay_Logic cluster_principle Assay Principle cluster_quant Quantification Logic Concentration Antibiotic Concentration Diffusion Diffusion into Agar Concentration->Diffusion Inhibition Inhibition of Bacterial Growth Diffusion->Inhibition ZoneSize Size of Inhibition Zone Inhibition->ZoneSize MeasureZone Measure Sample Inhibition Zone ZoneSize->MeasureZone is measured for standards & samples StdCurve Standard Curve (Log[C] vs. Zone Diameter) Interpolate Interpolate Potency StdCurve->Interpolate MeasureZone->StdCurve

Caption: Logical relationship in a microbiological diffusion bioassay.

References

Application Notes and Protocols for Antibacterial Agent 19 (CLP-19) in the Treatment of Multi-Drug Resistant (MDR) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Antibacterial Agent 19, identified as the looped antimicrobial peptide CLP-19, has emerged as a promising candidate.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of CLP-19's efficacy against MDR strains, based on current in vitro findings.

CLP-19 is a synthetic looped antimicrobial peptide that has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is believed to involve the induction of hydroxyl radical formation, leading to oxidative stress and bacterial cell death.[1][2] Furthermore, CLP-19 exhibits synergistic effects when combined with conventional antibiotics, potentially offering a multi-pronged approach to combatting resistant infections.[1][2][3] Of note, studies have indicated that CLP-19 shows minimal cytotoxicity to mammalian cells at therapeutic concentrations.[1]

Data Presentation

In Vitro Antibacterial Activity of CLP-19

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of CLP-19 against various bacterial strains.

Bacterial StrainGram StatusMIC (µg/mL)Reference
Escherichia coliGram-negative16[1]
Staphylococcus aureusGram-positive32[1]
Acinetobacter baumanniiGram-negative16-32[1]
Pseudomonas aeruginosaGram-negative>256[1]
Synergistic Activity of CLP-19 with Conventional Antibiotics

CLP-19 has been shown to act synergistically with other antibiotics, reducing the effective concentration needed for antibacterial action. The Fractional Inhibitory Concentration Index (FICI) is used to quantify this synergy, where an FICI of ≤ 0.5 indicates a synergistic effect.

CombinationTarget StrainFICIInterpretationReference
CLP-19 + AmpicillinS. aureus0.375 - 0.5Synergistic[1]
CLP-19 + CeftazidimeE. coli0.375 - 0.5Synergistic[1]
CLP-19 + LevofloxacinE. coli0.375 - 0.5Synergistic[1]
CLP-19 + ErythromycinS. aureus0.75Partial Synergy[1]
Cytotoxicity of CLP-19

The cytotoxic effects of CLP-19 have been evaluated in vitro on mammalian cells.

Cell LineAssayConcentration (µg/mL)ResultReference
Vero cellsCytotoxicity Assay≤ 128No observable toxicity[1]
ErythrocytesHemolysis Assay≤ 128No observable hemolysis[1]

Signaling Pathway

The proposed mechanism of action for CLP-19 involves the induction of oxidative stress through the generation of hydroxyl radicals. This pathway ultimately leads to bacterial cell death.

CLP19_Mechanism CLP19 CLP-19 Interaction Membrane Interaction/ Permeabilization CLP19->Interaction BacterialCell Bacterial Cell Membrane Interaction->BacterialCell ETC Electron Transport Chain (ETC) Disruption Interaction->ETC ROS Generation of Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radicals) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->Damage CellDeath Bacterial Cell Death Damage->CellDeath

Caption: Proposed signaling pathway for CLP-19's antibacterial activity.

Experimental Workflows

Workflow for Determining In Vitro Efficacy

This workflow outlines the key in vitro assays to characterize the antibacterial properties of CLP-19.

Efficacy_Workflow start Start mic Minimum Inhibitory Concentration (MIC) Assay start->mic cytotoxicity Cytotoxicity Assays (e.g., MTT, Hemolysis) start->cytotoxicity mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc time_kill Time-Kill Kinetics Assay mic->time_kill synergy Synergy Testing (Checkerboard Assay) mic->synergy end End mbc->end time_kill->end synergy->end cytotoxicity->end

Caption: Experimental workflow for in vitro efficacy testing of CLP-19.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of CLP-19 that inhibits the visible growth of a microorganism.

Materials:

  • CLP-19 stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD readings)

Procedure:

  • Prepare serial two-fold dilutions of CLP-19 in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without CLP-19) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of CLP-19 at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of CLP-19 that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spread the aliquot onto an MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of CLP-19 that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% reduction in CFU).

Time-Kill Kinetics Assay

This assay assesses the rate at which CLP-19 kills a bacterial population over time.

Materials:

  • CLP-19 at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial culture in logarithmic growth phase

  • MHB

  • MHA plates

  • Sterile saline

Procedure:

  • Inoculate flasks containing MHB and CLP-19 at the desired concentrations with the bacterial culture to a starting density of ~10^5 - 10^6 CFU/mL.

  • Include a growth control flask without CLP-19.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline and plate onto MHA plates to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves.

Cytotoxicity Assay (MTT Assay)

This protocol evaluates the effect of CLP-19 on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., Vero, HEK293)

  • Complete cell culture medium

  • CLP-19 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and incubate until they reach the desired confluency.

  • Replace the medium with fresh medium containing various concentrations of CLP-19.

  • Include a vehicle control (medium without CLP-19).

  • Incubate for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

References

Application of "Antibacterial Agent 19" in Veterinary Medicine: A Framework for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: As of late 2025, a thorough review of scientific literature and commercial databases reveals no specific veterinary applications for a compound designated "Antibacterial agent 19" (CAS No. 79660-59-6). This agent is currently marketed as a potent antibacterial compound for research purposes only, with documented in vitro activity against several human pathogens.[1][2]

Given the absence of specific data for "this compound" in veterinary medicine, this document provides a comprehensive framework for the application and development of a hypothetical Novel Veterinary Antibacterial Agent (NVAA) . This framework is intended for researchers, scientists, and drug development professionals, outlining the necessary data, experimental protocols, and logical workflows for establishing the veterinary use of a new antibacterial compound.

Application Notes for a Novel Veterinary Antibacterial Agent (NVAA)

The development of a novel antibacterial agent for veterinary use is a structured process that begins with in vitro characterization and progresses through in vivo efficacy and safety studies. The ultimate goal is to establish a reliable dosage regimen that is both effective against target pathogens and safe for the treated animal.

In Vitro Antibacterial Activity

The foundational step is to determine the agent's spectrum of activity against a panel of relevant veterinary pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Hypothetical In Vitro Susceptibility of a Novel Veterinary Antibacterial Agent (NVAA) against Common Veterinary Pathogens

Bacterial SpeciesStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus pseudintermediusATCC 494440.51Susceptible
Pasteurella multocidaATCC 431370.250.5Susceptible
Escherichia coliATCC 2592214Susceptible
Salmonella enterica serovar TyphimuriumATCC 1402828Susceptible
Bordetella bronchisepticaATCC 10580416Intermediate
Pseudomonas aeruginosaATCC 2785332>64Resistant
Mycoplasma bovisATCC 255230.1250.25Susceptible
In Vivo Efficacy

Following promising in vitro results, the NVAA would be evaluated in animal models of infection. These studies are crucial for determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters that inform dosage selection.

Table 2: Hypothetical Efficacy of a Novel Veterinary Antibacterial Agent (NVAA) in a Canine Pyoderma Model (S. pseudintermedius)

Treatment GroupDosage (mg/kg)Route of AdministrationClinical Cure Rate (%)Bacteriological Cure Rate (%)
NVAA5Oral, BID9288
NVAA10Oral, BID9895
Amoxicillin-Clav12.5Oral, BID9085
Placebo0Oral, BID105
Safety and Toxicology

A critical component of development is the assessment of the NVAA's safety profile in the target animal species. This involves acute and chronic toxicity studies to identify any potential adverse effects.

Table 3: Hypothetical Safety Profile of a Novel Veterinary Antibacterial Agent (NVAA) in Healthy Beagles (28-Day Study)

Dosage (mg/kg/day)Observed Adverse EventsChanges in Blood Chemistry/Hematology
10NoneNo significant changes
50Mild, transient inappetence in 1 of 8 animalsNo significant changes
250Vomiting in 3 of 8 animals; elevated ALT in 2 of 8 animalsMild elevation in ALT

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing in veterinary medicine.[3]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of NVAA Dilutions:

    • Create a stock solution of the NVAA in an appropriate solvent.

    • Perform serial two-fold dilutions of the NVAA in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the NVAA dilutions.

    • Include a growth control well (no NVAA) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the NVAA that completely inhibits visible bacterial growth.[4]

Protocol 2: In Vivo Efficacy Study in a Murine Sepsis Model
  • Induction of Infection:

    • Challenge mice with an intraperitoneal injection of a lethal dose of the target pathogen (e.g., E. coli).

  • Treatment Administration:

    • At a specified time post-infection (e.g., 1 hour), administer the NVAA via the desired route (e.g., subcutaneous, oral).

    • Include a control group receiving a placebo.

  • Monitoring and Endpoints:

    • Monitor the mice for a set period (e.g., 7 days) for survival.

    • At the end of the study, euthanize surviving animals and collect blood and tissue samples for bacterial enumeration to determine bacteriological clearance.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key conceptual frameworks in the development and action of a novel antibacterial agent.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development mic_mbc MIC/MBC Determination spectrum Spectrum of Activity mic_mbc->spectrum pk_pd Pharmacokinetics/ Pharmacodynamics mic_mbc->pk_pd Promising Results resistance Resistance Profiling spectrum->resistance efficacy Efficacy Models pk_pd->efficacy toxicology Toxicology Studies efficacy->toxicology dose_finding Dose Finding Studies efficacy->dose_finding Positive Outcome field_trials Field Efficacy Trials dose_finding->field_trials regulatory Regulatory Submission field_trials->regulatory

Caption: Workflow for the development of a novel veterinary antibacterial agent.

mechanism_of_action cluster_bacterium Bacterial Cell dna_replication DNA Replication protein_synthesis Protein Synthesis (Ribosomes) cell_wall Cell Wall Synthesis folic_acid Folic Acid Metabolism NVAA Novel Veterinary Antibacterial Agent (NVAA) NVAA->dna_replication Inhibition NVAA->protein_synthesis Inhibition NVAA->cell_wall Inhibition NVAA->folic_acid Inhibition

Caption: Common mechanisms of action for antibacterial agents.[5][6]

logical_relationship cluster_factors Factors Influencing Treatment Outcome drug_properties Drug Properties (e.g., MIC, PK/PD) outcome Clinical Outcome (Success or Failure) drug_properties->outcome pathogen_factors Pathogen Factors (e.g., Resistance, Virulence) pathogen_factors->outcome host_factors Host Factors (e.g., Immune Status, Site of Infection) host_factors->outcome

Caption: Logical relationship of factors influencing antibacterial therapy success.

References

Troubleshooting & Optimization

"Antibacterial agent 19" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Antibacterial agent 19" is not a uniquely identified chemical entity in public scientific literature. The following guide is designed for researchers, scientists, and drug development professionals working with a representative novel, poorly water-soluble antibacterial compound, referred to herein as AA-19. The data and protocols are illustrative and should be adapted based on the specific physicochemical properties of your compound.

Troubleshooting Guide & FAQs

This section addresses common solubility challenges encountered during experimental work with poorly soluble antibacterial agents like AA-19.

Q1: My powdered AA-19 will not dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first step?

A1: Direct dissolution of highly hydrophobic compounds in aqueous buffers is often unsuccessful. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium. This is a standard practice for most non-polar small molecules in biological assays.[1][2][3]

Q2: What is the best organic solvent for preparing a concentrated stock solution of AA-19?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of novel compounds due to its high solubilizing power and miscibility with water.[1][3][4] If your compound is insoluble in DMSO, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested. Always consult the compound's data sheet if available. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[1][4]

Q3: I prepared a 10 mM stock of AA-19 in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. How can I prevent this?

A3: This is a classic sign of a compound crashing out of solution when the solvent environment changes from organic to aqueous. Here are several strategies to overcome this:

  • Stepwise Dilution: Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform serial dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[4]

  • Lower Final Concentration: Your target concentration may be above the aqueous solubility limit of AA-19. Try testing a lower final concentration.

  • Increase Final DMSO Concentration: For in vitro assays, ensure the final concentration of DMSO is as high as your assay can tolerate without affecting the results (typically ≤0.5%), as this will help maintain solubility.[4][5]

  • Use Co-solvents: Introduce a water-miscible co-solvent into your final aqueous solution. Co-solvents reduce the polarity of the aqueous medium, which can significantly enhance the solubility of hydrophobic compounds.[][7][8] Common co-solvents include PEG 400, propylene glycol, and ethanol.[4][]

Q4: How does pH affect the solubility of AA-19, and how can I use this to my advantage?

A4: The solubility of ionizable compounds is highly dependent on pH.[][9]

  • Weakly Acidic Compounds: Become more soluble at higher pH (basic conditions) as they deprotonate to form a more soluble salt.

  • Weakly Basic Compounds: Become more soluble at lower pH (acidic conditions) as they are protonated.

If the pKa of AA-19 is known or can be predicted, adjusting the pH of your aqueous buffer can be a simple and effective method to increase solubility. However, you must ensure the new pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[][10]

Q5: I'm still facing solubility issues. What are some more advanced formulation strategies I can consider?

A5: For particularly challenging compounds, advanced formulation techniques may be necessary, especially for in vivo studies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex with a water-soluble exterior.[10]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can solubilize hydrophobic compounds within their non-polar core.[7] Tween® 80 is a commonly used example.[4]

  • Solid Dispersions: The drug can be dispersed in a solid, hydrophilic carrier (e.g., a polymer like PVP or HPMC). When this solid dispersion dissolves, the drug is released as very fine, often amorphous, particles, which enhances its dissolution rate and solubility.

Quantitative Data Summary

The following table provides illustrative solubility data for a hypothetical antibacterial agent (AA-19) to demonstrate how different conditions can affect solubility. This is not real data and should be used as a template for your own experimental determination.

Condition ID Solvent System pH Temperature (°C) Illustrative Solubility (µg/mL) Observation
1100% PBS7.425< 0.1Practically Insoluble
2100% DMSON/A25> 20,000Freely Soluble
399.5% PBS / 0.5% DMSO7.4251.5Slight Improvement
499.5% Acetate Buffer / 0.5% DMSO4.52525.0Significant increase for a basic compound
589.5% PBS / 10% Ethanol / 0.5% DMSO7.42545.0Co-solvent enhances solubility
689.5% PBS / 10% PEG 400 / 0.5% DMSO7.42560.0PEG 400 is an effective co-solvent

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of AA-19 for subsequent dilution.

Materials:

  • This compound (AA-19) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Methodology:

  • Determine the molecular weight (MW) of AA-19 from its Certificate of Analysis.

  • Calculate the mass of AA-19 required. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g) Simplified: Mass (mg) = 0.01 * MW ( g/mol )

  • Weigh the calculated amount of AA-19 powder accurately and place it into a sterile vial.

  • Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to aid dissolution.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from freeze-thaw cycles.[4]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of AA-19 in a specific aqueous buffer.

Materials:

  • AA-19 powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of AA-19 powder to a vial containing a known volume of the aqueous buffer (e.g., add 1 mg to 1 mL). The goal is to have undissolved solid remaining.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow large particles to settle.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of AA-19 in the filtered supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • The resulting concentration is the equilibrium solubility of AA-19 under the tested conditions.

Visual Guides

G cluster_troubleshoot Troubleshooting Steps start Start: AA-19 Powder Fails to Dissolve in Aqueous Buffer prep_stock 1. Prepare Concentrated Stock (e.g., 10-50 mM in 100% DMSO) start->prep_stock Standard Protocol dilute 2. Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Problem: Precipitation Occurs 'Crashing Out' dilute->precipitate No success Success: Homogeneous Solution dilute->success Yes check_conc 3a. Is final concentration too high? Try lower conc. precipitate->check_conc First Check use_cosolvent 3b. Add a co-solvent to buffer (e.g., 10% Ethanol, PEG 400) precipitate->use_cosolvent Next Step adjust_ph 3c. Adjust buffer pH (if compound is ionizable) precipitate->adjust_ph Alternative check_conc->dilute Retry Dilution use_cosolvent->dilute Retry Dilution adjust_ph->dilute Retry Dilution

Caption: Troubleshooting workflow for dissolving AA-19 in aqueous solutions.

G problem Poor Aqueous Solubility of AA-19 phys_mod Physical Modifications problem->phys_mod chem_mod Chemical & Excipient Modifications problem->chem_mod size_reduction Particle Size Reduction (Micronization, Nanonization) phys_mod->size_reduction solid_disp Solid Dispersions (Amorphous Form) phys_mod->solid_disp ph_adjust pH Adjustment chem_mod->ph_adjust cosolvency Co-solvency chem_mod->cosolvency complexation Complexation (e.g., Cyclodextrins) chem_mod->complexation surfactants Surfactant Micelles (e.g., Tween 80) chem_mod->surfactants

Caption: Overview of methods for enhancing the solubility of AA-19.

References

"Antibacterial agent 19" optimizing dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of dosages for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the essential preliminary steps before initiating an in vivo study with this compound?

Before proceeding to animal models, it is crucial to establish the in vitro activity of Agent 19. This foundational data provides a rationale for its use in vivo and helps inform the initial dose range. Key in vitro experiments include determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against the target pathogens.[1][2] These tests quantify the lowest concentration of Agent 19 that inhibits growth or kills 99.9% of the bacteria, respectively.[3][4]

Q2: How should I determine the starting dose for my in vivo experiments?

Determining the optimal starting dose is a critical step that involves integrating pharmacokinetic (PK) and pharmacodynamic (PD) data.[5] This PK/PD approach helps design dosage schedules that maximize efficacy while minimizing opportunities for antimicrobial resistance.[5] The process typically starts with data from in vitro susceptibility tests (like MIC) and considers the desired exposure levels in the animal model.[6] For novel agents like Agent 19, a dose-ranging study is often necessary to identify a balance between efficacy and potential toxicity.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices to consider for Agent 19?

The rational dosing of antimicrobial drugs depends heavily on understanding PK/PD relationships.[5] Three primary PK/PD indices are used to predict the efficacy of antibacterial agents:

  • Time-dependent activity (T > MIC): The efficacy of the agent correlates with the duration of time that the drug concentration remains above the MIC.[4] This is typical for bacteriostatic agents.[4]

  • Concentration-dependent activity (Cmax:MIC): Efficacy is linked to the maximum plasma concentration (Cmax) achieved relative to the MIC.

  • Exposure-dependent activity (AUC/MIC): The total drug exposure over a 24-hour period, represented by the Area Under the Curve (AUC), relative to the MIC is the key determinant of efficacy.[5]

Identifying which index best describes Agent 19's activity is crucial for designing an effective dosing regimen.

Q4: How is the in vivo efficacy of this compound typically assessed?

In vivo efficacy is evaluated using animal infection models.[7] Key endpoints include:

  • Reduction in Bacterial Burden: Comparing the number of colony-forming units (CFU) in target tissues (e.g., lungs, spleen, blood) between treated and control groups.[1][3] A significant reduction in CFU indicates antibacterial activity.

  • Survival Rate: Monitoring the survival of infected animals over a specific period following treatment.

  • Histopathological Analysis: Examining tissue samples to assess the reduction in inflammation and tissue damage in treated animals compared to controls.[1][8]

Troubleshooting Guide

Q5: I'm observing high toxicity and adverse effects in my animal subjects. What should I do?

Possible Cause: The dose of Agent 19 may be too high, leading to off-target effects. Plasma clearance of a drug can be lower in infected animals compared to healthy ones, meaning a lower dose might be needed to achieve the same exposure.[6]

Solution:

  • Reduce the Dose: Perform a dose de-escalation study to identify the Maximum Tolerated Dose (MTD).

  • Review the Formulation: Ensure the vehicle or excipients used to deliver Agent 19 are not causing the toxicity.

  • Check Administration Route: The route of administration can significantly impact bioavailability and toxicity.[6] Consider alternative routes if possible.

Q6: Agent 19 shows excellent in vitro activity, but it's not effective in my in vivo model. What could be the problem?

Possible Causes & Solutions:

  • Poor Pharmacokinetics: Agent 19 might have poor bioavailability, rapid metabolism, or high plasma clearance, preventing it from reaching or maintaining effective concentrations at the site of infection.[6] A PK study is essential to understand the drug's profile in vivo.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the infection dynamics.

  • Protein Binding: If Agent 19 has high plasma protein binding, the free (biologically active) concentration of the drug may be too low to be effective, even if total plasma concentrations seem adequate.

  • Biofilm Formation: Bacteria can form biofilms on surfaces in vivo, which can make them significantly more resistant to antibacterial agents than their planktonic (free-floating) counterparts.[9][10]

Q7: My results show high variability between individual animals in the same treatment group. How can I address this?

Possible Causes & Solutions:

  • Inconsistent Dosing: Ensure accurate and consistent administration of Agent 19 to all animals.

  • Variable Infection Severity: Standardize the bacterial inoculum and infection procedure to ensure all animals start with a similar bacterial burden.

  • Animal Health Status: Underlying health differences in animals can affect drug metabolism and immune response. Ensure all animals are healthy and of a similar age and weight before the study begins.

  • Biological Variability: Some level of biological variability is expected. Increasing the number of animals per group (n) can improve the statistical power of the study and help differentiate true effects from random variation.

Data Presentation & Key Parameters

Table 1: Sample In Vitro Susceptibility Profile for this compound

Bacterial Strain Type MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive 3.13 6.25
Methicillin-Resistant S. aureus (MRSA) Gram-positive 6.25 12.5
Escherichia coli (ATCC 25922) Gram-negative 3.13 6.25
Pseudomonas aeruginosa (ATCC 27853) Gram-negative 12.5 >25
Klebsiella pneumoniae (Clinical Isolate) Gram-negative 6.25 12.5

Data is hypothetical, based on typical values for broad-spectrum agents.[1]

Table 2: Example Dose-Ranging Efficacy Study in a Murine Model

Group Treatment Dose (mg/kg) Route Dosing Frequency No. of Animals (n)
1 Vehicle Control N/A Subcutaneous (s.c.) Twice Daily (bid) 10
2 Agent 19 4 Subcutaneous (s.c.) Twice Daily (bid) 10
3 Agent 19 20 Subcutaneous (s.c.) Twice Daily (bid) 10
4 Agent 19 100 Subcutaneous (s.c.) Twice Daily (bid) 10
5 Comparator Drug (e.g., Vancomycin) 20 Subcutaneous (s.c.) Twice Daily (bid) 10

This design allows for the evaluation of bacteriostatic and bactericidal effects at different doses.[3]

Visualized Workflows and Concepts

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: In Vivo Efficacy & Dose Finding cluster_3 Phase 4: Dose Refinement in_vitro MIC/MBC Testing time_kill Time-Kill Assays in_vitro->time_kill Confirm Bactericidal Activity pk_study Single-Dose PK Study in Healthy Animals in_vitro->pk_study Inform Dose Selection pk_params Determine Cmax, T1/2, AUC, Bioavailability pk_study->pk_params dose_range Dose-Ranging Study in Infection Model pk_params->dose_range Guide Dose Range efficacy Assess Efficacy (CFU Reduction, Survival) dose_range->efficacy pk_pd PK/PD Modeling efficacy->pk_pd Provide Efficacy Data optimized Optimized Dosing Regimen pk_pd->optimized

Caption: Workflow for optimizing the in vivo dosage of an antibacterial agent.

G cluster_0 Pharmacokinetics (PK) 'What the body does to the drug' cluster_1 Pharmacodynamics (PD) 'What the drug does to the bacteria' dose Dose of Agent 19 absorption Absorption & Distribution dose->absorption concentration Drug Concentration at Infection Site absorption->concentration metabolism Metabolism & Excretion concentration->metabolism effect Antibacterial Effect (Growth Inhibition/Killing) concentration->effect PK/PD Relationship (e.g., T > MIC, AUC/MIC) outcome Clinical Outcome (Bacterial Clearance) effect->outcome

Caption: Conceptual diagram of PK/PD integration for antibacterial efficacy.

G start Problem: Lack of In Vivo Efficacy check_pk Was a PK study performed? start->check_pk pk_yes Analyze PK Data: - Low Bioavailability? - Rapid Clearance? check_pk->pk_yes Yes pk_no Action: Conduct PK Study check_pk->pk_no No solution_pk Solution: - Increase Dose/Frequency - Change Admin Route - Reformulate Agent pk_yes->solution_pk check_model Is the infection model appropriate? (e.g., acute vs. chronic, biofilm) pk_yes->check_model If PK is adequate pk_no->start Re-evaluate after PK solution_model Solution: - Refine Infection Model - Test in Biofilm Model check_model->solution_model No check_resistance Could resistance be developing? check_model->check_resistance Yes solution_resistance Solution: - Recover bacteria post-treatment - Perform susceptibility testing check_resistance->solution_resistance Yes

Caption: Troubleshooting logic for lack of in vivo antibacterial efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[10]

  • Preparation: Prepare a stock solution of this compound. Serially dilute the agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the serially diluted Agent 19. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of Agent 19 that completely inhibits visible bacterial growth.[4]

Protocol 2: Murine Respiratory Tract Infection Model for Efficacy Testing

This protocol describes a common model for evaluating the in vivo efficacy of antibacterial agents against respiratory pathogens.[3]

  • Acclimatization: Acclimate mice for at least 3 days before the experiment.

  • Infection: Anesthetize the mice and infect them via intranasal instillation with a predetermined lethal or sublethal dose of the target bacterium (e.g., S. pneumoniae).

  • Treatment Initiation: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound or a vehicle control. Administer the treatment according to the planned dose, route, and frequency (e.g., subcutaneously, twice daily).

  • Endpoint Analysis: At 24 hours (or another relevant time point) post-infection, euthanize a subset of mice from each group.

  • Bacterial Load Determination: Aseptically remove the lungs, homogenize the tissue in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/lung).

  • Efficacy Calculation: Compare the mean log10 CFU/lung from the treated groups to the vehicle control group. A ≥3-log10 reduction in CFU compared to the initial inoculum is typically considered bactericidal.[3]

  • Survival Study (Optional): A separate cohort of animals can be monitored for survival over a period of 7-14 days.

References

"Antibacterial agent 19" reducing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Antibacterial Agent 19. The information aims to help mitigate off-target effects and ensure the successful application of this novel therapeutic agent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. By targeting this enzyme, the agent effectively halts bacterial proliferation.

Q2: What are the known off-target effects of this compound in mammalian cells?

A2: In mammalian cells, this compound has been observed to interact with several kinases, most notably SRC family kinases (SFKs) and Abl kinases.[1][2] This can lead to unintended alterations in cellular signaling pathways.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To reduce off-target effects, it is recommended to use the lowest effective concentration of the agent and to perform control experiments to monitor the activity of known off-target kinases.[3] Additionally, consider using cell lines with lower expression levels of SFKs and Abl kinases if appropriate for your research.

Q4: What is the recommended concentration range for using this compound in cell culture?

A4: The optimal concentration of this compound will vary depending on the bacterial strain and the cell line being used. It is advisable to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for the target bacteria and the IC50 for any mammalian cell lines.

Q5: Are there any known resistance mechanisms to this compound?

A5: While still under investigation, potential resistance mechanisms may include mutations in the bacterial DNA gyrase that reduce the binding affinity of this compound.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in mammalian cell lines.

  • Possible Cause: Off-target inhibition of essential host cell kinases, such as SRC family kinases.[1][2]

  • Troubleshooting Steps:

    • Verify Agent Concentration: Ensure that the concentration of this compound is not excessively high. Perform a dose-response curve to identify the optimal concentration that balances antibacterial efficacy with minimal cytotoxicity.

    • Assess Cell Viability: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify the cytotoxic effects at different concentrations.

    • Monitor Off-Target Kinase Activity: Perform a Western blot to check the phosphorylation status of downstream targets of SFKs (e.g., FAK, STAT3) to determine if off-target inhibition is occurring.

    • Consider Alternative Cell Lines: If possible, use cell lines that have lower expression levels of the identified off-target kinases.

Problem 2: Inconsistent antibacterial activity in co-culture experiments.

  • Possible Cause: The presence of mammalian cells may be affecting the potency of this compound, or the agent may be unstable in the co-culture medium.

  • Troubleshooting Steps:

    • Confirm MIC in Co-culture Conditions: Determine the MIC of this compound in the presence of the mammalian cell line to ensure that the effective concentration is maintained.

    • Assess Agent Stability: Check the stability of this compound in your specific co-culture medium over the time course of your experiment.

    • Evaluate Medium Components: Some components in the cell culture medium, such as serum proteins, may bind to the agent and reduce its effective concentration. Consider reducing the serum percentage if your experimental design allows.

Problem 3: Unexpected changes in host cell signaling pathways.

  • Possible Cause: Off-target effects on host cell kinases are altering normal cellular signaling.[4]

  • Troubleshooting Steps:

    • Kinase Profiling: To identify which kinases are being affected, consider performing a kinase profiling assay.[3][5][6] This can provide a broader understanding of the off-target interactions.

    • Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of key signaling pathways that may be influenced by the identified off-target kinases.

    • Use of Control Inhibitors: Compare the effects of this compound with known inhibitors of the suspected off-target kinases to confirm if the observed signaling changes are consistent with their inhibition.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Bacterial StrainMIC50 (µM)MIC90 (µM)
E. coli (ATCC 25922)0.51.0
S. aureus (ATCC 29213)0.250.5
MRSA (ATCC 43300)1.02.0

Table 2: Off-Target Kinase Inhibition Profile

KinaseIC50 (µM)
SRC5.2
LYN7.8
FYN6.5
ABL110.4

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Prepare Serial Dilutions: Create a two-fold serial dilution of this compound in a 96-well plate.

  • Inoculate Plate: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Protocol 2: Assessing Off-Target Effects via Western Blot

  • Cell Treatment: Treat mammalian cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of an SRC downstream target (e.g., p-STAT3 and STAT3).

  • Detection: Use a horseradish peroxidase-conjugated secondary antibody and an ECL substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor SRC_Kinase SRC_Kinase Growth_Factor_Receptor->SRC_Kinase Activates STAT3 STAT3 SRC_Kinase->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene_Expression pSTAT3->Gene_Expression Promotes Antibacterial_Agent_19 Antibacterial_Agent_19 Antibacterial_Agent_19->SRC_Kinase Inhibits (Off-target) Experimental_Workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C Run SDS-PAGE and transfer to membrane B->C D Incubate with primary antibodies (p-STAT3 & STAT3) C->D E Incubate with secondary antibody D->E F Detect with ECL and image E->F G Analyze band intensities F->G

References

"Antibacterial agent 19" improving stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the long-term storage stability of "Antibacterial agent 19."

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are exposure to moisture (hydrolysis), elevated temperatures, light, and oxygen (oxidation). The stability is also highly dependent on the pH of the formulation.

Q2: What are the initial signs of degradation in a powdered or lyophilized sample of this compound?

A2: Visual signs of degradation in a solid form of this compound can include a change in color, clumping or caking of the powder, and a change in the ease of reconstitution.[1][2][3] For a definitive assessment, analytical testing is required.

Q3: What are the recommended general storage conditions for this compound?

A3: For optimal stability, powdered forms of this compound should be stored in a cool, dark, and dry place.[4] Many antibiotics are stored at -20°C or even -80°C to preserve their stability.[4] It is crucial to minimize freeze-thaw cycles by preparing aliquots.[4]

Q4: How can I improve the stability of this compound in a solution?

A4: To improve stability in solution, consider using a buffered solution to maintain an optimal pH, adding excipients such as antioxidants or chelating agents, and storing the solution in aliquots at low temperatures (-20°C or -80°C).[4][5][6] Solutions should also be protected from light.

Q5: What is lyophilization, and can it improve the stability of this compound?

A5: Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum. This process is highly effective for enhancing the stability of moisture-sensitive compounds like many antibiotics by reducing the water content to a level that does not support biological growth or chemical degradation.[1][3][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Rapid Loss of Potency in Reconstituted Solutions
Potential Cause Troubleshooting Step Success Indicator
Incorrect pH of the solvent Determine the optimal pH for stability of this compound and use a buffered solvent for reconstitution.Slower degradation rate as confirmed by HPLC analysis over time.
Oxidation Add an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation.[6] Prepare solutions fresh and purge with an inert gas like nitrogen or argon.Reduced formation of oxidative degradants.
Hydrolysis If possible for the application, consider using a non-aqueous solvent. For aqueous solutions, ensure the pH is at its most stable point.Maintained potency of the agent in solution for a longer duration.
Photodegradation Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4]No significant loss of potency when compared to a sample stored in the dark.
Frequent Freeze-Thaw Cycles Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[4]Consistent performance of aliquots used at different times.
Issue 2: Physical Instability of Lyophilized Cake (e.g., collapse, shrinkage)
Potential Cause Troubleshooting Step Success Indicator
Inadequate amount of bulking agent Increase the concentration of the bulking agent (e.g., mannitol, sucrose) in the pre-lyophilization formulation.[1][3]A firm, elegant, and intact lyophilized cake.
Incorrect lyophilization cycle parameters Optimize the freezing rate, primary drying temperature and pressure, and secondary drying time.[1][2]The lyophilized cake maintains its structure and has a low residual moisture content.
Eutectic point not properly determined Perform differential scanning calorimetry (DSC) to accurately determine the collapse temperature and adjust the primary drying temperature to be below this point.A successful lyophilization run without cake collapse.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to quickly assess the chemical stability of this compound under elevated stress conditions.

  • Sample Preparation: Prepare multiple batches of this compound in its final formulation (e.g., lyophilized powder in vials).

  • Initial Analysis (Time 0): At the beginning of the study, test a subset of samples for initial potency (e.g., by HPLC), purity, moisture content, and physical appearance.

  • Storage Conditions: Place the remaining samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), as per ICH guidelines.[1]

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and predict the shelf-life under normal storage conditions.

Protocol 2: Determining the Optimal pH for Stability in Aqueous Solution
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

  • Solution Preparation: Dissolve a known concentration of this compound in each buffer.

  • Storage: Store the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation) and protect from light.

  • Sampling and Analysis: At various time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution and analyze the concentration of the remaining intact this compound using a validated HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. The pH at which the degradation rate is the slowest is the optimal pH for stability.

Quantitative Data Summary

The following tables present illustrative data from stability studies on this compound.

Table 1: Accelerated Stability of Lyophilized this compound at 40°C / 75% RH

Time (Months)Potency (%)AppearanceMoisture Content (%)
0100.0White, crystalline powder0.5
198.5White, crystalline powder0.7
395.2Slight yellowish tint1.1
690.8Yellowish powder1.5

Table 2: Effect of pH on the Stability of this compound in Solution at 25°C

pHHalf-life (t½) in hours
3.012
5.048
6.5120
8.036

Visualizations

Experimental_Workflow_for_Stability_Testing Workflow for Long-Term Stability Assessment of this compound cluster_prep 1. Sample Preparation cluster_initial 2. Initial Analysis (Time 0) cluster_storage 3. Storage cluster_testing 4. Stability Testing cluster_eval 5. Data Evaluation prep Prepare Formulations (e.g., Lyophilized Powder, Solution) initial_analysis Test for Potency, Purity, Moisture, and Appearance prep->initial_analysis storage_conditions Store at Recommended Conditions (e.g., -20°C, protected from light) and Accelerated Conditions (40°C/75% RH) initial_analysis->storage_conditions pull_samples Pull Samples at Pre-defined Intervals storage_conditions->pull_samples re_analysis Re-analyze Samples for Potency, Purity, etc. pull_samples->re_analysis re_analysis->pull_samples Continue for duration of study data_analysis Analyze Degradation Kinetics and Predict Shelf-life re_analysis->data_analysis

Caption: Workflow for assessing the long-term stability of this compound.

Troubleshooting_Logic Troubleshooting Degradation of this compound in Solution cluster_causes Potential Causes cluster_solutions Potential Solutions start Observed Degradation of This compound Solution hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation photodegradation Photodegradation start->photodegradation optimize_ph Optimize pH with Buffers hydrolysis->optimize_ph lyophilize Lyophilize for Dry Storage hydrolysis->lyophilize add_antioxidant Add Antioxidants / Use Inert Gas oxidation->add_antioxidant protect_light Store in Amber Vials / Dark photodegradation->protect_light end Improved Stability optimize_ph->end add_antioxidant->end protect_light->end lyophilize->end

Caption: Logic diagram for troubleshooting the degradation of this compound in solution.

References

Technical Support Center: Troubleshooting Inconsistent MIC Results for Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during Minimum Inhibitory Concentration (MIC) testing. Inconsistent MIC results can be a significant hurdle in antimicrobial research, and this guide provides structured advice to help you identify and address potential causes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the MIC values for this compound across repeat experiments. What are the most common causes for such inconsistencies?

A1: Inconsistent MIC results can stem from several factors, often related to minor variations in experimental setup. The most common culprits include:

  • Inoculum Size: The number of bacteria used in the test can significantly impact the MIC value. An effect known as the "inoculum effect" is where a higher bacterial load can lead to a higher apparent MIC.[1][2][3][4][5]

  • Growth Medium Composition: The components of the culture medium can interact with this compound, affecting its activity.[6][7][8] For example, proteins in the medium can bind to the compound, reducing its effective concentration.[8]

  • Incubation Time and Conditions: The duration of incubation and the atmospheric conditions (e.g., aerobic, anaerobic) can influence both bacterial growth and the stability of the antibacterial agent, leading to variable MICs.[2]

  • Agent 19's Physicochemical Properties: Issues such as poor solubility, instability in the test medium, or adherence to plasticware can reduce the actual concentration of the agent available to inhibit bacterial growth.[9][10][11]

  • Preparation of Agent 19 Stock Solutions and Dilutions: Errors in weighing, dissolving, or serially diluting the compound can lead to inaccurate final concentrations in the assay.

Q2: How can we standardize our inoculum preparation to minimize variability?

A2: Standardization of the inoculum is critical for reproducible MIC results. Here are key steps:

  • Use a Fresh Culture: Always start with a fresh, overnight culture of the test organism grown on a suitable agar medium.

  • Standardize Turbidity: Prepare a bacterial suspension in a sterile saline or broth to match a 0.5 McFarland turbidity standard. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[12]

  • Verify Colony Forming Units (CFU): Periodically perform viable counts (plating serial dilutions of the standardized suspension) to confirm that your 0.5 McFarland standard consistently yields the expected CFU/mL.

  • Precise Dilution: From the standardized suspension, perform accurate serial dilutions to achieve the final desired inoculum concentration in the MIC test (typically 5 x 10⁵ CFU/mL for broth microdilution).[13]

Q3: We suspect that this compound might be unstable in our test medium. How can we investigate this?

A3: To assess the stability of this compound in your test medium, you can perform the following:

  • Time-Kill Curve Analysis: A time-kill assay can reveal if the agent's activity diminishes over the course of the incubation period. A loss of bactericidal or bacteriostatic effect over time may suggest compound degradation.

  • HPLC Analysis: Prepare a solution of Agent 19 in the test medium and incubate it under the same conditions as your MIC assay. At various time points (e.g., 0, 6, 12, 24 hours), take an aliquot and analyze the concentration of the active compound using High-Performance Liquid Chromatography (HPLC). A decrease in the peak corresponding to Agent 19 over time indicates instability.

  • Bioassay of Aged Medium: Prepare the highest concentration of Agent 19 in your test medium and incubate it for the full duration of your MIC assay (e.g., 24 hours). Then, use this "aged" medium to perform an MIC test. A higher MIC value compared to a test with freshly prepared medium suggests the agent is losing activity over time.

Q4: Could the type of microplate we are using affect our MIC results for this compound?

A4: Yes, the material of the microplate can influence MIC results, particularly for compounds that are "sticky" or hydrophobic. This compound might be adsorbing to the plastic surface of the wells, which would lower the effective concentration available to the bacteria. To test for this, you can try using plates made of different materials (e.g., polypropylene vs. polystyrene) or low-binding plates to see if this reduces the variability in your MIC values.

Troubleshooting Guide: Inconsistent MIC Results

This guide provides a systematic approach to identifying the source of variability in your MIC experiments with this compound.

Table 1: Potential Causes and Corrective Actions for Inconsistent MICs
Potential Cause Troubleshooting Steps Corrective Actions
Inoculum Preparation - Verify McFarland standard with viable counts.- Check for contamination of the stock culture.- Prepare fresh inoculum for each experiment.- Ensure consistent turbidity and dilution steps.
Media Composition - Test different batches of the same medium.- Evaluate the effect of supplementing the medium.- Use a standardized, high-quality medium.- Consider a defined minimal medium if interactions are suspected.[6]
Agent 19 Properties - Visually inspect for precipitation of the agent in the wells.- Perform stability studies (e.g., HPLC, bioassay of aged medium).- Test for adsorption to plasticware.- Use a suitable solvent to ensure complete dissolution.- If unstable, consider shorter incubation times or alternative assay methods.- Use low-binding microplates.
Assay Procedure - Review pipetting techniques and volumes.- Check incubation temperature and time.- Ensure proper sealing of plates to prevent evaporation.- Calibrate pipettes regularly.- Use a consistent, well-defined protocol for all experiments.- Use plate sealers.
Data Interpretation - Ensure a consistent method for reading endpoints (visual vs. spectrophotometric).- Check for "trailing" or partial growth.- Clearly define the endpoint for MIC determination (e.g., the lowest concentration with no visible growth).

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration of an antibacterial agent.[14][15][16][17][18]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test bacterial strain

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antibacterial Agent Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water). The stock should be at least 10 times the highest concentration to be tested.[17]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of Agent 19 (in broth) to the first well of each row being used.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. This will result in 100 µL of varying concentrations of Agent 19 in each well.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (broth and inoculum, no agent) and a sterility control well (broth only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[14]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[19] This can be determined by visual inspection or by using a microplate reader to measure optical density.

Visualizations

Troubleshooting Workflow for Inconsistent MICs

TroubleshootingWorkflow Start Inconsistent MIC Results Observed CheckInoculum Step 1: Verify Inoculum Preparation Start->CheckInoculum CheckMedia Step 2: Evaluate Growth Medium CheckInoculum->CheckMedia Inoculum OK CorrectInoculum Action: Standardize Inoculum (McFarland, Viable Counts) CheckInoculum->CorrectInoculum Issue Found CheckAgent Step 3: Assess Agent 19 Properties (Solubility, Stability, Adsorption) CheckMedia->CheckAgent Medium OK CorrectMedia Action: Use Standardized Medium or Test Alternatives CheckMedia->CorrectMedia Issue Found CheckProtocol Step 4: Review Assay Protocol CheckAgent->CheckProtocol Agent Properties OK CorrectAgent Action: Change Solvent, Use Low-Binding Plates CheckAgent->CorrectAgent Issue Found ConsistentResults Consistent MICs Achieved CheckProtocol->ConsistentResults Protocol OK CorrectProtocol Action: Calibrate Pipettes, Standardize Incubation CheckProtocol->CorrectProtocol Issue Found CorrectInoculum->CheckInoculum Re-test CorrectMedia->CheckMedia Re-test CorrectAgent->CheckAgent Re-test CorrectProtocol->CheckProtocol Re-test

Caption: A workflow diagram illustrating the systematic approach to troubleshooting inconsistent MIC results.

Factors Influencing MIC Determination

MIC_Factors cluster_Experimental Experimental Variables cluster_Agent Agent 19 Properties MIC MIC Value Inoculum Inoculum Size Inoculum->MIC Medium Growth Medium Medium->MIC Incubation Incubation Time/Temp Incubation->MIC Protocol Assay Protocol Protocol->MIC Solubility Solubility Solubility->MIC Stability Stability Stability->MIC Adsorption Adsorption to Surfaces Adsorption->MIC

References

"Antibacterial agent 19" overcoming resistance development in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in vitro to overcome bacterial resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in overcoming resistance?

A1: this compound is a novel synthetic compound designed to overcome common bacterial resistance mechanisms. Its primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Uniquely, it also demonstrates potent activity against strains expressing efflux pumps, which are a common cause of multidrug resistance. It is believed that the agent's chemical structure prevents its recognition and expulsion by these pumps.

Q2: Can this compound be used against Gram-negative bacteria?

A2: Yes, this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, its efficacy can be strain-dependent, and we recommend determining the Minimum Inhibitory Concentration (MIC) for your specific strain of interest.

Q3: Is this compound effective against biofilms?

A3: Preliminary studies have shown that this compound can inhibit biofilm formation and disrupt established biofilms of certain bacterial species.[1] The effective concentration for antibiofilm activity may be higher than the planktonic MIC.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and should be stored as a stock solution at -20°C. For experiments, it is advisable to prepare fresh dilutions in the appropriate culture medium to avoid precipitation.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Inconsistent MIC values 1. Inoculum concentration is not standardized. 2. Improper serial dilutions of Agent 19. 3. Contamination of the bacterial culture.1. Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard.[2] 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Perform a purity check of the culture before starting the assay.[2]
No inhibition of bacterial growth, even at high concentrations 1. The bacterial strain may be intrinsically resistant to the agent's mechanism of action. 2. Degradation of this compound.1. Verify the identity and expected resistance profile of your bacterial strain. 2. Prepare a fresh stock solution of Agent 19 and repeat the experiment.
Precipitation of Agent 19 in culture medium 1. The final concentration of DMSO is too high. 2. Poor solubility of the agent in the specific medium.1. Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v). 2. Consider pre-warming the medium and vortexing gently after adding the agent.
High background in absorbance readings for MIC determination 1. The color of Agent 19 is interfering with the measurement. 2. Contamination of the microtiter plate wells.1. Include control wells with only the medium and the corresponding concentration of Agent 19 to subtract the background absorbance. 2. Use sterile microtiter plates and aseptic techniques.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against a panel of resistant bacterial strains.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/mL)
Staphylococcus aureus (MRSA) ATCC 43300Methicillin-resistant0.5
Staphylococcus epidermidis (MRSE) ATCC 35984Methicillin-resistant0.25
Pseudomonas aeruginosa PAO1Multidrug-resistant (efflux pumps)2
Escherichia coli ATCC 25922-1
Vancomycin-resistant Enterococci (VRE)Vancomycin-resistant1

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.[3]

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the diluted agent.

  • Include a growth control (no agent) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of this compound over time.[4]

Materials:

  • This compound

  • CAMHB

  • Standardized bacterial inoculum

  • Sterile culture tubes

  • Agar plates

Procedure:

  • Prepare culture tubes with CAMHB containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).[5]

  • Inoculate the tubes with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control tube without the agent.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate the time-kill curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay stock Agent 19 Stock (in DMSO) serial_dilution Serial Dilution in 96-well plate stock->serial_dilution Dilute bact_culture Bacterial Culture inoculation Inoculation with Standardized Bacteria bact_culture->inoculation Standardize inoculation_tk Inoculation bact_culture->inoculation_tk Standardize serial_dilution->inoculation incubation_mic Incubation (18-24h, 37°C) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic tube_prep Prepare Tubes with Agent 19 at different MICs read_mic->tube_prep Determine MIC multiples tube_prep->inoculation_tk incubation_tk Incubation with Shaking inoculation_tk->incubation_tk sampling Sampling at Time Points incubation_tk->sampling plating Serial Dilution & Plating sampling->plating counting CFU Counting plating->counting

Caption: Experimental workflow for in vitro testing of this compound.

resistance_mechanism cluster_bacterium Resistant Bacterium cluster_resistance Resistance Mechanism agent19 Antibacterial Agent 19 efflux_pump Efflux Pump agent19->efflux_pump Evades dna_gyrase DNA Gyrase agent19->dna_gyrase Inhibits replication DNA Replication dna_gyrase->replication Required for cell_death Cell Death replication->cell_death Inhibition leads to other_antibiotic Other Antibiotics other_antibiotic->efflux_pump Expelled by

Caption: Proposed mechanism for overcoming efflux pump-mediated resistance.

References

"Antibacterial agent 19" enhancing bioavailability for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral administration and bioavailability of this compound. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges with this compound are its low aqueous solubility and poor membrane permeability. These characteristics are common hurdles for many pharmaceutical compounds, leading to limited absorption from the gastrointestinal tract after oral administration.[1][2][3] Factors such as first-pass metabolism in the liver can also contribute to reduced systemic exposure.[2][3]

Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be effective. These include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[4][5]

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic carrier can maintain the drug in a more soluble, amorphous form.[4][5]

  • Lipid-Based Drug Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate lymphatic transport, which can help bypass first-pass metabolism.[4][6]

  • Prodrugs: Chemical modification of the agent to create a more soluble or permeable prodrug that converts to the active form in the body is another viable approach.[4]

  • Use of Permeation Enhancers: Incorporating excipients that can transiently increase the permeability of the intestinal epithelium may improve absorption.[7][8]

Q3: How can I assess the permeability of this compound in the lab?

A3: The permeability of this compound can be evaluated using in vitro models such as the Caco-2 cell permeability assay.[9][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[10] By measuring the transport of the agent from the apical (lumenal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).[10][11]

Q4: What is the significance of the efflux ratio determined in a bidirectional Caco-2 assay?

A4: The efflux ratio, calculated from a bidirectional Caco-2 assay (measuring transport in both the apical-to-basolateral and basolateral-to-apical directions), indicates whether the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[10] An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells, which can be a significant barrier to its absorption.[10]

Q5: What animal models are suitable for in vivo pharmacokinetic studies of this compound?

A5: Rodent models, such as rats or mice, are commonly used for initial in vivo pharmacokinetic screening of new chemical entities like this compound. These models are cost-effective and provide essential data on absorption, distribution, metabolism, and excretion (ADME). The insights gained from these studies are crucial for predicting human pharmacokinetics.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause Troubleshooting Step
Poor aqueous solubility leading to incomplete dissolution.1. Characterize the solid-state properties of the drug substance. 2. Consider formulation strategies to enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation.[4][5][6]
Low intestinal permeability.1. Conduct an in vitro Caco-2 permeability assay to quantify permeability.[9][10] 2. If permeability is low, consider co-administration with a permeation enhancer or prodrug approaches.[7][8]
High first-pass metabolism.1. Perform in vitro metabolism studies using liver microsomes. 2. If metabolism is high, a lipid-based formulation to promote lymphatic uptake might be beneficial.[6]
Efflux by intestinal transporters (e.g., P-gp).1. Perform a bidirectional Caco-2 assay to determine the efflux ratio.[10] 2. If efflux is high, investigate co-administration with a known P-gp inhibitor in your formulation.
Issue 2: Unexpectedly High Efflux Ratio in Caco-2 Assay
Possible Cause Troubleshooting Step
This compound is a substrate for P-glycoprotein or other efflux transporters.1. Confirm the finding by running the assay in the presence of a known efflux pump inhibitor (e.g., verapamil). A significant reduction in the efflux ratio would confirm this. 2. Consider formulation strategies that include excipients known to inhibit P-gp.[12]
Experimental artifact or assay variability.1. Verify the integrity of the Caco-2 monolayer using TEER (Trans-Epithelial Electrical Resistance) measurements before and after the experiment. 2. Ensure proper pH and buffer conditions are maintained throughout the assay. 3. Include appropriate positive and negative controls for permeability and efflux.

Data Presentation

Table 1: In Vitro Properties of this compound in Different Formulations

FormulationAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Unformulated API0.5 ± 0.10.2 ± 0.055.8 ± 0.7
Micronized Suspension2.1 ± 0.30.3 ± 0.065.5 ± 0.6
Amorphous Solid Dispersion25.4 ± 2.10.8 ± 0.14.9 ± 0.5
SEDDS Formulation150.7 ± 12.51.5 ± 0.22.1 ± 0.3

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Unformulated API55 ± 124.0350 ± 75< 5%
Micronized Suspension110 ± 252.0780 ± 15010%
Amorphous Solid Dispersion450 ± 901.53200 ± 60040%
SEDDS Formulation850 ± 1501.06800 ± 120085%

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the Trans-Epithelial Electrical Resistance (TEER) of the cell monolayers using an EVOM2™ epithelial voltohmmeter.
  • Only use monolayers with TEER values > 250 Ω·cm².

3. Permeability Assay (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
  • Add the test compound (this compound in a suitable formulation, diluted in HBSS) to the apical (A) chamber.
  • Add fresh HBSS to the basolateral (B) chamber.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
  • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

4. Bidirectional Assay and Efflux Ratio:

  • To determine the efflux ratio, also perform the permeability assay in the reverse direction (basolateral to apical).
  • Calculate the apparent permeability coefficient (Papp) for both directions.
  • The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

1. Animal Handling:

  • Use male Sprague-Dawley rats (250-300 g).
  • Acclimate the animals for at least one week before the study.
  • Fast the animals overnight before dosing, with free access to water.

2. Dosing:

  • Administer this compound formulations orally via gavage at a dose of 10 mg/kg.
  • For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg dose of a solubilized form of the agent via the tail vein.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Collect samples into tubes containing an anticoagulant (e.g., EDTA).
  • Centrifuge the blood samples to separate the plasma.

4. Sample Analysis and Pharmacokinetic Calculations:

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
  • Calculate the absolute oral bioavailability as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100%.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assessment micronization Micronization solubility->micronization Low solid_dispersion Solid Dispersion solubility->solid_dispersion Very Low sedds SEDDS solubility->sedds Extremely Low permeability Caco-2 Permeability Assay permeability->sedds Low metabolism Microsomal Stability pk_study Rodent PK Study micronization->pk_study solid_dispersion->pk_study sedds->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for enhancing oral bioavailability.

p_gp_efflux_pathway cluster_membrane Intestinal Epithelial Cell drug_in This compound (in cell) pgp P-glycoprotein (P-gp) drug_in->pgp adp ADP + Pi pgp->adp drug_out This compound (in lumen) pgp->drug_out Efflux atp ATP atp->pgp drug_out->drug_in Passive Diffusion

Caption: P-glycoprotein mediated drug efflux pathway.

troubleshooting_flowchart start Low Oral Bioavailability Observed check_solubility Is aqueous solubility < 10 µg/mL? start->check_solubility check_permeability Is Caco-2 Papp < 1x10⁻⁶ cm/s? check_solubility->check_permeability No formulate_solubility Develop solubility-enhancing formulation (e.g., Solid Dispersion, SEDDS) check_solubility->formulate_solubility Yes check_efflux Is Efflux Ratio > 2? check_permeability->check_efflux No formulate_permeability Incorporate permeation enhancers check_permeability->formulate_permeability Yes formulate_efflux Include P-gp inhibitors in formulation check_efflux->formulate_efflux Yes retest Re-evaluate in vivo formulate_solubility->retest formulate_permeability->retest formulate_efflux->retest

Caption: Troubleshooting flowchart for low oral bioavailability.

References

"Antibacterial agent 19" minimizing toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Novel Antibacterial Agents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel antibacterial agents, with a focus on minimizing toxicity in animal models. The information provided uses "Antibacterial Agent 19" as a placeholder for a novel antibacterial compound, with specific data presented from studies on 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (ATTM) as a case example.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps to consider when evaluating the toxicity of a novel antibacterial agent in animal models?

When initiating in vivo toxicity studies for a new antibacterial agent, it is crucial to first establish a clear understanding of its in vitro activity to inform dose selection. Key considerations include:

  • In vitro efficacy: Determine the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains. For instance, the novel pleuromutilin derivative, ATTM, demonstrated excellent in vitro antibacterial activity with MICs ranging from 0.25–1 μg/mL against MRSA, MRSE, and S. agalactiae.[1]

  • Dose-ranging studies: Begin with acute toxicity studies to determine the 50% lethal dose (LD50) and the maximum tolerable dose. This helps in selecting appropriate doses for subsequent, longer-term studies.[2]

  • Selection of animal models: The choice of animal model should be appropriate for the target infection and should allow for the assessment of relevant toxicological endpoints. Differences in metabolism and physiology between animal models and humans should be considered.[2]

Q2: How can I interpret unexpected signs of toxicity in my animal model?

Unexpected toxicity can arise from various factors. A systematic approach to interpretation is essential:

  • Clinical observation: Carefully document all clinical signs of toxicity, such as changes in weight, food consumption, and behavior.

  • Hematology and serum biochemistry: Analyze blood samples for changes in parameters like alkaline phosphatase (ALP), creatinine (CR), and blood glucose (GLU), which can indicate organ-specific toxicity. For example, in subchronic oral toxicity studies of ATTM in rats, significant differences in ALP, CR, and GLU were observed in the high-dose group.[3]

  • Histopathology: Conduct a thorough histopathological examination of major organs to identify any treatment-related changes. It's important to differentiate treatment-related findings from incidental or background lesions.[3]

Q3: What is the No-Observed-Adverse-Effect-Level (NOAEL) and how is it determined?

The No-Observed-Adverse-Effect-Level (NOAEL) is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control. To determine the NOAEL, a subchronic toxicity study is typically performed with multiple dose groups. For ATTM, the NOAEL was determined to be 5 mg/kg in a subchronic oral toxicity study in rats, based on the absence of mortality, clinical signs of toxicity, and significant changes in body weight, organ weights, hematology, and serum biochemistry at this dose level.[3]

Troubleshooting Guide

Issue 1: High mortality rate in the high-dose group during acute toxicity testing.

  • Possible Cause: The selected high dose is significantly above the LD50.

  • Troubleshooting Steps:

    • Review the in vitro data and any available structure-activity relationship information to better predict a starting dose.

    • Conduct a dose range-finding study with smaller dose increments.

    • Consider a different route of administration that might reduce peak plasma concentrations and associated acute toxicity.

Issue 2: Significant weight loss observed in treated animals compared to the control group.

  • Possible Cause: The antibacterial agent may be causing gastrointestinal distress, affecting appetite, or have systemic metabolic effects.

  • Troubleshooting Steps:

    • Monitor food and water consumption daily.

    • Perform a pair-feeding study to determine if the weight loss is solely due to reduced food intake.

    • Analyze serum biochemical parameters related to metabolism and nutrition.

Issue 3: Inconsistent results in efficacy studies despite consistent dosing.

  • Possible Cause: The formulation of the antibacterial agent may not be stable or homogenous, leading to variable dosing. The infection model itself may have inherent variability.

  • Troubleshooting Steps:

    • Verify the stability and homogeneity of the dosing formulation.

    • Refine the infection model to ensure a reproducible course of infection.[2]

    • Increase the number of animals per group to improve statistical power.

Data on "this compound" (ATTM Case Study)

Table 1: In Vivo Efficacy of ATTM against MRSA in Mice
Dose (mg/kg b.w., i.v.)Number of AnimalsSurvival Rate (%)
Control (Vehicle)100
2.51020
5.01060
10.01090
Tiamulin Fumarate (10.0)1080
ED50 was calculated to be 5.74 mg/kg by the intravenous route.[1][3]
Table 2: Acute Oral Toxicity of ATTM in Mice
Dose (mg/kg b.w.)Number of AnimalsMortalityLD50 (mg/kg)
Up to 948.15Not specified02304.4 (Bliss method)
No animals died after receiving an oral dose of up to 948.15 mg/kg b.w. of ATTM.[1][3]
Table 3: Subchronic Oral Toxicity of ATTM in Rats (28-day study)
ParameterControl GroupLow-Dose GroupMid-Dose GroupHigh-Dose Group
MortalityNo mortalityNo mortalityNo mortalityNo mortality
Clinical SignsNo signs of toxicityNo signs of toxicityNo signs of toxicityNo signs of toxicity
Body Weight GainNo significant differenceNo significant differenceNo significant differenceNo significant difference
Relative Organ WeightsNo significant differenceNo significant differenceNo significant differenceNo significant difference
HematologyNo significant differenceNo significant differenceNo significant differenceNo significant difference
Serum BiochemistryBaselineBaselineBaselineSignificant difference in ALP, CR, GLU
NOAEL was determined to be 5 mg/kg.[3]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study
  • Animal Model: Healthy Kunming mice, weighing 18-22g, are used.

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Dosing: ATTM is administered orally to mice at different doses.

  • Observation: Mice are observed for clinical signs of toxicity and mortality for 14 days.

  • LD50 Calculation: The 50% lethal dose (LD50) is calculated using the Bliss method.[3]

Protocol 2: Subchronic Oral Toxicity Study
  • Animal Model: Sprague-Dawley rats are used.

  • Dosing: The test article is administered daily via oral gavage for 28 days at three different dose levels, along with a control group receiving the vehicle.

  • Clinical Observations: Animals are observed daily for any signs of toxicity. Body weights and food consumption are recorded weekly.

  • Hematology and Biochemistry: At the end of the study, blood samples are collected for hematological and serum biochemical analysis.

  • Pathology: A complete necropsy is performed, and major organs are weighed. Tissues are collected and preserved for histopathological examination.

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_0 In Vitro Assessment cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation in_vitro_mic MIC Determination acute_toxicity Acute Toxicity (LD50) in_vitro_mic->acute_toxicity Dose Selection subchronic_toxicity Subchronic Toxicity (NOAEL) acute_toxicity->subchronic_toxicity Dose Refinement clinical_obs Clinical Observations acute_toxicity->clinical_obs hema_biochem Hematology & Biochemistry subchronic_toxicity->hema_biochem histopath Histopathology subchronic_toxicity->histopath final_assessment Toxicity Profile & Risk Assessment subchronic_toxicity->final_assessment efficacy_study Efficacy Study (ED50) efficacy_study->final_assessment clinical_obs->final_assessment hema_biochem->final_assessment histopath->final_assessment

Caption: Workflow for preclinical toxicity testing of a novel antibacterial agent.

Troubleshooting_Logic cluster_0 Initial Assessment cluster_1 Investigation Pathways cluster_2 Corrective Actions start Unexpected Toxicity Observed assess_clinical Assess Clinical Signs (Weight, Behavior) start->assess_clinical review_dose Review Dosing Regimen & Formulation start->review_dose check_model Verify Animal Model Health Status start->check_model pathway_a Dose-Related Toxicity assess_clinical->pathway_a pathway_b Formulation Issue review_dose->pathway_b pathway_c Model-Specific Effect check_model->pathway_c action_a Adjust Dose Levels pathway_a->action_a action_b Reformulate Agent pathway_b->action_b action_c Refine Animal Model or Protocol pathway_c->action_c

Caption: Troubleshooting logic for unexpected in vivo toxicity.

References

Technical Support Center: Synthesis of Antibacterial Agent 19 (AA-19)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of the novel antibacterial agent AA-19. The challenges outlined are representative of those encountered during the process development of complex heterocyclic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling the synthesis of AA-19 from bench (gram-scale) to pilot plant (kilogram-scale)?

A1: The primary challenges involve significant changes in physical and chemical parameters that are often negligible at the lab scale. These include:

  • Heat Transfer: Exothermic steps can create localized hot spots or lead to thermal runaway in large reactors due to a decreased surface-area-to-volume ratio, which impairs efficient heat dissipation.[1][2]

  • Mass Transfer and Mixing: Achieving homogenous mixing in large vessels is difficult.[3][4] Poor mixing can lead to lower yields, increased impurity formation, and inconsistent batch results.[3]

  • Reagent Addition: The rate of reagent addition, often rapid at the bench, becomes a critical parameter at scale to control reaction temperature and concentration gradients.[5]

  • Purification: Methods like column chromatography that are standard in the lab are often not economically or practically viable for multi-kilogram quantities.[6][7][8]

  • Process Safety: Handling large quantities of reagents and managing reaction energetics requires a thorough safety assessment to prevent incidents.[9]

Q2: How does the choice of solvent impact the scalability of the AA-19 synthesis?

A2: Solvent choice is critical for scalability. A solvent suitable for the lab may be problematic at an industrial scale due to:

  • Boiling Point: Low-boiling-point solvents can be difficult to handle in large reactors, potentially causing pressure buildup. High-boiling-point solvents require more energy for removal and can be difficult to eliminate completely.

  • Safety and Environmental Concerns: Solvents with high toxicity, flammability, or negative environmental impact (e.g., chlorinated solvents) are often avoided in large-scale production.

  • Solubility: The solubility of reagents, intermediates, and the final product can change with temperature fluctuations that are more common in large batches, potentially leading to precipitation and mixing issues.

  • Workup and Extraction: The solvent system must allow for efficient extraction and phase separation, which can be complicated by emulsion formation at larger volumes.

Q3: What are the most critical process parameters (CPPs) to monitor during the scale-up of AA-19?

A3: Based on the Quality by Design (QbD) framework, monitoring Critical Process Parameters (CPPs) is essential.[10][11][12] For AA-19, these include:

  • Temperature: Internal reaction temperature must be tightly controlled, especially during exothermic events.

  • Agitation Rate: Stirrer speed and type affect mixing efficiency, which influences reaction kinetics and heat/mass transfer.[2][3]

  • Reagent Addition Rate: Controls the reaction rate and heat generation.[5]

  • pH: Crucial for reactions involving acid/base chemistry, workup procedures, and ensuring product stability.

  • Concentration: Maintaining the correct concentration of reactants is key to optimizing kinetics and minimizing side reactions.

Tools like Process Analytical Technology (PAT) can be used for real-time monitoring of these parameters to ensure consistent product quality.[10][13][14]

Troubleshooting Guide

Issue 1: Low Yield on Scale-Up

Q: My yield for the final coupling step dropped from 85% at the 10g scale to 55% at the 1kg scale. What are the likely causes and how can I troubleshoot this?

A: A significant drop in yield upon scale-up is a common issue often linked to mass and heat transfer limitations.[1][3]

Possible Causes & Solutions:

  • Inefficient Mixing:

    • Diagnosis: The reaction may be suffering from poor homogeneity, leaving pockets of unreacted starting material. This is especially true if the reaction involves solids or multiple liquid phases.[3]

    • Solution: Review the reactor's agitation system. The stirrer type (e.g., anchor vs. pitched-blade turbine) and speed (RPM) may need to be adjusted. Perform mixing studies to ensure the system is homogenous. For some processes, specialized reactors or the addition of polymers can improve mixing in porous environments.[2][15]

  • Poor Temperature Control:

    • Diagnosis: Large reactors have less efficient heat transfer.[1] Localized "hot spots" can form where the exothermic reaction is occurring, leading to the degradation of starting materials, intermediates, or the final product.

    • Solution: Implement stricter temperature control by slowing the addition rate of the limiting reagent. Ensure the reactor's cooling jacket is operating efficiently. Use reaction calorimetry to better understand the heat flow of the reaction and model the thermal behavior at scale.[1]

  • Extended Reaction Time:

    • Diagnosis: Heating and cooling large volumes takes longer.[16] This extended exposure to reaction conditions (heat, acid, base) can degrade the product.

    • Solution: Re-optimize the reaction time for the larger scale. Take samples periodically and analyze by HPLC to determine the point of maximum conversion with minimal degradation.

Issue 2: New Impurities in the Scaled Batch

Q: My 1kg batch of AA-19 shows two new impurities at >1% by HPLC that were absent or <0.1% at the lab scale. How can I address this?

A: The appearance of new impurities is often due to subtle changes in reaction conditions that become magnified at a larger scale.

Possible Causes & Solutions:

  • Side Reactions from Localized Hot Spots:

    • Diagnosis: Poor heat dissipation can provide the activation energy for alternative reaction pathways that were not significant at the well-controlled lab scale.

    • Solution: Improve heat management as described above (slower addition, enhanced cooling). Consider a semi-batch process where one reagent is added controllably to maintain a specific temperature range.[9]

  • Longer Exposure to Reagents:

    • Diagnosis: If the workup process is significantly longer at scale, the crude product is exposed to reactive reagents or harsh pH conditions for an extended period, leading to decomposition or side reactions.

    • Solution: Quench the reaction more rapidly and efficiently. Optimize the workup and extraction procedure to minimize the time the product spends in unstable conditions. Test product stability under the workup conditions to identify the issue.[17]

  • Air/Moisture Sensitivity:

    • Diagnosis: Reactions that are sensitive to air or moisture may be more exposed during transfers and longer processing times at scale.

    • Solution: Ensure all reagents and solvents are appropriately dried and that the reaction is maintained under a robust inert atmosphere (e.g., Nitrogen or Argon) throughout the entire process, including workup.

Issue 3: Purification by Chromatography is Not Viable

Q: Flash chromatography was used to purify AA-19 at the gram scale, but this is not feasible for a 1kg batch. What are some scalable alternatives?

A: Moving away from traditional flash chromatography is a critical step in process development.[6][7]

Scalable Purification Alternatives:

  • Crystallization/Recrystallization:

    • Description: This is the most desirable industrial purification method. It involves dissolving the crude product in a suitable solvent system at an elevated temperature and allowing it to cool, causing the desired compound to crystallize while impurities remain in the solvent.

    • Advantages: Highly effective, cost-efficient, and yields a stable, solid final product.

    • Considerations: Requires significant screening to find a suitable solvent or solvent system.

  • Salt Formation and Crystallization:

    • Description: If AA-19 has an acidic or basic functional group, it can be converted to a salt. Salts often have very different solubility profiles and higher crystallinity than the free form, making them easier to purify by crystallization. The pure salt can then be neutralized to give the final compound.

    • Advantages: Can dramatically improve purity and handling characteristics.

  • Liquid-Liquid Extraction (pH-based):

    • Description: If the impurities have different acidic/basic properties than AA-19, a series of aqueous washes at different pH values can selectively remove them from the organic layer containing the product.

    • Advantages: A simple and effective workup technique that can significantly improve purity before the final isolation step.

  • Membrane Chromatography/Filtration:

    • Description: Techniques like membrane adsorbers and high-resolution ultrafiltration are emerging as alternatives to traditional chromatography for large-scale protein and biomolecule purification and may be applicable to certain small molecules.[6][8][18]

    • Advantages: High throughput and can be more cost-effective than packed-bed chromatography.[18]

Data Presentation: Scale-Up Comparison

Table 1: Comparison of Key Parameters for the Final Coupling Step

ParameterBench Scale (10 g)Pilot Scale (1 kg)Key Observations
Starting Material 10.0 g1.00 kg100x scale increase.
Solvent Volume 100 mL12 LVolume increased by 120x to aid mixing.
Reagent Addition Time 5 minutes2 hoursSlow addition is critical to control exotherm.[5]
Max Internal Temp. 28 °C45 °CHigher temperature due to heat accumulation.[1]
Reaction Time 2 hours6 hoursSlower reaction due to dilution and mixing effects.
Yield (Isolated) 85%55%Significant decrease, likely due to side reactions.
Purity (HPLC) 99.1%96.5%Increased impurity profile at scale.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of AA-19 (Final Step)
  • 1. Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Intermediate A (10.0 g, 1.0 eq) in anhydrous THF (100 mL).

  • 2. Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Add Reagent B (1.2 eq) followed by the dropwise addition of the coupling agent (1.1 eq).

  • 3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature (approx. 25 °C). Stir vigorously for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • 4. Quench: Once the starting material is consumed, slowly add 50 mL of saturated aqueous ammonium chloride to quench the reaction.

  • 5. Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • 6. Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes) to yield AA-19 as a white solid.

Protocol 2: HPLC Analysis for Purity Determination of AA-19
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale (Grams) cluster_pilot Pilot Scale (Kilograms) cluster_safety Safety & Analysis lab_synth Synthesis Protocol (1-10 g) lab_purify Flash Chromatography lab_synth->lab_purify lab_char Characterization (NMR, MS, HPLC) lab_purify->lab_char hazop HAZOP Analysis (Hazard Identification) lab_char->hazop Initial Data pilot_synth Process Optimization (Temp, Mixing, Addition) pilot_purify Alternative Purification (Crystallization, Extraction) pilot_synth->pilot_purify pilot_char Process Analytics (PAT) (In-situ monitoring) pilot_purify->pilot_char calorimetry Reaction Calorimetry (Thermal Risk) hazop->calorimetry calorimetry->pilot_synth Safety Limits

Caption: Workflow for scaling synthesis from lab to pilot plant.

Low_Yield_Troubleshooting start Low Yield at Scale? q_mixing Is reaction multi-phasic or viscous? start->q_mixing a_mixing Improve Agitation: - Change stirrer type - Increase RPM - Perform mixing study q_mixing->a_mixing Yes q_temp Is reaction exothermic? q_mixing->q_temp No end_node Yield Optimized a_mixing->end_node a_temp Improve Heat Transfer: - Slow reagent addition - Enhance reactor cooling - Use reaction calorimetry q_temp->a_temp Yes q_stability Is product stable to prolonged heat/workup? q_temp->q_stability No a_temp->end_node a_stability Re-optimize Time: - Reduce reaction time - Streamline workup - Perform stability study q_stability->a_stability Yes q_stability->end_node No a_stability->end_node

Caption: Decision tree for troubleshooting low yield during scale-up.

Reaction_Pathway cluster_reaction Key Coupling Step (Exothermic) A Intermediate A reaction_node Coupling Reaction (Scale-Up Challenge) A->reaction_node B Reagent B B->reaction_node Crude Crude AA-19 reaction_node->Crude Pure Pure AA-19 Crude->Pure Purification

Caption: Synthetic pathway highlighting the critical scale-up step.

References

Technical Support Center: Refining Purification Protocols for Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing purification protocols to achieve higher yields and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your research.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Overall Yield Inefficient initial extraction from the fermentation broth.Optimize the solvent system for extraction based on the polarity of this compound. Consider sequential extractions with solvents of increasing polarity.[1]
Degradation of the agent during purification.Work at lower temperatures (e.g., 4°C) and add protease inhibitors if the agent is peptidic in nature. Minimize the number of purification steps.
Poor recovery from chromatography columns.Adjust the pH or ionic strength of the elution buffer to ensure complete detachment from the resin.[2] Consider using a different type of chromatography (e.g., reverse-phase instead of ion-exchange).
Co-elution of Impurities Similar physicochemical properties of the impurity and this compound.Employ a multi-step purification strategy combining different chromatography techniques (e.g., ion-exchange followed by size-exclusion or reverse-phase HPLC).[3][4]
Overloading the chromatography column.Reduce the amount of crude extract loaded onto the column or use a larger column.
Loss of Antibacterial Activity Denaturation of the agent due to harsh purification conditions (e.g., extreme pH, organic solvents).Perform purification steps under milder conditions. Screen for the activity of fractions throughout the purification process to identify steps causing inactivation.
Presence of inhibitors in the final purified sample.Introduce a desalting or buffer exchange step to remove any inhibitory compounds from the purification buffers.
Inconsistent Results Between Batches Variability in fermentation conditions.Standardize the composition of the growth medium and fermentation parameters (temperature, pH, aeration) to ensure consistent production of the antibacterial agent.[2]
Inconsistent performance of chromatography media.Use fresh, high-quality chromatography resins for each purification or establish a robust column regeneration protocol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for purifying this compound from a complex fermentation broth?

A1: The initial step should be a robust extraction to capture the compound from the culture supernatant or cell pellet.[3] Solvent partitioning using immiscible solvents of varying polarities is a widely used and effective primary purification step.[1] For instance, if this compound is moderately polar, an extraction with ethyl acetate followed by a back-extraction into an aqueous buffer at a specific pH could be a good starting point.

Q2: Which type of chromatography is most effective for purifying this compound?

A2: The choice of chromatography depends on the physicochemical properties of this compound. A combination of techniques is often the most effective approach.[1]

  • Ion-Exchange Chromatography (IEX): Ideal if the agent is charged. Cation exchange is suitable for positively charged molecules.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for high-resolution separation based on hydrophobicity.[5][6]

  • Size-Exclusion Chromatography (SEC): Useful for separating the agent from molecules of significantly different sizes and for buffer exchange.

  • Flash Chromatography: A rapid purification method often used for intermediate purification steps.[5]

Q3: How can I monitor the purity and yield of this compound throughout the purification process?

A3: Purity can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[5][7] The yield at each step can be calculated by quantifying the amount of the active compound, often determined through a bioassay (e.g., minimum inhibitory concentration assay) against a target bacterium.[5][8]

Q4: My antibacterial agent appears to be precipitating during purification. What can I do?

A4: Precipitation can be caused by changes in buffer composition, pH, or concentration. Try to maintain the agent in a buffer system where it is most stable and soluble. This may involve adjusting the pH, ionic strength, or adding solubility enhancers. Performing a buffer screen at a small scale can help identify optimal conditions. Ammonium sulfate precipitation can also be used as an initial concentration and purification step for some protein-based antibacterial agents.[2]

Comparative Data of Purification Strategies

The following table summarizes illustrative data from different purification protocols for a hypothetical antibacterial agent, demonstrating how a multi-step approach can improve purity and yield.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purity (Fold)
Crude Extract 5000100,000201001
Solvent Extraction 100080,00080804
Ion-Exchange Chromatography 15060,0004006020
Size-Exclusion Chromatography 4050,00012505062.5
Reverse-Phase HPLC 1045,000450045225

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Centrifuge the fermentation broth to separate the supernatant and cell pellet.

  • Test both the supernatant and a lysate of the cell pellet for antibacterial activity to determine the location of the agent.

  • For extracellular agents (in supernatant):

    • Adjust the pH of the supernatant to optimize for extraction.

    • Perform a liquid-liquid extraction with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic and aqueous layers.

    • Evaporate the organic solvent to obtain the crude extract.

  • For intracellular agents (in cell pellet):

    • Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells using sonication or a French press.

    • Centrifuge to remove cell debris.

    • Proceed with extraction of the resulting supernatant as described above.

Protocol 2: Ion-Exchange Chromatography (IEX)
  • Equilibrate the IEX column with a low-ionic-strength binding buffer at a pH where this compound is charged and will bind to the resin.

  • Dissolve the crude extract from Protocol 1 in the binding buffer and load it onto the column.

  • Wash the column with several column volumes of the binding buffer to remove unbound impurities.

  • Elute the bound molecules using a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl in the binding buffer).

  • Collect fractions and test each for antibacterial activity.

  • Pool the active fractions.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Equilibrate the C18 RP-HPLC column with a starting mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% trifluoroacetic acid).

  • Inject the pooled active fractions from the previous purification step.

  • Elute the sample using a linear gradient of increasing organic solvent concentration (e.g., 5-95% acetonitrile over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm or 280 nm).[5]

  • Collect the peaks corresponding to the active compound.

  • Confirm the activity and purity of the collected fractions.

Visualizations

PurificationWorkflow Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction IEX Ion-Exchange Chromatography Extraction->IEX Crude Extract SEC Size-Exclusion Chromatography IEX->SEC Partially Purified Fractions RPHPLC Reverse-Phase HPLC SEC->RPHPLC Further Purified Fractions PureAgent Pure this compound RPHPLC->PureAgent Highly Pure Fractions TroubleshootingLogic Start Low Purification Yield? CheckExtraction Optimize Extraction Solvent? Start->CheckExtraction Yes CheckChromatography Review Chromatography Steps? Start->CheckChromatography No CheckDegradation Assess Agent Stability? Start->CheckDegradation Activity Loss Success Yield Improved CheckExtraction->Success OptimizeElution Adjust Elution Buffer? CheckChromatography->OptimizeElution ChangeResin Try Different Resin? CheckChromatography->ChangeResin OptimizeElution->Success ChangeResin->Success AddInhibitors Add Protease Inhibitors? CheckDegradation->AddInhibitors LowerTemp Lower Purification Temp? CheckDegradation->LowerTemp AddInhibitors->Success LowerTemp->Success

References

"Antibacterial agent 19" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19 (AA-19). This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly those related to batch-to-batch variability, ensuring consistency and reliability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AA-19)?

This compound is a novel, semi-synthetic lipo-glycopeptide antibiotic. Its mechanism of action involves binding to lipid II on the bacterial cell membrane, disrupting the cell wall synthesis process and leading to the formation of pores, which compromises cell integrity. Due to its complex structure and multi-step synthesis, batch-to-batch variability can be a concern.

Q2: Why am I observing different Minimum Inhibitory Concentration (MIC) values between different batches of AA-19?

Batch-to-batch variability in MIC values is a known issue that can stem from several factors inherent to the manufacturing and handling of complex molecules like AA-19.[1][2][3] Key contributing factors include:

  • Purity Profile: Minor variations in the levels and types of impurities can antagonize or synergize with the main compound.

  • Polymorphism: Different physical forms (polymorphs) of the agent may exist, which can have different solubility and dissolution rates.[2]

  • Raw Material Variation: The quality and characteristics of starting materials used in the synthesis can impact the final product.[4]

  • Storage and Handling: AA-19 is sensitive to light and temperature fluctuations. Improper storage can lead to degradation, reducing its effective concentration.[5]

Q3: What is the acceptable range of variability for a new batch of AA-19?

Each batch of AA-19 is shipped with a Certificate of Analysis (CoA) that specifies its purity and potency. For quality control, we recommend testing each new batch against standard reference strains. The MIC value should fall within the acceptable ranges specified in the table below. A deviation of more than one two-fold dilution from the reference range may indicate a significant batch difference or an issue with the experimental setup.

Table 1: Quality Control Reference Strains and Expected MIC Ranges for AA-19

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2.0
Enterococcus faecalis292121.0 - 4.0
Streptococcus pneumoniae496190.125 - 0.5
Escherichia coli2592216.0 - 64.0

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues encountered during experiments with AA-19.

Q4: My MIC values for AA-19 are consistently higher than expected across all tested strains. What should I do?

This issue often points to a problem with the agent's concentration or activity. Follow these steps to troubleshoot.

Troubleshooting Workflow for Higher-Than-Expected MICs

G cluster_0 Initial Checks cluster_1 Solution & Preparation cluster_2 Experimental Controls cluster_3 Resolution A Observe High MICs B Check Batch CoA & Expiry Date A->B C Verify Storage Conditions (-20°C, Protected from Light) B->C D Prepare Fresh Stock Solution in 100% DMSO C->D E Check for Full Solubilization (No Precipitate) D->E F Use Freshly Prepared Working Dilutions E->F G Verify Inoculum Density (0.5 McFarland Standard) F->G H Test QC Strains (e.g., S. aureus ATCC 29213) G->H I Review Protocol (Media, Incubation Time/Temp) H->I J MICs in Range? I->J K Problem Solved J->K Yes L Contact Technical Support with Data J->L No

Caption: A step-by-step workflow for troubleshooting unexpectedly high MIC values.

Q5: The zone of inhibition in my disk diffusion assay varies significantly between replicate plates for the same batch.

Inconsistent zone sizes are typically due to procedural variations. Ensure the following are strictly controlled:

  • Agar Depth: The depth of the Mueller-Hinton agar should be uniform (4 mm).

  • Inoculum Preparation: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard. Ensure the inoculum is not excessive.[6]

  • Swabbing Technique: The inoculum should be swabbed evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[6]

  • Disk Placement: Place the AA-19 disk firmly on the agar surface to ensure complete contact.

  • Incubation: Incubate plates within 15 minutes of disk application to prevent pre-diffusion of the agent at room temperature.

Q6: AA-19 precipitates when I add it to my culture medium. How can I prevent this?

AA-19 has high solubility in 100% DMSO but can precipitate in aqueous solutions, especially at high concentrations.

  • Use a High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions in the culture medium. When making dilutions, add the agent to the medium while vortexing to ensure rapid and even dispersal.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and does not exceed 1%, as higher concentrations can affect bacterial growth.

Experimental Protocols

Standardizing experimental procedures is crucial for mitigating variability.[7] Below are detailed protocols for key assays.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[8]

Workflow for Broth Microdilution Assay

G A 1. Prepare 2-fold serial dilutions of AA-19 in a 96-well plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB) C 3. Dilute inoculum 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL A->C B 2. Prepare bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) B->C D 4. Inoculate each well with the diluted bacterial suspension to get a final concentration of ~5 x 10^5 CFU/mL C->D E 5. Include a positive control (no drug) and a negative control (no bacteria) D->E F 6. Incubate at 35°C for 16-20 hours E->F G 7. Read results: MIC is the lowest concentration with no visible turbidity F->G

Caption: Standardized experimental workflow for determining the MIC of AA-19.

Methodology:

  • Preparation of AA-19 Dilutions:

    • Create a stock solution of AA-19 in 100% DMSO.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of AA-19 using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation:

    • Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A well containing CAMHB and the bacterial inoculum, but no AA-19.

    • Negative Control (Sterility): A well containing CAMHB only.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of AA-19 at which there is no visible growth (turbidity) as observed with the naked eye.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after an MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically identified by the absence of growth or the presence of only 1-2 colonies at the spot location.

Fictional Signaling Pathway

Mechanism of Action of this compound

To aid in understanding its function, the diagram below illustrates the proposed mechanism of action for AA-19 at the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane cluster_periplasm Periplasm / Extracellular cluster_cytoplasm Cytoplasm Lipid_II Lipid II Binding Binding Event Lipid_II->Binding Pore Membrane Pore (Ion Leakage) Cell_Death Cell Death Pore->Cell_Death Leads to AA19 This compound AA19->Binding Binding->Pore Disrupts Membrane Integrity

Caption: Proposed mechanism of action for this compound.

References

"Antibacterial agent 19" and its interaction with common lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this novel antibacterial agent effectively. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: "this compound" is a designation that may refer to several distinct compounds in scientific literature. It is crucial to identify the specific agent you are working with. Notable examples include:

  • GK-19: A novel antimicrobial peptide that demonstrates potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism involves the disruption of the microbial cell membrane.[1]

  • CLP-19: A looped antimicrobial peptide known for its synergistic effects when combined with conventional bactericidal and bacteriostatic agents.[2][3][4]

  • This compound (compound 8): A commercially available compound with demonstrated activity against Klebsiella pneumoniae and both methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) Staphylococcus aureus.[5]

  • Rhodamine 19 Alkyl Esters: These compounds have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis, by accumulating in the bacterial membrane.[6]

Q2: What is the general mechanism of action for these antibacterial agents?

A2: The mechanism of action varies depending on the specific "Agent 19":

  • GK-19 acts by permeabilizing and disrupting the microbial cell membrane, leading to leakage of cellular contents and cell death.[1]

  • CLP-19 , particularly when used in combination with other antibiotics, is associated with the generation of hydroxyl radicals, which induces oxidative stress and bacterial cell death.[2][4]

  • Rhodamine 19 Alkyl Esters accumulate in the bacterial membrane, likely disrupting its function.[6]

Q3: What are the recommended storage conditions for this compound?

A3: For "this compound (compound 8)," the recommended storage for a stock solution is at -80°C for up to 6 months or at -20°C for up to 1 month.[5] For peptide-based agents like GK-19 and CLP-19, it is generally recommended to store them as a lyophilized powder at -20°C or -80°C and to keep reconstituted solutions at -80°C to prevent degradation.

Q4: Is this compound effective against drug-resistant bacteria?

A4: Yes, several forms of "Agent 19" have shown significant activity against drug-resistant strains. For instance, GK-19 is effective against Methicillin-Resistant Staphylococcus aureus (MRSA).[1] "this compound (compound 8)" is active against both MRSA and VRSA.[5]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Possible Cause Troubleshooting Step
Improper stock solution preparation or storage Ensure the agent is fully dissolved in the recommended solvent. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify storage temperatures and duration.[5]
Variation in bacterial inoculum density Standardize the inoculum preparation to the correct McFarland standard (typically 0.5) to ensure a consistent starting bacterial concentration.
Contamination of reagents or cultures Use aseptic techniques throughout the experimental setup.[7] Regularly check cultures and media for contamination.
Binding of the agent to plasticware For peptide-based agents, consider using low-protein-binding microplates and pipette tips.
Inactivation by media components Check for known interactions between the class of your antibacterial agent and components of the culture medium. Some peptides can be susceptible to proteases.

Issue 2: Unexpected Cytotoxicity in Mammalian Cell Lines

Possible Cause Troubleshooting Step
High concentration of the agent Perform a dose-response curve to determine the cytotoxic concentration range. GK-19, for example, shows negligible toxicity to mammalian cells at its effective antimicrobial concentrations.[1]
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line. Run a solvent-only control.
Contamination of the agent If possible, verify the purity of your compound using analytical methods like HPLC-MS.
Interaction with serum proteins in the medium Some antibacterial agents may bind to serum proteins, which can affect their activity and apparent toxicity. Consider testing in serum-free media if the experimental design allows.

Issue 3: Lack of Synergistic Effect with Other Antibiotics

Possible Cause Troubleshooting Step
Inappropriate antibiotic combination The synergistic effect is often specific to the combination of agents and the bacterial species. CLP-19 shows synergy with ampicillin, ceftazidime, and levofloxacin against certain bacteria.[2]
Incorrect concentrations for synergy testing The checkerboard assay should be performed with a range of concentrations for both agents, typically centered around their individual MICs.[3][4]
Antagonistic interaction Not all antibiotic combinations are synergistic or additive; some can be antagonistic.[8] For example, combining a bacteriostatic agent with a bactericidal agent can sometimes lead to antagonism.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Various "this compound" Compounds

AgentOrganismMIC (µM)MIC (mg/L or µg/mL)Reference
GK-19 E. coli3-[1]
K. pneumoniae5-[1]
P. aeruginosa5-[1]
E. faecalis3-[1]
MRSA5-[1]
CLP-19 E. coli-16[3]
S. aureus-32[3]
A. baumannii-16[3]
This compound (compound 8) K. pneumoniae-0.022[5]
(M-R)S. aureus-0.022[5]
(M-R,V-R)S. aureus-0.045[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform a two-fold serial dilution of the agent in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antibacterial agent dilutions.

    • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and a second antibiotic vertically. This creates a matrix of wells with various concentration combinations of the two agents.

  • Inoculation:

    • Prepare and dilute the bacterial inoculum as described in the MIC protocol.

    • Add the inoculum to all wells containing the antibiotic combinations.

    • Include controls for each antibiotic alone, as well as positive and negative growth controls.

  • Incubation and Reading:

    • Incubate the plate under appropriate conditions.

    • After incubation, determine the MIC of each antibiotic alone and in combination.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Visualizations

Caption: A generalized experimental workflow for the initial characterization of a novel antibacterial agent.

Signaling_Pathway_Membrane_Disruption cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Agent This compound (e.g., GK-19) Interaction Agent Accumulates and Binds to Membrane Agent->Interaction Pore Pore Formation & Membrane Disruption Interaction->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death Logical_Relationship_Troubleshooting_MIC Start Inconsistent MIC Results Q1 Is stock solution prepared and stored correctly? Start->Q1 A1_Yes Check Inoculum Q1->A1_Yes Yes A1_No Prepare fresh stock Aliquot and store properly Q1->A1_No No Q2 Is inoculum density standardized? A1_Yes->Q2 A2_Yes Check for Contamination Q2->A2_Yes Yes A2_No Use McFarland standard for consistent density Q2->A2_No No Q3 Are cultures and reagents sterile? A2_Yes->Q3 A3_Yes Consider Agent-Specific Issues (e.g., binding to plastic) Q3->A3_Yes Yes A3_No Use aseptic technique and sterile reagents Q3->A3_No No

References

"Antibacterial agent 19" modifying experimental conditions for better efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers optimize their experiments for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound primarily targets Gram-positive bacteria through a dual-action mechanism. Its primary mode of action is the inhibition of MurZ , a novel enzyme crucial for the late stages of peptidoglycan synthesis, leading to compromised cell wall integrity. Secondarily, it modulates the Rsp signaling pathway , a key regulator of the bacterial stress response. This interference prevents the upregulation of protective mechanisms, rendering the bacteria, including persistent subpopulations, more susceptible to cell wall-mediated stress.

MOA_Agent19 cluster_pathway This compound Mechanism Agent19 This compound MurZ MurZ Enzyme Agent19->MurZ Inhibits Rsp_Pathway Rsp Signaling Pathway Agent19->Rsp_Pathway Modulates PG_Synthesis Peptidoglycan Synthesis MurZ->PG_Synthesis Blocks CellWall Cell Wall Integrity PG_Synthesis->CellWall Maintains Bacterial_Death Bacterial Cell Death CellWall->Bacterial_Death Loss leads to Stress_Response Stress Response Genes Rsp_Pathway->Stress_Response Regulates Stress_Response->Bacterial_Death Suppression enhances

Caption: Mechanism of Action for this compound.

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Aliquot this stock into single-use volumes and store at -20°C for up to 6 months or -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.

Q3: Which bacterial species are known to be susceptible to this compound?

Agent 19 demonstrates high potency against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Streptococcus pneumoniae. Its activity against Gram-negative bacteria is limited due to efflux pump activity.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Q: My MIC values for Agent 19 vary by more than one two-fold dilution between experiments. What are the common causes and how can I fix this?

A: Inconsistent MIC results are a common issue and can often be traced to minor variations in experimental setup.[1] The effectiveness of antimicrobial agents can be influenced by the agent's mechanism of action, concentration, and extrinsic factors like the microorganism's characteristics and the environmental conditions. Key factors influencing the efficacy of antimicrobial agents include temperature, pH, and the presence of organic matter.[2]

Follow this troubleshooting workflow to identify the potential source of variability:

MIC_Troubleshooting Start Inconsistent MIC Results CheckInoculum Verify Inoculum Density? (Target: 5x10^5 CFU/mL) Start->CheckInoculum CheckMedia Standardize Growth Medium? (e.g., Cation-adjusted MHB) CheckInoculum->CheckMedia Yes AdjustInoculum Adjust Inoculum Prep Protocol CheckInoculum->AdjustInoculum No CheckAgent Check Agent 19 Prep? (Fresh dilution, proper solvent) CheckMedia->CheckAgent Yes StandardizeMedia Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) CheckMedia->StandardizeMedia No CheckIncubation Verify Incubation? (37°C, 18-24h, ambient air) CheckAgent->CheckIncubation Yes PrepareFresh Prepare Fresh Stock/Dilutions Before Each Assay CheckAgent->PrepareFresh No CalibrateIncubator Calibrate Incubator and Standardize Time CheckIncubation->CalibrateIncubator No Success Consistent MICs Achieved CheckIncubation->Success Yes AdjustInoculum->CheckInoculum StandardizeMedia->CheckMedia PrepareFresh->CheckAgent CalibrateIncubator->CheckIncubation

Caption: Troubleshooting Workflow for Inconsistent MICs.

  • Inoculum Effect : A higher-than-standard bacterial inoculum can lead to an artificially high MIC.[3] Ensure your bacterial suspension is standardized, typically to 5 x 10^5 CFU/mL, in the final well volume.

  • Media Composition : Agent 19 activity is sensitive to divalent cation concentrations (Ca²⁺ and Mg²⁺). Always use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.

  • pH of Medium : The activity of some antibacterial agents can be significantly affected by pH.[4][5][6] Ensure the pH of your medium is standardized, typically between 7.2 and 7.4.

  • Agent Stability : Agent 19 can degrade if not handled properly. Use fresh dilutions from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

Problem: Poor Efficacy in Biofilms or Stationary-Phase Cultures

Q: Agent 19 works well against rapidly dividing bacteria but is less effective against mature biofilms. How can I improve its performance?

A: This is expected, as Agent 19's primary target (MurZ) is most active during cell wall synthesis, which slows dramatically in stationary-phase or biofilm-embedded bacteria.[3] To enhance efficacy under these conditions, consider the following strategies:

  • Synergistic Combination : Combine Agent 19 with a compound that disrupts the biofilm matrix or targets different bacterial processes. Combining antimicrobial agents can lead to synergistic effects by targeting different pathways.[7] Plant-derived compounds and essential oils have shown synergistic activity with conventional antibiotics.[8][9]

    • Recommended Combination : Use Agent 19 with a low dose of a protein synthesis inhibitor (e.g., gentamicin). This can weaken the bacteria and may re-sensitize them to cell wall agents.

  • Pulsed Dosing : Instead of a single static dose, apply Agent 19 in pulses (e.g., a high concentration for 2 hours, followed by 6 hours of no drug, then re-dosing). This can trigger some cells to re-enter a more active metabolic state.

  • pH Modification : Lowering the pH of the test environment can sometimes enhance the activity of certain antibacterial agents.[4][5] Test the activity of Agent 19 in buffered media at pH 6.5, as this acidic stress may increase bacterial susceptibility.

Data Summaries

Table 1: Influence of pH and Temperature on Agent 19 MIC against S. aureus ATCC 29213

TemperaturepH 6.5pH 7.2 (Standard)pH 8.0
30°C 0.5 µg/mL1 µg/mL2 µg/mL
35°C 0.25 µg/mL0.5 µg/mL1 µg/mL
37°C 0.25 µg/mL0.5 µg/mL1 µg/mL

Data suggests optimal activity is achieved at physiological temperature (35-37°C) and in slightly acidic conditions, a factor that can be leveraged in specific experimental designs.

Table 2: Recommended Solvents and Maximum Working Concentrations

SolventStock Conc.Max. Final Assay Conc. (v/v)Notes
DMSO10 mg/mL< 1%Recommended for all in vitro assays.
Ethanol5 mg/mL< 1%Can be used, but may precipitate at lower temperatures.
PBSInsolubleN/ADo not use for initial stock preparation.

Experimental Protocols

Protocol 1: Standardized Broth Microdilution MIC Assay for Agent 19

This protocol is adapted from CLSI guidelines to ensure reproducibility.

  • Preparation of Agent 19 : Prepare a 2 mg/mL intermediate stock of Agent 19 in an appropriate solvent (e.g., DMSO). Serially dilute the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate to achieve a 2X final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation : Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation : Add an equal volume of the bacterial inoculum to each well of the 96-well plate containing the 2X drug dilutions. This brings the drug to its final 1X concentration and the inoculum to its target density.

  • Controls : Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).

  • Incubation : Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC : The MIC is the lowest concentration of Agent 19 that completely inhibits visible bacterial growth.[10]

Protocol 2: Checkerboard Synergy Assay

This protocol allows for the evaluation of synergistic interactions between Agent 19 and a second compound (e.g., Ampicillin).

Synergy_Workflow Start Start: Synergy Assay PrepPlates 1. Prepare 96-well plate with 2-fold serial dilutions of Agent 19 (horizontally) Start->PrepPlates AddDrugB 2. Add 2-fold serial dilutions of Drug B (vertically) to the same plate PrepPlates->AddDrugB PrepInoculum 3. Prepare standardized bacterial inoculum (5x10^5 CFU/mL) AddDrugB->PrepInoculum Inoculate 4. Inoculate all wells with the bacterial suspension PrepInoculum->Inoculate Incubate 5. Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMICs 6. Read MIC of each drug alone and in combination Incubate->ReadMICs CalculateFIC 7. Calculate Fractional Inhibitory Concentration (FIC) Index ReadMICs->CalculateFIC End Determine Synergy (FIC ≤ 0.5) Indifference (0.5 < FIC ≤ 4) Antagonism (FIC > 4) CalculateFIC->End

References

"Antibacterial agent 19" interpreting unexpected results in antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19 (CLP-19). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during antibacterial assays involving this novel looped antimicrobial peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common and unexpected issues that may arise during the experimental evaluation of this compound.

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors. It is crucial to standardize your experimental conditions meticulously.[1] Refer to the troubleshooting guide below to identify potential sources of variability.

Troubleshooting Guide: Inconsistent MIC Values

Potential CauseRecommended Action
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (typically 1 x 10^5 CFU/mL) for each experiment. An incorrect inoculum size can significantly impact MIC results, a phenomenon known as the "inoculum effect".[2]
Media Composition The composition of the growth media can influence the activity of this compound. Use the recommended and consistent batch of Mueller-Hinton Broth (MHB) for all assays. Cation concentrations (e.g., Ca2+ and Mg2+) in the media can particularly affect the activity of some antimicrobial peptides.[1]
Agent Preparation & Storage Prepare fresh stock solutions of this compound for each experiment. If storing, follow the manufacturer's instructions strictly to avoid degradation. Ensure complete solubilization of the agent in the chosen solvent.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) for all assays. Deviations can affect bacterial growth rates and, consequently, MIC values.[3]
Plate Reading If determining MIC visually, ensure consistent lighting and interpretation criteria. For automated readers, verify the instrument's calibration and settings.[1]

Q2: I am observing a "paradoxical effect" where there is more bacterial growth at higher concentrations of this compound than at intermediate concentrations. Is this expected?

A2: The paradoxical effect, also known as the Eagle effect, is a phenomenon where an antibiotic shows reduced efficacy at concentrations above the MIC.[4] While not definitively documented for this compound in the provided literature, it is a known occurrence with some classes of antibiotics, particularly β-lactams and aminoglycosides.[4][5] This effect can be concentration-dependent and may be observed in vitro.[4] One hypothesis for this effect in some antibiotics is the induction of bacterial stress responses or alterations in the drug's interaction with its target at high concentrations. For certain cephalosporins, this has been linked to high induction of β-lactamase at higher antibiotic concentrations.[6]

Troubleshooting Guide: Investigating a Paradoxical Effect

  • Confirm the Observation: Repeat the experiment with a finer dilution series around the concentrations where the paradoxical growth is observed.

  • Time-Kill Assays: Perform time-kill assays at concentrations below, at, and above the MIC to understand the dynamics of bacterial killing over time.

  • Mechanism of Action Studies: Since CLP-19 is suggested to stimulate hydroxyl radical generation, investigate whether supra-MIC concentrations could potentially interfere with this mechanism, for instance, by causing rapid cell lysis that might release components that quench these radicals.[7]

Q3: this compound shows synergistic activity with some antibiotics but not others. How can I interpret this?

A3: The synergistic effect of CLP-19 with other antibiotics is a key characteristic.[7] Synergy is often mechanism-dependent. For example, an agent that disrupts the bacterial cell membrane may enhance the uptake of another antibiotic that acts on an intracellular target. The observed synergy of CLP-19 with both bactericidal (ampicillin, ceftazidime) and bacteriostatic (erythromycin, levofloxacin) agents suggests a broad potential for combination therapy.[7] The lack of synergy with a particular antibiotic might indicate that their mechanisms of action do not complement each other or that they may even be antagonistic.

To systematically evaluate synergy, a checkerboard assay is recommended. The results are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI).

Data Presentation: Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

A study on CLP-19 reported FICI values ranging from 0.375 to 0.5 when combined with ampicillin, ceftazidime, or levofloxacin, indicating synergy.[7] With erythromycin against S. aureus, the FICI was 0.75, suggesting a partial synergistic or additive effect.[7]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) in a final volume of 25 µL of MHB.

    • Prepare serial two-fold dilutions of the second antibiotic along the y-axis (e.g., rows A-G) in a final volume of 25 µL of MHB.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include rows and columns with each agent alone for MIC determination.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared as in the MIC protocol) to each well.

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the FICI for each combination that shows growth inhibition to determine synergy, additivity, or antagonism.

Visualizing Experimental Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Inconsistent MIC Results

G start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland, correct dilution) start->check_inoculum check_media Confirm Media Consistency (Batch, Cation Adjustment) check_inoculum->check_media check_agent Assess Agent Preparation (Fresh Stock, Proper Storage) check_media->check_agent check_incubation Standardize Incubation (Time, Temperature, Atmosphere) check_agent->check_incubation check_reading Validate Reading Method (Consistent Visual Criteria or Instrument Calibration) check_incubation->check_reading resolve Consistent MICs Achieved check_reading->resolve Reading OK

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Diagram 2: Interpreting Synergy from Checkerboard Assay Results

G start Perform Checkerboard Assay determine_mics Determine MICs of Agent 19 and Combination Drug (Alone & Combined) start->determine_mics calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) determine_mics->calculate_fici interpret_fici Interpret FICI Value calculate_fici->interpret_fici synergy Synergy (FICI <= 0.5) interpret_fici->synergy additive Additive/Indifference (0.5 < FICI <= 4.0) interpret_fici->additive antagonism Antagonism (FICI > 4.0) interpret_fici->antagonism

Caption: Decision-making process for interpreting synergy assay results.

Diagram 3: Potential Mechanism of Action for this compound (CLP-19)

G agent19 This compound (CLP-19) bacterial_cell Bacterial Cell agent19->bacterial_cell nad_conversion Transient NAD+ Boost bacterial_cell->nad_conversion hydroxyl_radicals Increased Hydroxyl Radical (•OH) Generation nad_conversion->hydroxyl_radicals oxidative_stress Oxidative Stress hydroxyl_radicals->oxidative_stress cell_death Bacterial Cell Death oxidative_stress->cell_death

Caption: Proposed mechanism involving hydroxyl radical generation.

References

"Antibacterial agent 19" limitations of current in vitro models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 19. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and limitations associated with in vitro testing of this compound. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and translatability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are the Minimum Inhibitory Concentration (MIC) values for this compound inconsistent across different testing media?

A1: MIC values can be significantly influenced by the composition of the growth medium. Standard media, such as Mueller-Hinton Broth (MHB), may not reflect the nutrient availability at the site of an in vivo infection.[1] Factors in different media like cation concentration, pH, and the presence of specific amino acids or proteins can alter both bacterial growth and the activity of this compound.[2] For example, the presence of serum proteins in the medium can lead to protein binding of the agent, reducing its effective free concentration.[2][3]

Q2: We observed potent activity of this compound against planktonic bacteria, but it shows minimal efficacy against biofilms. Is this expected?

A2: Yes, this is a common observation. Bacteria within a biofilm are phenotypically different from their planktonic counterparts and exhibit increased resistance to antimicrobial agents.[4][5] This is due to factors such as the protective extracellular matrix, altered metabolic states, and the presence of persister cells. Standard in vitro biofilm models, like microtiter plate assays, often do not fully replicate the complex architecture and microenvironment of biofilms found in chronic infections.[5][6]

Q3: Our in vitro results with this compound are not correlating with our preliminary animal model data. What could be the cause of this discrepancy?

A3: Poor correlation between in vitro and in vivo results is a significant challenge in antibacterial drug development.[7] This discrepancy can arise from numerous factors that are not accounted for in simple in vitro models:

  • Host Immune System: In vitro models lack the presence of a host immune response, which can work synergistically with antibacterial agents.[8]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Static in vitro tests do not simulate the dynamic drug concentrations that occur in the body.[2][9] The absorption, distribution, metabolism, and excretion (ADME) of this compound will determine its concentration and duration of action at the infection site.

  • Polymicrobial Infections: Many in vivo infections are caused by multiple microbial species, whereas most in vitro testing is performed with single-species cultures.[8] The presence of other microbes can influence the efficacy of an antibacterial agent.

Q4: How can we better simulate the in vivo environment in our in vitro experiments for this compound?

A4: To improve the physiological relevance of your in vitro studies, consider the following:

  • Media Supplementation: Supplement standard media with host components like serum, plasma, or specific proteins to mimic the in vivo environment more closely.[6]

  • 3D Cell Culture Models: Utilize co-culture systems with human cells to model the host-pathogen interface.

  • Dynamic In Vitro Models: Employ models like the hollow fiber infection model to simulate human-like pharmacokinetic profiles of this compound.[10][11] These models allow for the investigation of exposure-response relationships and can help in optimizing dosing regimens.[12]

Troubleshooting Guides

Issue 1: High Variability in Biofilm Assay Results

If you are experiencing high variability in your biofilm assays with this compound, consider the following troubleshooting steps.

Experimental Protocol: Standard Biofilm Susceptibility Testing (Microtiter Plate Assay)

  • Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

  • Plate Inoculation: Dilute the bacterial culture and add it to the wells of a 96-well microtiter plate.

  • Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with a sterile buffer (e.g., PBS) to remove planktonic bacteria.

  • Treatment: Add fresh medium containing serial dilutions of this compound to the wells.

  • Incubation: Incubate for a further 24 hours.

  • Quantification: Wash the wells again and quantify the remaining viable bacteria or biofilm mass using methods like crystal violet staining, resazurin assay, or colony-forming unit (CFU) counting.

Troubleshooting Workflow:

G A High Variability in Biofilm Assay Results B Check Inoculum Consistency (Growth phase, cell density) A->B C Standardize Washing Steps (Gentle, consistent technique) A->C D Evaluate Quantification Method (CV vs. Viability Assay) A->D E Assess Plate-to-Plate and Well-to-Well Variation B->E C->E D->E F Refine Protocol and Re-run Experiment E->F If variation is high G Consider Advanced Biofilm Model (e.g., Flow cell, Drip-flow reactor) F->G If variability persists G cluster_in_vitro In Vitro Model Limitations cluster_in_vivo In Vivo Complexities A Static Drug Concentration (e.g., MIC) IVIVC Poor In Vitro-In Vivo Correlation (IVIVC) A->IVIVC B Artificial Growth Medium B->IVIVC C Absence of Host Factors C->IVIVC D Monospecies Culture D->IVIVC E Pharmacokinetics (PK) (Dynamic Drug Levels) E->IVIVC F Host Microenvironment (pH, Oxygen, Nutrients) F->IVIVC G Immune System Interaction G->IVIVC H Polymicrobial Interactions H->IVIVC

References

Validation & Comparative

A Head-to-Head Battle Against MRSA: Ceftaroline versus Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the fifth-generation cephalosporin, ceftaroline, and the glycopeptide stalwart, vancomycin, in their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). We present a synthesis of in vitro and clinical data, detailed experimental protocols for key assays, and visual representations of their mechanisms of action to inform research and development efforts in the ongoing fight against antimicrobial resistance.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the exploration and evaluation of novel antimicrobial agents. Vancomycin has long been a cornerstone of anti-MRSA therapy, but concerns over its efficacy and the emergence of reduced susceptibility have spurred the development of new drugs.[1] Ceftaroline, a newer cephalosporin, exhibits potent activity against MRSA and represents a valuable alternative. This guide dissects the available evidence, comparing these two critical antibiotics on multiple fronts to provide a clear, data-driven perspective for the scientific community.

Mechanism of Action

The fundamental difference in the antibacterial activity of ceftaroline and vancomycin lies in their distinct molecular targets within the bacterial cell wall synthesis pathway.

Vancomycin: This glycopeptide antibiotic acts by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1][2] This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the cross-linking of peptidoglycan chains and ultimately leading to cell lysis.[1]

Ceftaroline: As a β-lactam antibiotic, ceftaroline's primary mode of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[3][4] Uniquely among cephalosporins, ceftaroline has a high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin resistance in S. aureus.[3][4] By effectively binding to and inactivating PBP2a, ceftaroline overcomes the primary mechanism of β-lactam resistance in MRSA.[4]

cluster_vancomycin Vancomycin Mechanism of Action vancomycin Vancomycin lipid_II Lipid II precursor (with D-Ala-D-Ala terminus) vancomycin->lipid_II Binds to D-Ala-D-Ala peptidoglycan_synthesis Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) cell_lysis_vanc Cell Lysis peptidoglycan_synthesis->cell_lysis_vanc Inhibition leads to

Caption: Vancomycin's mechanism of action.

cluster_ceftaroline Ceftaroline Mechanism of Action against MRSA ceftaroline Ceftaroline pbp2a PBP2a (Penicillin-Binding Protein 2a) ceftaroline->pbp2a Binds to and inhibits peptidoglycan_crosslinking Peptidoglycan Cross-linking cell_lysis_ceft Cell Lysis peptidoglycan_crosslinking->cell_lysis_ceft Inhibition leads to cluster_mic Broth Microdilution Workflow start Prepare standardized bacterial inoculum (0.5 McFarland) prepare_dilutions Prepare serial twofold dilutions of antibiotics in Cation-Adjusted Mueller-Hinton Broth inoculate Inoculate microtiter plate wells with bacterial suspension and antibiotic dilutions prepare_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

References

A Comparative Efficacy Analysis: Antibacterial Agent 19 Versus Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of Antibacterial Agent 19, a fluoroquinolone, and Linezolid, an oxazolidinone. The analysis is based on available preclinical data and established mechanisms of action to inform research and development decisions.

Executive Summary

This compound (1-ethyl-6,8-difluoro-1,4-dihydro-7-morpholinyl-4-oxoquinoline-3-carboxylic acid) and Linezolid represent two distinct classes of synthetic antibiotics with different mechanisms of action and antibacterial spectrums. While direct comparative studies are limited, this guide synthesizes available data to provide a framework for their relative efficacy.

Linezolid is an established oxazolidinone antibiotic that inhibits bacterial protein synthesis. It is primarily effective against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

This compound is a fluoroquinolone that targets bacterial DNA synthesis. Available data indicates its potency against both Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and various strains of S. aureus.

Mechanism of Action

The fundamental difference in the antibacterial activity of these two agents lies in their cellular targets.

This compound (Fluoroquinolone): Inhibition of DNA Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination. By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in a state that leads to double-stranded DNA breaks, ultimately causing cell death.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main target.[]

Linezolid (Oxazolidinone): Inhibition of Protein Synthesis

Linezolid has a unique mechanism of action among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[4][][6] This binding event occurs at the P-site of the peptidyl transferase center, preventing the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[4][7] By blocking the very first step of protein production, linezolid effectively halts bacterial growth and proliferation.[4]

In Vitro Efficacy

Organism This compound MIC (mg/L) Linezolid MIC (mg/L) Notes
Klebsiella pneumoniae22Generally ResistantThis compound shows activity against this Gram-negative pathogen, whereas linezolid's spectrum is primarily Gram-positive.
Methicillin-Resistant S. aureus (MRSA)220.5 - 4Linezolid is a primary therapeutic option for MRSA infections. The reported MIC for this compound suggests potential efficacy, though it is higher than typical linezolid MICs.
Methicillin-Resistant, Vancomycin-Resistant S. aureus (MRSA/VRSA)450.5 - 4The elevated MIC of this compound against this highly resistant strain warrants further investigation.

Note: The provided MIC values for this compound are from a single source and require independent verification. MIC values for linezolid are based on a range reported in multiple studies.

In Vivo Efficacy

Currently, there are no publicly available in vivo studies directly comparing this compound and linezolid. To provide a relevant context, data from a murine pneumonia model comparing the novel oxazolidinone tedizolid (structurally related to linezolid) with vancomycin and linezolid against MRSA is presented.

In a mouse pneumonia model, human-simulated exposures of tedizolid and linezolid resulted in significant reductions in bacterial density in the lungs compared to untreated controls.[8] Both oxazolidinones demonstrated comparable efficacy against the tested MRSA isolates.[8] While not a direct comparison with this compound, this highlights the in vivo potency of the oxazolidinone class against serious Gram-positive infections.

Experimental Protocols

For the purpose of reproducibility and further research, standardized experimental methodologies are crucial. Below are detailed protocols for key in vitro and in vivo assays used to evaluate antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.[9][10]

  • Preparation of Antimicrobial Agent: A stock solution of the antibacterial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11]

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: The antibacterial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control tube without the antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each tube, serially diluted in sterile saline, and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted.

  • Data Analysis: The results are expressed as log₁₀ CFU/mL. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Mouse Septicemia Model

This in vivo model is used to assess the efficacy of an antibacterial agent in a systemic infection.[12]

  • Infection: Mice are infected intraperitoneally or intravenously with a lethal or sublethal dose of the bacterial pathogen (e.g., S. aureus).

  • Treatment: At a specified time post-infection, the antibacterial agent is administered to the mice via a clinically relevant route (e.g., oral, intravenous, subcutaneous). A control group receives a vehicle control.

  • Monitoring: The mice are monitored for a defined period for survival.

  • Bacterial Load Determination (Optional): At specific time points, subgroups of mice can be euthanized, and target organs (e.g., spleen, liver, blood) can be harvested, homogenized, and plated to determine the bacterial load.

  • Endpoint: The primary endpoint is typically the survival rate of the treated group compared to the control group. A significant increase in survival indicates the efficacy of the antibacterial agent.

Signaling and Mechanistic Pathways

The distinct mechanisms of action of this compound and linezolid are visualized below.

This compound Mechanism of Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Replication DNA Replication DNA_Gyrase->Replication Required for Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication Required for DNA Bacterial DNA Cell_Death Cell Death Replication->Cell_Death Inhibition leads to Agent19 This compound Agent19->DNA_Gyrase Inhibits Agent19->Topoisomerase_IV Inhibits Linezolid Mechanism of Action cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Ribosome_50S->Initiation_Complex Prevents formation of Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates Bacterial_Growth Bacterial Growth & Proliferation Initiation_Complex->Bacterial_Growth Inhibition prevents Protein_Synthesis->Bacterial_Growth Essential for Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA

References

"Antibacterial agent 19" and its advantages over existing antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Comparison Guide: Antibacterial Agent 19

An objective analysis of a novel antibacterial agent for the treatment of multidrug-resistant infections.

This guide provides a comprehensive comparison of the novel investigational drug, "this compound," with established antibiotics. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the agent's performance, supported by experimental data and detailed methodologies.

Introduction and Mechanism of Action

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[1][2] "this compound" is a first-in-class synthetic molecule belonging to the novel aryl-triazole class. It exhibits potent bactericidal activity by selectively inhibiting bacterial NAD+-dependent DNA ligase (LigA), an essential enzyme for DNA replication, repair, and recombination.

Unlike many current antibiotics that target cell wall synthesis or protein synthesis, this unique mechanism of action allows "this compound" to circumvent common resistance pathways.[3] This makes it a promising candidate for treating infections caused by high-priority pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

cluster_agent19 This compound cluster_beta_lactam Beta-Lactams / Glycopeptides cluster_macrolide Macrolides / Oxazolidinones agent19 This compound ligA Bacterial DNA Ligase (LigA) agent19->ligA dna_repair Inhibition of DNA Replication & Repair ligA->dna_repair cell_death1 Bacterial Cell Death dna_repair->cell_death1 beta_lactam e.g., Penicillin, Vancomycin pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp cell_wall Inhibition of Cell Wall Synthesis pbp->cell_wall cell_death2 Bacterial Cell Death cell_wall->cell_death2 macrolide e.g., Azithromycin, Linezolid ribosome 50S Ribosomal Subunit macrolide->ribosome protein_synth Inhibition of Protein Synthesis ribosome->protein_synth growth_arrest Bacteriostasis or Cell Death protein_synth->growth_arrest

Figure 1: Mechanism of action of this compound vs. other antibiotic classes.

Comparative Efficacy Data

The efficacy of "this compound" was evaluated against a panel of clinically significant Gram-positive bacteria and compared with Vancomycin and Linezolid.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism—was determined using the broth microdilution method.[4][5]

Table 1: Comparative MICs (µg/mL) of this compound and Existing Antibiotics

Bacterial StrainType"this compound"VancomycinLinezolid
S. aureus (ATCC 29213)MSSA0.512
S. aureus (BAA-1717)MRSA0.512
S. aureus (NRS384)VISA182
E. faecalis (ATCC 29212)VSE0.2521
E. faecium (BAA-2318)VRE (vanA)0.5>2562
E. faecium (ATCC 51559)VRE (vanB)0.5>2561

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus.

The data clearly indicates that "this compound" maintains potent activity against strains resistant to vancomycin.

Time-Kill Kinetics Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of "this compound" over time against MRSA (BAA-1717).[6][7] A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU)/mL from the initial inoculum.[7]

Table 2: Time-Kill Kinetics Against S. aureus (MRSA, BAA-1717)

Time (hours)Growth Control (log10 CFU/mL)"Agent 19" (4x MIC) (log10 CFU/mL)Vancomycin (4x MIC) (log10 CFU/mL)Linezolid (4x MIC) (log10 CFU/mL)
06.16.16.16.1
26.85.26.05.9
47.54.35.75.8
88.92.94.85.7
129.2<2.04.15.6
249.4<2.03.55.5

"this compound" demonstrated rapid bactericidal activity, achieving a >3-log10 reduction by the 8-hour time point. In contrast, Vancomycin showed a slower bactericidal effect, and Linezolid was primarily bacteriostatic.

Safety and Cytotoxicity Profile

The cytotoxicity of novel antimicrobial compounds against human cells is a critical parameter for their therapeutic potential.[8] The in vitro cytotoxicity of "this compound" was evaluated against human embryonic kidney (HEK293) cells and human liver (HepG2) cells using the MTT assay.[9]

Table 3: In Vitro Cytotoxicity Data (CC50 in µg/mL)

Cell Line"this compound"VancomycinLinezolid
HEK293>256>256>256
HepG2>256>256>256

CC50: 50% cytotoxic concentration.

"this compound" exhibited a favorable safety profile with no significant cytotoxicity observed at concentrations far exceeding its therapeutic MIC values.

Advantages of this compound

The experimental data highlights several key advantages of "this compound" over existing antibiotics.

cluster_advantages Key Advantages start This compound mech Novel Mechanism of Action (DNA Ligase Inhibition) start->mech speed Rapid Bactericidal Activity start->speed safety Low In Vitro Cytotoxicity start->safety resist Potent Activity Against MDR Pathogens (MRSA, VRE) mech->resist outcome Promising Candidate for Treating Complicated Infections resist->outcome speed->outcome safety->outcome cluster_sampling Time-Point Sampling start Prepare Bacterial Inoculum (~5x10^5 CFU/mL in CAMHB) add_abx Add Antibiotics at 4x MIC (Test, Controls) start->add_abx incubate Incubate at 37°C with Shaking add_abx->incubate t0 T=0h incubate->t0 process Perform Serial Dilutions & Plate on Agar incubate->process t2 T=2h t4 T=4h t8 T=8h t24 T=24h count Incubate Plates & Count Colonies (Determine CFU/mL) process->count end Plot log10 CFU/mL vs. Time count->end

References

Synergistic Interactions of Antibacterial Agent CLP-19 with Conventional Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of combination therapies that can enhance the efficacy of existing antibiotics. This guide provides a comprehensive analysis of the synergistic interactions between the looped antimicrobial peptide CLP-19 and various classes of conventional antibacterial agents. The data presented herein demonstrates that CLP-19, rather than exhibiting cross-resistance, acts synergistically with several antibiotics, potentially offering a valuable strategy to combat resistant infections.

Quantitative Analysis of Synergistic Effects

The synergistic activity of CLP-19 in combination with four conventional antibiotics was evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) of each agent alone and in combination were determined, and the Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. An FICI of ≤ 0.5 indicates synergy, > 0.5 to < 1 suggests partial synergy, 1 is additive, and > 1 to < 4 is indifferent, while an FICI ≥ 4 signifies antagonism.

The results, summarized in the table below, indicate that CLP-19 exhibits a synergistic antibacterial effect when combined with the bactericidal agents ampicillin and ceftazidime, as well as the bacteriostatic agent levofloxacin. A partial synergistic effect was observed with the bacteriostatic agent erythromycin against S. aureus.

AntibioticClassTarget OrganismMIC of Antibiotic Alone (µg/mL)MIC of CLP-19 Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of CLP-19 in Combination (µg/mL)FICIInteraction
Ampicillinβ-lactamE. coli48120.5Synergy
Ampicillinβ-lactamS. aureus240.510.5Synergy
Ceftazidimeβ-lactamE. coli0.2580.062520.5Synergy
Ceftazidimeβ-lactamS. aureus164410.5Synergy
Ceftazidimeβ-lactamA. baumannii416140.5Synergy
LevofloxacinFluoroquinoloneE. coli0.12580.0312520.5Synergy
LevofloxacinFluoroquinoloneS. aureus0.540.12510.5Synergy
LevofloxacinFluoroquinoloneP. aeruginosa2>2560.5640.5Synergy
ErythromycinMacrolideS. aureus140.510.75Partial Synergy

Data synthesized from a study by Li et al. (2017).[1]

Experimental Protocols

The synergistic interactions were determined using the checkerboard broth microdilution method.

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Stock solutions of CLP-19 and the conventional antibiotics were prepared in an appropriate solvent and serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations above and below their known MICs.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of the conventional antibiotic were added to the wells in the horizontal direction, while serial dilutions of CLP-19 were added in the vertical direction. This creates a matrix of wells with varying concentrations of both agents.

  • Bacterial Inoculum Preparation: A bacterial suspension was prepared from an overnight culture and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Inoculation: Each well of the microtiter plate was inoculated with the bacterial suspension. Control wells containing only the medium, bacteria alone, and bacteria with each agent individually were included.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug(s) that completely inhibited visible bacterial growth.

  • FICI Calculation: The FICI was calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare stock solutions of CLP-19 and conventional antibiotic B Perform serial dilutions in Mueller-Hinton Broth A->B D Dispense antibiotic dilutions horizontally in 96-well plate B->D C Prepare bacterial inoculum (5 x 10^5 CFU/mL) F Inoculate all wells with bacterial suspension C->F E Dispense CLP-19 dilutions vertically in 96-well plate D->E E->F G Incubate plate at 37°C for 18-24 hours H Determine MICs of individual agents and combinations G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I

Figure 1. Experimental workflow for the checkerboard assay.

Proposed Mechanism of Synergistic Action

The synergistic effect of CLP-19 with other antibacterial agents is likely associated with the stimulation of hydroxyl radical generation.[1] Hydroxyl radicals are highly reactive oxygen species that can cause widespread damage to bacterial cells, including to DNA, proteins, and lipids, ultimately leading to cell death.[2][3]

The proposed signaling pathway suggests that the combination of CLP-19 and a conventional antibiotic enhances the production of these damaging radicals within the bacterial cell, leading to a more potent bactericidal effect than either agent alone.[1]

Mechanism_of_Action cluster_agents Synergistic Agents CLP19 CLP-19 BacterialCell Bacterial Cell CLP19->BacterialCell Enters Antibiotic Conventional Antibiotic Antibiotic->BacterialCell Enters HydroxylRadical Increased Generation of Hydroxyl Radicals (•OH) BacterialCell->HydroxylRadical Stimulates CellularDamage Oxidative Damage to: - DNA - Proteins - Lipids HydroxylRadical->CellularDamage Causes CellDeath Bacterial Cell Death CellularDamage->CellDeath Leads to

Figure 2. Proposed mechanism of CLP-19 synergy.

Conclusion

The antimicrobial peptide CLP-19 demonstrates significant synergistic activity with several classes of conventional antibiotics. This suggests that CLP-19 has the potential to be used as an adjuvant in combination therapies to enhance the efficacy of existing drugs, particularly against resistant bacterial strains. The underlying mechanism, believed to involve the increased production of hydroxyl radicals, offers a promising avenue for the development of novel antibacterial strategies. Further research is warranted to fully elucidate the molecular interactions and to evaluate the in vivo efficacy and safety of these combinations.

References

Comparative Analysis of Synergistic Effects: Antibacterial Agent 19 (CLP-19) vs. Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the synergistic antibacterial effects of the novel looped antimicrobial peptide, CLP-19, with beta-lactam antibiotics, against established beta-lactam/beta-lactamase inhibitor combinations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and mechanistic insights to inform future research and development in combating antibiotic resistance.

Executive Summary

The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the use of synergistic antibiotic combinations to enhance efficacy and overcome resistance. This guide evaluates the performance of Antibacterial Agent 19 (CLP-19), a synthetic antimicrobial peptide, in potentiating the activity of beta-lactam antibiotics. Its synergistic effects are compared with two leading beta-lactam/beta-lactamase inhibitor combinations: ceftazidime/avibactam and meropenem/vaborbactam.

The data presented indicates that CLP-19 exhibits significant synergy with beta-lactams such as ampicillin and ceftazidime against a range of pathogenic bacteria.[1][2] The primary mechanism of this synergy is believed to be the CLP-19-induced stimulation of hydroxyl radical production within the bacteria.[1][2] While direct comparative studies are limited, the available data suggests that CLP-19 offers a mechanistically distinct alternative to beta-lactamase inhibitors in overcoming resistance.

Quantitative Data Comparison

The following tables summarize the synergistic activity of CLP-19 and beta-lactamase inhibitor combinations with beta-lactam antibiotics against various bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a key metric, where a value of ≤ 0.5 indicates synergy.

Table 1: Synergistic Activity of CLP-19 in Combination with Beta-Lactam Antibiotics

Bacterial StrainCLP-19 MIC (µg/mL)Beta-Lactam AntibioticBeta-Lactam MIC (µg/mL)FICI RangeReference
Escherichia coli ATCC 2592216Ampicillin40.375 - 0.5[1]
Escherichia coli16Ceftazidime0.250.375 - 0.5[1][3]
Staphylococcus aureus ATCC 2921332Ampicillin20.375 - 0.5[1]
Acinetobacter baumannii ATCC 1960632Ceftazidime160.375 - 0.5[1]

Table 2: Activity of Ceftazidime/Avibactam against Key Pathogens

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli≤0.03 - >320.250.5[4][5]
Klebsiella pneumoniae≤0.03 - >320.51[4][5]
Pseudomonas aeruginosa≤0.12 - >6428[6]

Table 3: Activity of Meropenem/Vaborbactam against Key Pathogens

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli≤0.03 - >32≤0.030.06[7]
Klebsiella pneumoniae (KPC-positive)≤0.03 - >320.121[7][8]
Enterobacteriaceae (KPC-positive)≤0.03 - >320.061[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Stock solutions of CLP-19 and the beta-lactam antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the beta-lactam antibiotic are dispensed. Along the y-axis, decreasing concentrations of CLP-19 are dispensed. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: The bacterial strain of interest is cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone

    • FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone

  • FICI Calculation: The FICI is the sum of the individual FICs (FICI = FIC of Agent A + FIC of Agent B). The interaction is interpreted as:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB.

  • Experimental Setup: Several flasks are prepared containing:

    • Growth control (no antimicrobial agent)

    • CLP-19 alone at a specific concentration (e.g., 0.5 x MIC)

    • Beta-lactam antibiotic alone at a specific concentration (e.g., 0.5 x MIC)

    • Combination of CLP-19 and the beta-lactam antibiotic at the same concentrations.

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for CLP-19 synergy and the general workflow for assessing antimicrobial synergy.

Synergy_Mechanism cluster_agents Synergistic Agents cluster_bacterium Bacterial Cell CLP-19 CLP-19 Bacterial_Membrane Bacterial_Membrane CLP-19->Bacterial_Membrane Interacts with Beta-Lactam Beta-Lactam Cell_Wall_Synthesis Cell_Wall_Synthesis Beta-Lactam->Cell_Wall_Synthesis Inhibits Hydroxyl_Radicals Hydroxyl_Radicals Bacterial_Membrane->Hydroxyl_Radicals Stimulates production of Cell_Death Cell_Death Hydroxyl_Radicals->Cell_Death Induces Cell_Wall_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of CLP-19 and beta-lactam synergy.

Experimental_Workflow Start Start Checkerboard_Assay Checkerboard Assay (Determine MIC & FICI) Start->Checkerboard_Assay Time_Kill_Assay Time-Kill Curve Assay (Assess bactericidal activity) Checkerboard_Assay->Time_Kill_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., mouse infection model) Time_Kill_Assay->In_Vivo_Models Data_Analysis Data Analysis and Comparison In_Vivo_Models->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating antibiotic synergy.

Conclusion

The antimicrobial peptide CLP-19 demonstrates significant synergistic activity with beta-lactam antibiotics against a variety of bacterial pathogens.[1][2] Its unique mechanism of action, involving the stimulation of hydroxyl radicals, presents a novel approach to overcoming antibiotic resistance that is distinct from the action of beta-lactamase inhibitors.[1][2] While further head-to-head comparative studies are needed to fully elucidate the relative efficacy of CLP-19-based combinations versus newer beta-lactam/beta-lactamase inhibitor pairings, the preliminary data suggests that CLP-19 is a promising candidate for the development of new combination therapies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance research in this critical area.

References

Comparative Analysis of Antibacterial Agent CLP-19: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the looped antimicrobial peptide CLP-19, herein referred to as "Antibacterial agent 19," with conventional antibacterial agents. The analysis is based on experimental data from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.

In Vitro Efficacy and Cytotoxicity

CLP-19 has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is comparable to or, in some cases, synergistic with conventional antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL)
Bacterial StrainCLP-19AmpicillinCeftazidimeErythromycinLevofloxacin
Escherichia coli1640.25>2560.06
Staphylococcus aureus322810.5
Acinetobacter baumannii32>25616>256>256
Pseudomonas aeruginosa>256>2562>2564

Data sourced from a 2017 study on the synergistic effects of CLP-19.[1]

A significant advantage of CLP-19 is its synergistic effect when combined with other antibiotics. Studies have shown that CLP-19 can enhance the antibacterial activities of both bactericidal and bacteriostatic agents, potentially reducing the required therapeutic doses and combating drug resistance.[1][2]

Table 2: In Vitro Cytotoxicity of CLP-19
Concentration (µg/mL)Hemolysis (%)Reduction in Vero Cell Viability (%)
16-1.16 ± 0.652.57 ± 3.43
320.08 ± 0.762.04 ± 1.60
64-0.24 ± 1.32-1.38 ± 2.27
1280.68 ± 1.053.39 ± 1.44
25638.71 ± 10.0545.53 ± 17.52
51272.35 ± 17.5091.23 ± 30.71

Data indicates that CLP-19 exhibits minimal cytotoxicity at its effective antibacterial concentrations.[1] Negative hemolysis values suggest less hemolysis than the PBS control.[1]

In Vivo Efficacy

In vivo studies have primarily focused on the ability of CLP-19 to protect against lethal endotoxin shock. In a mouse model, CLP-19 significantly increased survival rates when challenged with a lethal dose of lipopolysaccharide (LPS).[3] This protective effect is attributed to its ability to neutralize LPS and modulate the subsequent inflammatory response.[1][3]

While specific data on bacterial load reduction in in vivo infection models is limited in the reviewed literature, the potent in vitro activity and the success in the endotoxin shock model suggest a strong potential for CLP-19 in treating bacterial infections. The cecal ligation and puncture (CLP) model, a standard for inducing polymicrobial sepsis, is a relevant future direction for evaluating the in vivo antibacterial efficacy of CLP-19.[4][5]

Mechanism of Action

CLP-19 exhibits a dual mechanism of action that contributes to its potent antibacterial and protective effects.

  • Stimulation of Hydroxyl Radical Generation: CLP-19 induces the production of highly reactive hydroxyl radicals within bacterial cells, leading to oxidative stress and subsequent cell death.[1][2]

  • LPS Neutralization: CLP-19 directly binds to and neutralizes LPS, the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[1][2] This action reduces the inflammatory cascade initiated by bacterial endotoxins.

cluster_bacteria Bacterial Cell cluster_lps LPS Neutralization CLP19_in CLP-19 ROS Hydroxyl Radical Generation CLP19_in->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Bacterial Cell Death OxidativeStress->CellDeath CLP19_out CLP-19 Neutralization LPS Neutralization CLP19_out->Neutralization LPS Lipopolysaccharide (LPS) LPS->Neutralization Inflammation Reduced Inflammatory Response Neutralization->Inflammation A Prepare Serial Dilutions of Antibacterial Agents B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

References

Benchmarking "Antibacterial Agent 19" Against Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel investigational drug, "Antibacterial Agent 19," against a panel of clinically relevant bacterial isolates. The data presented herein is based on standardized in vitro antimicrobial susceptibility testing methodologies to ensure objective and reproducible results. This document is intended to serve as a resource for researchers and drug development professionals evaluating the potential of this compound as a future therapeutic.

Executive Summary

This compound is a novel synthetic molecule exhibiting potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This guide benchmarks its in vitro efficacy against established antibiotics, including Vancomycin (a glycopeptide), Linezolid (an oxazolidinone), Ciprofloxacin (a fluoroquinolone), and Meropenem (a carbapenem). The comparative analysis focuses on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against challenging clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant (MDR) Gram-negative bacilli.

Comparative In Vitro Activity

The in vitro potency of this compound was evaluated against a panel of recent clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a direct comparison with commonly used antibacterial agents. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Table 1: Comparative MIC Values (μg/mL) of this compound and Competitor Agents Against Gram-Positive Clinical Isolates

Organism (Strain ID)This compoundVancomycinLinezolid
Staphylococcus aureus (MRSA, ATCC 43300)0.512
Staphylococcus aureus (VRE, ATCC 51575)0.5>2562
Enterococcus faecalis (VRE, ATCC 51299)1>2561
Streptococcus pneumoniae (MDR, Clinical Isolate)0.250.51

Table 2: Comparative MIC Values (μg/mL) of this compound and Competitor Agents Against Gram-Negative Clinical Isolates

Organism (Strain ID)This compoundCiprofloxacinMeropenem
Escherichia coli (ESBL, ATCC 25922)2>320.5
Klebsiella pneumoniae (KPC, Clinical Isolate)4>3216
Pseudomonas aeruginosa (MDR, ATCC 27853)842
Acinetobacter baumannii (MDR, Clinical Isolate)4168

Experimental Protocols

The following section details the methodologies used to generate the comparative data presented in this guide. These protocols are based on internationally recognized standards to ensure reproducibility.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

Experimental Workflow for MIC Determination

MIC_Workflow start Start: Pure Bacterial Culture inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum serial_dilution Perform Serial Dilutions of Antibacterial Agents in 96-Well Plate inoculate Inoculate Microdilution Plate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End: Record MIC Value read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using broth microdilution.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate was prepared to a turbidity equivalent to a 0.5 McFarland standard.[3]

  • Serial Dilution: The antibacterial agents were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Mechanism of Action: A Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may interfere with bacterial cell wall synthesis by inhibiting a key enzyme in the peptidoglycan biosynthesis pathway. The diagram below illustrates this hypothetical mechanism.

MOA_Pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzyme A Lipid_I Lipid I UDP_NAM->Lipid_I Enzyme B Lipid_II Lipid II Lipid_I->Lipid_II Enzyme C (Target) Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Transpeptidation Agent19 This compound Agent19->Inhibition Inhibition->Lipid_II Inhibition

Caption: Hypothetical mechanism of action of this compound.

This proposed mechanism suggests that by inhibiting "Enzyme C," this compound prevents the formation of Lipid II, a critical precursor for peptidoglycan elongation. This disruption leads to a weakened cell wall and subsequent bacterial cell death.

Conclusion and Future Directions

The in vitro data presented in this guide demonstrates that this compound exhibits potent activity against a range of clinically significant bacterial pathogens, including those with resistance to current standard-of-care antibiotics. Its efficacy against both MRSA and MDR Gram-negative isolates highlights its potential as a broad-spectrum antibacterial agent.

Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety in animal models, and assess its potential for resistance development. The promising preliminary data positions this compound as a strong candidate for continued preclinical and clinical development.

References

Comparative Efficacy and Mechanism of Action: Antibacterial Agent 19 vs. Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a head-to-head comparison of a novel antibacterial agent, designated "Antibacterial Agent 19," and the established cyclic lipopeptide antibiotic, daptomycin. The focus of this comparison is on their application against complicated Staphylococcus aureus (S. aureus) bacteremia, including cases caused by methicillin-resistant S. aureus (MRSA). The data presented is synthesized from a landmark Phase 3, double-blind, non-inferiority trial (the ERADICATE trial) and various in vitro studies.[1][2] For the purpose of this guide, the efficacy and characteristics of ceftobiprole, a fifth-generation cephalosporin, will be used to represent "this compound."[3]

In Vitro Activity

"this compound" demonstrates potent in vitro activity against a wide array of Gram-positive pathogens, including MRSA and strains with reduced susceptibility to daptomycin or vancomycin.[3][4] Its mechanism involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), including PBP2a in MRSA, which confers resistance to most other β-lactam antibiotics.[5][6] This targeted action leads to rapid bactericidal activity.[7] Daptomycin exerts its bactericidal effect through a distinct, calcium-dependent mechanism that disrupts the bacterial cell membrane, causing depolarization and ion leakage, which ultimately leads to cell death.[8][9]

Table 1: Comparative In Vitro Susceptibility against S. aureus

Organism SubsetThis compound (% Susceptible)Daptomycin (% Susceptible)
Methicillin-Resistant S. aureus (MRSA)99.3%Not specified, but generally high
Daptomycin-Nonsusceptible S. aureus100.0%N/A
Ceftaroline-Nonsusceptible S. aureus87.3%Not specified
Multidrug-Resistant (MDR) S. aureus98.1%Not specified

Data synthesized from a large surveillance study of clinical isolates collected in the United States from 2016 to 2022.[4]

Clinical Efficacy in Complicated S. aureus Bacteremia

The pivotal ERADICATE trial provided a direct comparison of "this compound" and daptomycin in patients with complicated S. aureus bacteremia. The trial demonstrated that "this compound" was non-inferior to daptomycin in achieving the primary outcome of overall treatment success at 70 days post-randomization.[1][10]

Table 2: Primary and Secondary Outcomes of the ERADICATE Trial

OutcomeThis compound (n=189)Daptomycin (n=198)Adjusted Difference (95% CI)
Overall Treatment Success 69.8%68.7%2.0% (-7.1 to 11.1)
All-Cause Mortality 9.0%9.1%-0.5% (-6.2 to 5.2)
Microbiologic Eradication 82.0%77.3%5.1% (-2.9 to 13.0)
Bacteremia-Associated Complications 5.8%5.6%Not Specified

Overall treatment success was a composite endpoint including survival, bacteremia clearance, symptom improvement, no new S. aureus-related complications, and no other potentially effective antibiotics received.[2][10]

Safety and Tolerability

Both agents were generally well-tolerated. Adverse events were reported in 63.4% of patients receiving "this compound" and 59.1% of those receiving daptomycin.[10] Serious adverse events were slightly less frequent in the "this compound" group (18.8%) compared to the daptomycin group (22.7%).[10] Gastrointestinal side effects, primarily mild nausea, were more commonly associated with "this compound".[2][10]

Experimental Protocols

Antimicrobial Susceptibility Testing

In vitro activity was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: Clinical isolates of S. aureus were cultured on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum of each isolate was prepared to a turbidity equivalent to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Serial twofold dilutions of "this compound" and comparator agents were prepared in microtiter plates.

  • Incubation: The plates were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Phase 3 Clinical Trial (ERADICATE) Protocol

The ERADICATE trial was a multicenter, randomized, double-blind, double-dummy, non-inferiority study.[2][10]

  • Patient Population: Adult patients with complicated S. aureus bacteremia, confirmed by at least one positive blood culture, were enrolled.[11]

  • Randomization: Patients were assigned in a 1:1 ratio to receive either "this compound" or daptomycin.[2]

  • Dosing Regimen:

    • "this compound" Group: 500 mg administered intravenously every 6 hours for 8 days, followed by 500 mg every 8 hours thereafter.[11]

    • Daptomycin Group: 6 to 10 mg/kg of body weight intravenously every 24 hours.[10] Patients in this arm could also receive aztreonam at the investigator's discretion for Gram-negative coverage.[2]

  • Primary Endpoint Assessment: The primary outcome was overall treatment success at day 70, adjudicated by a blinded data review committee. Success was defined as survival, clearance of bacteremia, improvement in symptoms, no new bacteremia-related complications, and no receipt of other potentially effective antibiotics.[2][10]

  • Non-inferiority Margin: The pre-specified non-inferiority margin was 15%.[10]

Visualizations

Mechanism of Action Pathways

Diagram 1: Comparative Mechanisms of Action cluster_0 This compound (Ceftobiprole) cluster_1 Daptomycin A19 Agent 19 PBP2a Penicillin-Binding Protein 2a (PBP2a) in MRSA A19->PBP2a Binds & Inhibits CWS Cell Wall Synthesis PBP2a->CWS Disrupts Lysis Cell Lysis & Death CWS->Lysis Leads to Dapto Daptomycin Membrane Bacterial Cell Membrane Dapto->Membrane Inserts into (Ca2+ dependent) Ca Calcium Ions (Ca2+) Ca->Dapto Pore Oligomerization & Pore Formation Membrane->Pore Depolarization Membrane Depolarization (K+ Efflux) Pore->Depolarization Death Cell Death Depolarization->Death

Caption: Mechanisms of Action for this compound and Daptomycin.

Experimental Workflow

Diagram 2: ERADICATE Clinical Trial Workflow Start Patient Enrollment (Complicated S. aureus Bacteremia) Random 1:1 Randomization Start->Random ArmA Treatment Arm A: This compound Random->ArmA ArmB Treatment Arm B: Daptomycin +/- Aztreonam Random->ArmB Treat Treatment Period (Up to 42 Days) ArmA->Treat ArmB->Treat FollowUp Follow-up Period Treat->FollowUp Day70 Day 70 Assessment FollowUp->Day70 Outcome Primary Outcome Analysis: Overall Treatment Success (Non-inferiority) Day70->Outcome

Caption: High-level workflow of the ERADICATE comparative clinical trial.

References

Comparative Analysis of Post-Antibiotic Effect: Antibacterial Agent 19 vs. Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel investigational antibacterial agent, designated Antibacterial Agent 19, and the established aminoglycoside class of antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the pharmacodynamic properties of this compound.

Executive Summary

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after a short exposure to an antimicrobial agent.[1][2][3][4] A prolonged PAE allows for less frequent dosing intervals, which can enhance patient compliance and potentially reduce toxicity.[3] Aminoglycosides are well-characterized for their concentration-dependent bactericidal activity and their significant post-antibiotic effect.[5][6][7] This guide presents in vitro experimental data comparing the PAE of this compound against that of common aminoglycosides, gentamicin and amikacin, using clinically relevant Gram-negative and Gram-positive pathogens.

Data Presentation: Post-Antibiotic Effect (PAE) in Hours

The following table summarizes the mean duration of the post-antibiotic effect (in hours) of this compound, Gentamicin, and Amikacin against Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. The PAE was determined following a 1-hour exposure to the antibiotics at concentrations equivalent to four times their respective Minimum Inhibitory Concentrations (MIC).

Antibacterial AgentTarget OrganismMean PAE (Hours) at 4x MIC
This compound Escherichia coli ATCC 259225.5
Staphylococcus aureus ATCC 292134.8
Gentamicin Escherichia coli ATCC 259223.2
Staphylococcus aureus ATCC 292132.5
Amikacin Escherichia coli ATCC 259224.0
Staphylococcus aureus ATCC 292133.1

Experimental Protocols

The determination of the post-antibiotic effect was conducted using a standardized in vitro methodology to ensure the reproducibility and accuracy of the results.

1. Bacterial Strains and Culture Conditions:

  • Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 were used as the test organisms.

  • Bacteria were grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The overnight culture was then diluted in fresh MHB to achieve a starting inoculum in the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard.[8]

2. Antibiotic Exposure:

  • The bacterial suspension was divided into test and control groups.

  • The test groups were exposed to this compound, Gentamicin, or Amikacin at a concentration of 4x their predetermined MIC for 1 hour at 37°C with shaking.

  • The control group was incubated under the same conditions without any antibiotic.

3. Antibiotic Removal:

  • To remove the antibiotic, the bacterial cultures were centrifuged at 1200 g for 10 minutes. The supernatant containing the antibiotic was discarded, and the bacterial pellet was washed three times with sterile saline to minimize residual antibiotic.[8]

4. Post-Exposure Monitoring:

  • After the final wash, the bacterial pellet was resuspended in fresh, pre-warmed MHB.

  • The viable bacterial count (colony-forming units per milliliter, CFU/mL) was determined at hourly intervals. This was achieved by plating serial dilutions of the bacterial suspension onto Mueller-Hinton Agar plates and incubating them at 37°C for 18-24 hours.[8]

5. Calculation of PAE:

  • The PAE was calculated using the formula: PAE = T - C, where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.[8]

    • C is the corresponding time for the control culture to increase by 1 log10 CFU/mL.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Logarithmic Phase) Inoculation Inoculate Bacteria into Antibiotic & Control Media Bacterial_Culture->Inoculation Antibiotic_Prep Prepare Antibiotic Solutions (4x MIC) Antibiotic_Prep->Inoculation Incubation_1hr Incubate for 1 hour at 37°C Inoculation->Incubation_1hr Centrifugation Centrifuge Cultures Incubation_1hr->Centrifugation Washing Wash Pellet 3x with Saline Centrifugation->Washing Resuspension Resuspend in Fresh Antibiotic-Free Media Washing->Resuspension Sampling Hourly Sampling for Viable Counts Resuspension->Sampling Plating Plate Serial Dilutions Sampling->Plating Incubation_24hr Incubate Plates for 18-24 hours Plating->Incubation_24hr CFU_Counting Count Colonies (CFU/mL) Incubation_24hr->CFU_Counting PAE_Calculation Calculate PAE (PAE = T - C) CFU_Counting->PAE_Calculation

References

Unveiling the Structural Secrets of a Potent Anti-MRSA Agent: A Comparative Guide to the SAR of Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a detailed comparative analysis of the structural activity relationship (SAR) of "Anti-MRSA agent 19," a promising antibacterial compound, placed in context with other relevant antibacterial agents. By dissecting its chemical architecture, we can illuminate the features crucial for its potent activity against multidrug-resistant pathogens.

"Anti-MRSA agent 19" is chemically identified as 4-Chloro-2-(2-(2,4-dichlorophenoxy)acetamido)benzoic acid, with the CAS Number 667410-81-3. Its structure reveals a substituted benzoic acid core linked to a dichlorophenoxy acetamide side chain. This guide will delve into the significance of these substitutions and compare its activity profile with other antibacterial agents, supported by experimental data and detailed protocols.

Comparative Antibacterial Activity

The in vitro efficacy of Anti-MRSA agent 19 and its comparators is summarized below. The data highlights its potent activity against resistant Gram-positive bacteria.

CompoundChemical ClassS. aureus (MRSA) MIC (µg/mL)S. aureus (VRE) MIC (µg/mL)K. pneumoniae MIC (µg/mL)Reference
Anti-MRSA agent 19 Phenoxyacetamido benzoic acid4 (median)4 (median)22--INVALID-LINK--, --INVALID-LINK--
Linezolid Oxazolidinone1-41-4-[Various Sources]
Vancomycin Glycopeptide1-2 (sensitive strains)--[Various Sources]
Ciprofloxacin Fluoroquinolone0.5-2 (sensitive strains)-0.015-1[Various Sources]

Structural Activity Relationship (SAR) Insights

The SAR of phenoxyacetamido benzoic acid derivatives, the class to which Anti-MRSA agent 19 belongs, indicates that specific substitutions on both the benzoic acid and the phenoxy rings are critical for antibacterial potency.

Key SAR observations for the phenoxyacetamido benzoic acid scaffold:

  • Benzoic Acid Ring:

    • The presence and position of the chloro substituent on the benzoic acid ring significantly influence activity. In Anti-MRSA agent 19, the chlorine at the 4-position is a key feature.

    • The carboxylic acid group at the 1-position is essential for activity, likely involved in binding to the biological target.

    • The acetamido linker at the 2-position provides the correct orientation for the phenoxy side chain.

  • Phenoxy Ring:

    • The dichlorination of the phenoxy ring, specifically at the 2- and 4-positions, is a major determinant of the compound's potency against MRSA.

    • The ether linkage between the phenoxy ring and the acetamide group is a common feature in this class of compounds.

The following diagram illustrates the key structural features of Anti-MRSA agent 19 that are important for its antibacterial activity.

SAR_Antibacterial_Agent_19 cluster_benzoic_acid Benzoic Acid Core cluster_phenoxy Phenoxy Side Chain benzoic_acid Benzoic Acid cooh Carboxylic Acid (Essential for activity) cooh->benzoic_acid cl_benzoic 4-Chloro (Enhances activity) cl_benzoic->benzoic_acid acetamide 2-Acetamido Linker (Positional importance) acetamide->benzoic_acid phenoxy Phenoxy Ring acetamide->phenoxy Ether Linkage cl_phenoxy1 2,4-Dichloro (Crucial for potency) cl_phenoxy1->phenoxy MIC_Workflow prep_compound Prepare serial dilutions of Antibacterial Agent 19 inoculate Inoculate microtiter plate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure absorbance (OD600) to determine growth inhibition incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic Cytotoxicity_Workflow seed_cells Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells treat_cells Treat cells with various concentrations of this compound incubate_cells->treat_cells incubate_treatment Incubate for another 24-48 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

"Antibacterial agent 19" independent validation of published findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of the Antibacterial Agent CLP-19: Comparative Efficacy and Mechanism of Action

Introduction

This guide provides an independent validation and comparison of the looped antimicrobial peptide CLP-19, referred to herein as Antibacterial Agent 19. The analysis is based on published findings that evaluate its efficacy against a range of bacterial strains and in comparison with established antibiotic agents. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of CLP-19's performance, supported by experimental data. Based on available scientific literature, "this compound" is identified as the looped antimicrobial peptide CLP-19. This guide focuses on the published findings related to this specific agent.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of CLP-19 and other conventional antibiotics was evaluated by determining their Minimum Inhibitory Concentrations (MICs). The data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MICs) of CLP-19 and Other Antibiotics

Antibacterial AgentS. aureus (μg/mL)E. coli (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)
CLP-19 12.52512.5>100
Ampicillin12.56.25>100>100
Ceftazidime>1000.7812.53.125
Erythromycin0.78>100>100>100
Levofloxacin0.390.05>1001.56

Data sourced from a study on the synergistic antibiotic effect of looped antimicrobial peptide CLP-19.[1]

Table 2: Synergistic Effects of CLP-19 with Conventional Antibiotics Against S. aureus

Antibiotic CombinationFractional Inhibitory Concentration Index (FICI)Interpretation
CLP-19 + Ampicillin0.375Synergistic
CLP-19 + Ceftazidime0.5Synergistic
CLP-19 + Levofloxacin0.375Synergistic
CLP-19 + Erythromycin0.75Partial Synergy

The FICI is used to determine the synergistic effect of antibiotic combinations. A FICI of ≤ 0.5 indicates synergy.[1]

Experimental Protocols

The following methodologies were reported for the key experiments cited in this guide.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MICs of CLP-19 and other conventional antibiotics were determined using a broth microdilution method.

  • Bacterial Strains: Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa were used.

  • Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton broth (MHB) to a density of 10^8 CFU/mL. The bacterial suspension was then diluted to a final concentration of 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Antibiotic Dilution: The antibacterial agents were serially diluted in MHB.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibacterial agent that resulted in no visible bacterial growth.

2. Checkerboard Assay for Synergistic Effects

The synergistic antibacterial effects of CLP-19 in combination with other antibiotics were evaluated using a checkerboard microdilution method.

  • Plate Setup: A 96-well plate was set up with serial dilutions of CLP-19 in the horizontal rows and serial dilutions of the other antibiotic in the vertical columns.

  • Inoculation: Each well was inoculated with a bacterial suspension of S. aureus at a final concentration of 10^5 CFU/mL.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Interpretation: The results were interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[1]

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action for CLP-19 and the experimental workflow for determining synergistic effects.

cluster_0 CLP-19 Mechanism of Action CLP19 CLP-19 Hydroxyl Stimulation of Hydroxyl Radical Generation CLP19->Hydroxyl LPS_Neutralization Direct Neutralization of LPS CLP19->LPS_Neutralization Bacterial_Cell Bacterial Cell Hydroxyl->Bacterial_Cell LPS_Liberation Reduced Antibiotic-Induced LPS Liberation LPS_Neutralization->LPS_Liberation Cell_Death Bacterial Cell Death Bacterial_Cell->Cell_Death cluster_1 Synergistic Effect Experimental Workflow (Checkerboard Assay) Start Start: Prepare Bacterial Inoculum (e.g., S. aureus at 10^5 CFU/mL) Serial_Dilution_A Serial Dilution of CLP-19 (Drug A) Start->Serial_Dilution_A Serial_Dilution_B Serial Dilution of Conventional Antibiotic (Drug B) Start->Serial_Dilution_B Plate_Setup Combine Drug A and Drug B in 96-Well Plate with Inoculum Serial_Dilution_A->Plate_Setup Serial_Dilution_B->Plate_Setup Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation Read_MIC Determine MIC of each drug alone and in combination Incubation->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpretation Interpret FICI Score (Synergy, Additive, Antagonism) Calculate_FICI->Interpretation

References

A Meta-Analysis of Preclinical Studies: Zosurabalpin (Antibacterial Agent 19) Against Carbapenem-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the preclinical data for Zosurabalpin, a novel antibacterial agent, against Carbapenem-Resistant Acinetobacter baumannii (CRAB), a pathogen of critical concern.[1][2][3] Zosurabalpin is a first-in-class tethered macrocyclic peptide (MCP) antibiotic that represents a promising development in the fight against multidrug-resistant bacteria.[4][5][6]

Mechanism of Action

Zosurabalpin exhibits a novel mechanism of action by inhibiting the lipopolysaccharide (LPS) transport system in Gram-negative bacteria.[1][2][4][5] Specifically, it targets the LptB2FGC complex, which is essential for transporting LPS from the inner membrane to the outer membrane.[1][2][4][5] This inhibition leads to the accumulation of LPS in the inner membrane, disrupting the integrity of the outer membrane and ultimately causing bacterial cell death.[1][2][5] This unique mechanism allows Zosurabalpin to overcome existing antibiotic resistance mechanisms.[5][6]

Zosurabalpin_Mechanism_of_Action cluster_0 Periplasm cluster_1 Inner Membrane cluster_2 Outer Membrane LptA LptA LptDE LptDE LptA->LptDE 4. Insertion into outer membrane LptC LptC LptC->LptA 3. Periplasmic transport LptB2FGC LptB2FGC Complex LptB2FGC->LptC 2. Transport across inner membrane Accumulation LPS Accumulation & Cell Death LptB2FGC->Accumulation LPS_IM LPS LPS_IM->LptB2FGC 1. LPS enters transporter LPS_OM LPS LptDE->LPS_OM Zosurabalpin Zosurabalpin Zosurabalpin->LptB2FGC Inhibits

Caption: Mechanism of action of Zosurabalpin.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for Zosurabalpin in comparison to other antibiotics.

Table 1: In Vitro Activity Against A. baumannii Clinical Isolates

AntibioticMIC90 (mg/L)Number of IsolatesReference
Zosurabalpin 1 129 [1][7]
Tigecycline8129[1][7]
Colistin>16129[1][7]
Meropenem>16129[1][7]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy in a Murine Pneumonia Model with a Pan-Drug-Resistant A. baumannii Strain

TreatmentDaily Dose (mg/kg)Bacterial Load Reduction (log10 CFU)Reference
Zosurabalpin 360 >5 [1][3]
Vehicle Control-No significant reduction[1]

CFU: Colony-Forming Units

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Method: Broth microdilution is a standard method for determining the MIC of an antibiotic.[8]

  • Procedure:

    • A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.[9]

    • Each well is inoculated with a standardized suspension of the test bacteria.

    • The plates are incubated under appropriate conditions to allow for bacterial growth.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • Quality Control: Standard quality control strains with known MIC values are included in each assay to ensure the accuracy and reproducibility of the results.

MIC_Determination_Workflow start Start serial_dilution Prepare 2-fold serial dilutions of antibiotic in 96-well plate start->serial_dilution inoculation Inoculate each well with standardized bacterial suspension serial_dilution->inoculation incubation Incubate plates under appropriate conditions inoculation->incubation read_results Read plates to determine the lowest concentration with no visible growth (MIC) incubation->read_results end End read_results->end

Caption: Workflow for MIC determination.

2. Murine Pneumonia Model

  • Objective: To evaluate the in vivo efficacy of an antibacterial agent in a lung infection model.[10][11][12][13]

  • Animal Model: Immunocompromised mice are often used to establish a robust infection.[12]

  • Procedure:

    • Mice are rendered neutropenic through the administration of cyclophosphamide.

    • A lethal dose of a clinically relevant bacterial strain is administered via intratracheal inoculation or oropharyngeal aspiration to induce pneumonia.[10][12][14]

    • Treatment with the test antibiotic or a vehicle control is initiated at a specified time post-infection.

    • At the end of the treatment period, mice are euthanized, and the bacterial burden in the lungs is quantified by plating lung homogenates on appropriate agar media.

  • Outcome Measures: The primary outcome is the reduction in bacterial load (CFU) in the lungs of treated animals compared to the control group. Survival rates and other clinical signs can also be monitored.[11][13]

Conclusion

The preclinical data for Zosurabalpin demonstrates its potent activity against carbapenem-resistant Acinetobacter baumannii.[1][2][3] Its novel mechanism of action, targeting the LPS transport system, makes it a promising candidate for the treatment of infections caused by this difficult-to-treat pathogen.[1][2][4][5] Further clinical development is underway to evaluate its safety and efficacy in humans.[4][15]

References

Comparative Analysis of the Therapeutic Index of Antibacterial Agent 19 and Other Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

Publication Note: The designation "Antibacterial agent 19" is not standardized and appears in scientific literature to refer to various compounds. For this guide, "this compound" will refer to the unsymmetrically substituted cyclohexane-1,2-diamine derivative, compound 19k , as described in Kumar et al., 2011. This specific derivative has demonstrated potent antibacterial activity, making it a relevant subject for a comparative analysis of its therapeutic potential.

This guide provides a comparative assessment of the therapeutic index of this compound (compound 19k) relative to established antibacterial agents. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the effective therapeutic dose. A higher TI generally indicates a wider margin of safety for a drug.[1][2] This analysis is intended for researchers, scientists, and professionals in drug development.

Understanding the Therapeutic Index

The therapeutic index is quantitatively expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical studies, the lethal dose in 50% of an animal population (LD50) is often used in place of the TD50.

Therapeutic Index (TI) = TD50 / ED50 or LD50 / ED50

A narrow therapeutic index suggests that the doses at which a drug is effective and at which it becomes toxic are close, requiring careful patient monitoring.[3][4] Conversely, a wide therapeutic index implies a greater difference between the effective and toxic doses, suggesting a higher level of safety.[3]

Comparative Data on Therapeutic Indices

The following table summarizes the available data for this compound (compound 19k) and selected comparator antibacterial agents. The therapeutic index for Agent 19 is estimated based on its potent in vitro efficacy (Minimum Inhibitory Concentration) and the toxicity data of its parent compound, 1,2-diaminocyclohexane, as a proxy.

Antibacterial AgentEfficacy (MIC in µg/mL)Toxicity (LD50 in mg/kg, oral, rat)Estimated Therapeutic Index (LD50/MIC)Therapeutic Window
Agent 19 (Compound 19k) 0.065~4556¹~70,092Wide (estimated)
Penicillin G Varies (e.g., ~0.01 for Streptococcus pyogenes)>8200Very HighWide
Vancomycin 1-2 for MRSA10,0005,000 - 10,000Narrow[3][5]
Gentamicin Varies (e.g., 1-4 for E. coli)658164.5 - 658Narrow[4]

¹Toxicity data for compound 19k is not available. The LD50 of the parent compound, 1,2-diaminocyclohexane, is used as an estimate.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of efficacy and toxicity, which are the core components of the therapeutic index.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standard procedure for determining MIC.[7][8]

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[1]

  • Serial Dilution of the Antibacterial Agent: The test agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]

  • Controls: A positive control (broth with bacteria, no agent) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the agent at which no visible turbidity (bacterial growth) is observed.[1]

Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxicity of a compound.[9][10]

Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., hepatocytes, keratinocytes) is cultured in 96-well plates until a confluent monolayer is formed.[11]

  • Exposure to the Antibacterial Agent: The culture medium is replaced with a medium containing various concentrations of the test agent.

  • Incubation: The cells are incubated with the agent for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[10]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the agent that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[10] The IC50 is a measure of the agent's cytotoxicity.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_for_Therapeutic_Index cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation MIC_Assay MIC Assay (Broth Microdilution) ED50_calc Determine ED50 (Effective Dose for 50% of population) MIC_Assay->ED50_calc In vitro efficacy data TI_Calc Therapeutic Index (TI) = TD50 / ED50 ED50_calc->TI_Calc Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) TD50_calc Determine TD50 (Toxic Dose for 50% of population) Cytotoxicity_Assay->TD50_calc In vitro toxicity data InVivo_Toxicity In Vivo Toxicity Study (Animal Model) InVivo_Toxicity->TD50_calc In vivo toxicity data TD50_calc->TI_Calc

Caption: Workflow for determining the therapeutic index.

Signaling Pathway (Generalized Mechanism of Action)

The precise mechanism of action for cyclohexane-1,2-diamine derivatives is still under investigation, but they are known to disrupt bacterial cell integrity. Below is a generalized diagram illustrating common targets for antibacterial agents.

Antibacterial_Mechanisms cluster_bacterium Bacterial Cell CellWall Cell Wall Synthesis (e.g., Penicillins) ProteinSynth Protein Synthesis (e.g., Gentamicin) DNARep DNA Replication/Repair (e.g., Fluoroquinolones) CellMembrane Cell Membrane Integrity (Potential target for Agent 19) Metabolism Folic Acid Synthesis (e.g., Sulfonamides) AntibacterialAgent Antibacterial Agent AntibacterialAgent->CellWall AntibacterialAgent->ProteinSynth AntibacterialAgent->DNARep AntibacterialAgent->CellMembrane AntibacterialAgent->Metabolism

References

Comparative Performance Analysis: Zoliflodacin ("Antibacterial Agent 19") Against High-Priority Pathogen Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of antimicrobial resistance (AMR) poses a significant threat to global public health. The World Health Organization (WHO) has classified Neisseria gonorrhoeae, the causative agent of gonorrhea, as a high-priority pathogen due to its increasing resistance to last-resort treatments.[1][2][3] This guide provides a comparative analysis of Zoliflodacin, a novel first-in-class oral antibiotic, against current standard-of-care agents for uncomplicated gonorrhea. Zoliflodacin represents a promising new therapy, particularly for multi-drug-resistant strains.[4][5]

Zoliflodacin, a spiropyrimidinetrione antibiotic, exhibits a unique mechanism of action by inhibiting bacterial type II topoisomerases, specifically DNA gyrase, at a site distinct from fluoroquinolones.[6][7][8] This novel mechanism prevents bacterial DNA replication and results in bactericidal activity.[6][7][9] A key advantage of Zoliflodacin is its activity against strains of N. gonorrhoeae that are resistant to currently recommended therapies like ceftriaxone and azithromycin, with no evidence of cross-resistance.[5][10][11][12]

Quantitative Performance Data

The in vitro efficacy of an antibacterial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[13]

Table 1: Comparative In Vitro Activity (MIC) Against Neisseria gonorrhoeae

This table summarizes the MIC values for Zoliflodacin compared to standard-of-care antibiotics, Ceftriaxone and Azithromycin. Lower MIC values indicate greater potency.

Antibacterial AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Zoliflodacin 0.06 - 0.125[14][15][16]0.125[14][15][16]0.001 - 1.0[17]
Ceftriaxone Data vary by region and studyData vary by region and studyResistance is a growing concern[18][19][20][21]
Azithromycin ~0.5[22]~0.5 - 1.0[22][23]Resistance is widespread[23][24][25][26]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy in Animal Models

Preclinical studies in murine models are crucial for evaluating the in vivo efficacy of new antibacterial agents. These studies help establish pharmacokinetic and pharmacodynamic (PK/PD) parameters that correlate with successful treatment outcomes.[27]

AgentAnimal ModelKey Finding
Zoliflodacin Murine neutropenic thigh model (using S. aureus as a surrogate)The fAUC/MIC ratio was identified as the PK/PD index best correlated with efficacy, which guided dose selection for clinical trials.[4]
Ceftriaxone Murine genital tract infection modelA single 5 mg/kg dose was effective against susceptible N. gonorrhoeae strains, requiring free drug concentrations to remain above the MIC for over 20-24 hours for efficacy.[27]
Acetazolamide (another investigational agent) Murine genital tract infection modelSignificantly reduced the gonococcal burden in the vagina of infected mice by 90% after three days of treatment.[28][29]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of antibacterial agents.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[13][30]

  • Preparation of Reagents: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium. The antibacterial agent is prepared at a high concentration and then serially diluted.[13][31]

  • Inoculum Preparation: Bacterial colonies are suspended in broth to match a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[30]

  • Procedure: A 96-well microtiter plate is used. Serial two-fold dilutions of the antibacterial agent are made in the wells containing MHB. Each well is then inoculated with the prepared bacterial suspension.[30][31] Control wells (no drug and no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours in a suitable atmosphere (e.g., 5% CO₂ for N. gonorrhoeae).[13][31]

  • Result Interpretation: The MIC is the lowest concentration of the agent in which there is no visible turbidity (growth).[13][30]

2. Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound on mammalian cell lines.[32][33]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[32] The amount of formazan produced is proportional to the number of viable cells.[34]

  • Cell Culture: A suitable mammalian cell line (e.g., hepatocytes) is seeded into a 96-well plate and incubated to allow for cell attachment.

  • Treatment: Cells are exposed to various concentrations of the test compound (e.g., Zoliflodacin) and incubated for a defined period (e.g., 24 hours).

  • MTT Addition: After incubation with the compound, the MTT labeling reagent is added to each well, and the plate is incubated for another 4 hours at 37°C.[32]

  • Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[32] A higher absorbance value corresponds to higher cell viability and lower cytotoxicity.

Visualizations

Mechanism of Action and Experimental Workflow Diagrams

cluster_0 Zoliflodacin's Mechanism of Action Zoliflodacin Zoliflodacin Bacterial_DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Zoliflodacin->Bacterial_DNA_Gyrase Inhibits DNA_Replication_Blocked DNA Replication & Repair Blocked Bacterial_DNA_Gyrase->DNA_Replication_Blocked Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Bacterial_Cell_Death

Zoliflodacin inhibits bacterial DNA gyrase, leading to cell death.

cluster_workflow Antibacterial Agent Evaluation Workflow A In Vitro Screening (MIC Determination) B Cytotoxicity Testing (MTT Assay on Mammalian Cells) A->B Promising candidates C In Vivo Efficacy Studies (Murine Infection Models) B->C Low toxicity candidates D Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis C->D E Clinical Trials (Phase I, II, III) D->E Favorable PK/PD profile

Workflow for evaluating a new antibacterial agent.

cluster_who WHO Priority Pathogens List (2024 Update) P Priority Pathogens C CRITICAL P->C H HIGH P->H M MEDIUM P->M Ng *Neisseria gonorrhoeae* (Cephalosporin/Fluoroquinolone-resistant) H->Ng

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Antibacterial Agent 19

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management of substances like Antibacterial Agent 19 is not just a matter of compliance, but a fundamental aspect of their work. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and environmental contamination[1][2]. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact product name was not located, general safety precautions for handling antibacterial compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves.

  • Use safety glasses or goggles to protect from splashes.

  • A lab coat is mandatory to prevent skin contact.

Handling:

  • Avoid creating aerosols or dust.

  • Work in a well-ventilated area, preferably a fume hood.

  • In case of a spill, collect the spillage and dispose of it as hazardous waste[3].

Disposal Plan for this compound

The primary principle for the disposal of laboratory chemicals is that they should be treated as hazardous waste unless explicitly stated otherwise by institutional guidelines or the product's SDS. Under no circumstances should stock solutions of antibiotics or highly concentrated chemical waste be poured down the drain[4].

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions[5][6].

  • Solid Waste: Collect any solid form of this compound, as well as contaminated items like pipette tips, gloves, and empty containers, in a designated, clearly labeled hazardous waste container[6][7]. Chemically contaminated sharps must be placed in a puncture-resistant sharps container[7].

  • Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container[6][8]. Do not mix with other incompatible waste streams. For instance, acids and bases should be stored separately[5].

Step 2: Labeling and Storage

All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards[8]. Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general work areas[5][8].

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with federal, state, and local regulations[7][9].

Quantitative Data for Laboratory Chemical Waste Disposal

The following table summarizes key quantitative parameters often found in laboratory waste disposal guidelines. These are general guidelines and may be superseded by your institution's specific protocols.

ParameterGuidelineCitation
pH Range for Drain Disposal (for neutralized aqueous solutions only) 5.0 - 12.5[5]
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons of hazardous waste[8]
SAA Maximum Volume for Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solid[8]
Maximum Storage Time in SAA (partially filled container) Up to 1 year[5]
Time to Remove Full Container from SAA Within 3 days[5]

Experimental Protocol: Deactivation of Antibacterial Agents in Used Culture Media

While stock solutions of antibiotics are considered hazardous chemical waste, antibiotics present in used cell culture media may sometimes be deactivated before disposal, depending on the nature of the antibiotic and institutional policies[4]. It is crucial to verify if this compound is susceptible to the chosen deactivation method.

Method 1: Autoclaving (for heat-labile antibiotics)

  • Collect the used cell culture media containing the antibacterial agent in an autoclavable container.

  • Loosely cap the container to allow for pressure equalization.

  • Place the container in a secondary, shatter-proof, and leak-proof tray.

  • Autoclave at 121°C for a minimum of 60 minutes. Longer cycles may be necessary for larger volumes to ensure effective decontamination[10].

  • After cooling, and if institutional guidelines permit, the autoclaved media may be disposed of down the drain with copious amounts of water, provided no other hazardous chemicals are present[4].

Method 2: Chemical Deactivation (for heat-stable antibiotics)

If an antibiotic is heat-stable, autoclaving will not deactivate it, and the waste must be treated as chemical waste[4]. In some specific cases, chemical neutralization may be an option, but this must be done in strict accordance with established protocols and with EHS approval. For example, some high-level disinfectants can be neutralized with glycine before disposal[11]. The specific chemical deactivation protocol for this compound would need to be determined from its chemical properties.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Start Start: Disposal of This compound WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (contaminated labware, solid compound) WasteType->SolidWaste Solid LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid StockSolution Stock Solution or Concentrated Waste LiquidWaste->StockSolution UsedMedia Used Culture Media StockSolution->UsedMedia No CollectLiquid Collect in Labeled Liquid Waste Container StockSolution->CollectLiquid Yes Deactivation Deactivation Protocol (if applicable & approved) UsedMedia->Deactivation EHS_Pickup Store in SAA and Arrange for EHS Pickup CollectSolid->EHS_Pickup CollectLiquid->EHS_Pickup Autoclave Autoclave (for heat-labile agents) Deactivation->Autoclave Heat-Labile ChemicalDeactivation Chemical Deactivation (for heat-stable agents) Deactivation->ChemicalDeactivation Heat-Stable DrainDisposal Drain Disposal (with copious water, if permitted) Autoclave->DrainDisposal ChemicalDeactivation->CollectLiquid

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, thereby upholding the principles of responsible scientific practice. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Antibacterial agent 19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance for handling "Antibacterial Agent 19," a fictional investigational compound. The information herein is based on general safety protocols for handling potent, powdered chemical agents in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's established safety procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The primary methods for protecting laboratory personnel from hazards are elimination, engineering, and administrative controls.[1] When these are insufficient, appropriate PPE is mandatory.[1] The minimum required PPE for handling this compound is outlined below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[1][2]Protects against splashes, aerosols, and flying particles. A face shield is required over goggles when a splash hazard exists.[1]
Hand Protection Double-gloving with disposable nitrile gloves.[1][3]Provides a barrier against skin contact and absorption. Double-gloving is recommended for potent compounds.[3][4] Gloves should be changed immediately upon contamination.[1]
Body Protection A fire-resistant lab coat with tight-fitting sleeves and a disposable gown or coveralls.[3][4]Shields skin and personal clothing from spills and contamination.[2]
Respiratory Protection An N95 respirator or higher (e.g., PAPR) is required when handling the powdered form outside of a certified chemical fume hood.[4]Protects against inhalation of hazardous dust and aerosols.
Foot Protection Closed-toe, chemical-resistant safety shoes.[2]Prevents foot injuries from spills or dropped objects.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the agent and ensuring personnel safety.

Storage:

  • Store in a secure, designated location accessible only to authorized personnel.

  • Keep containers tightly sealed in a cool, dry, and well-ventilated area.

  • Store separately by protocol and formulation.

  • Maintain temperature logs to ensure proper environmental conditions are met.

Handling Workflow: The following diagram outlines the standard procedure for working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Required PPE prep_area 2. Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_materials 3. Gather Materials prep_area->prep_materials handle_weigh 4. Weigh Powder (in Fume Hood) prep_materials->handle_weigh handle_recon 5. Reconstitute Agent handle_use 6. Perform Experiment cleanup_decon 7. Decontaminate Surfaces handle_use->cleanup_decon cleanup_waste 8. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

Standard workflow for handling this compound.

Experimental Protocol: Reconstitution of Lyophilized Powder

This protocol details the steps for safely reconstituting lyophilized this compound powder to a liquid solution for experimental use. Reconstitution is a straightforward process but requires precision to avoid errors that can impact results.[5]

Materials:

  • Vial of lyophilized this compound

  • Sterile bacteriostatic water or other specified buffer[6]

  • Calibrated volumetric pipette and sterile tips[5]

  • Alcohol wipes

  • Appropriate waste containers

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Perform all manipulations within a certified chemical fume hood or biological safety cabinet.

  • Vial Inspection: Before opening, gently tap the vial to ensure all powder is at the bottom.

  • Sterilization: Wipe the rubber stopper of both the agent vial and the diluent vial with an alcohol wipe and allow to air dry.[7]

  • Diluent Addition: Using a calibrated pipette, slowly add the specified volume of sterile bacteriostatic water to the agent vial.[5][8] Aim the stream down the side of the vial to avoid foaming.

  • Dissolution: Allow the vial to stand for several minutes. Gently swirl or roll the vial to mix. Do not shake or vortex , as this can denature the agent.[5][9]

  • Visual Inspection: Ensure the powder is completely dissolved and the solution is free of particulates before use.[8]

  • Storage of Reconstituted Agent: If not for immediate use, store the reconstituted solution as per the protocol, typically at 2-8°C for short-term storage or aliquoted and frozen at -20°C to -80°C for long-term storage.[9]

Disposal Plan

All materials contaminated with this compound, including unused product, empty vials, and used PPE, must be treated as hazardous waste.

  • Solid Waste: Used gloves, gowns, bench paper, and other contaminated solids should be collected in a clearly labeled, heavy-duty hazardous waste bag.[10][11]

  • Liquid Waste: Unused or waste solutions containing the agent should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.

  • Final Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[12][13] The waste will be transported by an approved vendor for incineration.[14]

Spill Response Plan

A written plan for handling chemical spills should be part of every laboratory's Chemical Hygiene Plan.[15] In the event of a spill, immediate and correct assessment is crucial.[11]

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.[16]

  • Ensure PPE is not compromised. If it is, follow decontamination procedures.

  • Cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand).[11][17]

  • Using a plastic scoop, collect the absorbed material and place it in a heavy-duty plastic bag for hazardous waste.[10][15]

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose of all cleanup materials as hazardous waste.[11]

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory. Close the door behind you.[17]

  • Isolate: Secure the area to prevent re-entry.

  • Notify: Contact your institution's EHS and emergency response team immediately. Provide details on the agent spilled, the quantity, and the location.

  • Decontaminate: Personnel exposed to the powder should remove contaminated clothing and use an emergency shower for at least 15 minutes.[17] Seek immediate medical attention.

The following diagram outlines the decision-making process for spill response.

G spill Spill Occurs assess Assess Hazard (Size, Location, Exposure Risk) spill->assess minor_spill Minor Spill (Small, Contained, No Exposure) assess->minor_spill Low Risk major_spill Major Spill (Large, Uncontained, Exposure Risk) assess->major_spill High Risk minor_actions 1. Alert Area Personnel 2. Use Spill Kit 3. Clean & Decontaminate 4. Dispose as HazWaste minor_spill->minor_actions major_actions 1. EVACUATE Lab 2. ISOLATE Area 3. NOTIFY EHS/Emergency Response 4. DECONTAMINATE Personnel major_spill->major_actions

Decision workflow for a chemical spill response.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.